Product packaging for AMYL-2-METHYLBUTYRATE(Cat. No.:CAS No. 68039-26-9)

AMYL-2-METHYLBUTYRATE

Cat. No.: B1585465
CAS No.: 68039-26-9
M. Wt: 172.26 g/mol
InChI Key: RHNBXPIJLXBHMF-UHFFFAOYSA-N
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Description

AMYL-2-METHYLBUTYRATE is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
The exact mass of the compound Pentyl 2-methylbutyrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1585465 AMYL-2-METHYLBUTYRATE CAS No. 68039-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 2-methylbutanoate
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InChI

InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNBXPIJLXBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50867443
Record name Butanoic acid, 2-methyl-, pentyl ester
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Molecular Weight

172.26 g/mol
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CAS No.

68039-26-9
Record name Pentyl 2-methylbutanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methyl-, pentyl ester
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Record name Butanoic acid, 2-methyl-, pentyl ester
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Record name Butanoic acid, 2-methyl-, pentyl ester
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Record name Pentyl 2-methylbutyrate
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Foundational & Exploratory

AMYL-2-METHYLBUTYRATE natural occurrence in fruits

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Amyl-2-Methylbutyrate in Fruits

Abstract

Volatile esters are paramount to the characteristic aroma profiles of many fruits, influencing consumer preference and perceived quality. Among these, branched-chain esters such as this compound play a crucial role in imparting desirable "fruity" and "apple-like" notes. This technical guide provides a comprehensive overview of the natural occurrence of this compound and related 2-methylbutanoate esters in fruits. We delve into the de novo biosynthetic pathways originating from amino acid metabolism, detailing the key enzymatic steps and regulatory aspects during fruit ripening. Furthermore, this guide presents a robust, field-proven methodology for the extraction and quantification of these volatile compounds from fruit matrices, utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, flavor scientists, and professionals in the food and beverage industries seeking a deeper understanding of fruit aroma biochemistry.

Introduction: The Role of Branched-Chain Esters in Fruit Aroma

The sensory perception of fruit flavor is a complex interplay between sugars, acids, and a diverse array of volatile organic compounds (VOCs). Esters are one of the most significant classes of VOCs, responsible for the sweet and fruity notes that define the aroma of apples, bananas, strawberries, and many other fruits.[1][2] this compound belongs to the subclass of branched-chain esters, which are biosynthesized from the catabolism of branched-chain amino acids.[3][4] Specifically, the 2-methylbutanoate moiety is derived from L-isoleucine.[5][6] These compounds, even at trace concentrations, can have a profound impact on the overall aroma profile. For instance, ethyl 2-methylbutyrate is noted for its apple, pineapple, and unripe plum nuances, contributing a radiant, diffusive top note to fruit aromas.[7] Understanding the natural distribution and biochemical origin of these esters is fundamental for quality assessment, cultivar development, and the creation of natural flavorings.

It is important to clarify the nomenclature "this compound." The term "amyl" can refer to any of several five-carbon alcohol isomers. However, in the context of fruit biochemistry, the precursors are typically derived from amino acid metabolism. Therefore, the "amyl" portion often refers to isoamyl alcohol (3-methylbutanol, from leucine) or active amyl alcohol (2-methylbutanol, from isoleucine). This guide will focus on esters containing the 2-methylbutanoate acid moiety, which are key contributors to the aroma of many fruits.

Natural Distribution in Commercially Important Fruits

Esters containing the 2-methylbutanoate group are widely distributed in the plant kingdom. Their presence is a defining characteristic of the aroma profile of numerous commercially important fruits. The following table summarizes the occurrence of these esters in a selection of fruits, as documented in scientific literature.

FruitSpecific Ester(s) IdentifiedReference(s)
Apple (Malus domestica)Amyl 2-methyl butyrate, Ethyl 2-methyl butyrate, 2-Methylbutyl acetate, Hexyl 2-methylbutanoate[3][8][9][10]
Banana (Musa spp.)2-methylpropyl butyrate, Isoamyl esters[2][11][12]
Apricot (Prunus armeniaca)Amyl 2-methyl butyrate[8][13]
Strawberry (Fragaria × ananassa)Ethyl 2-methylbutanoate, Methyl 2-methylbutanoate[6][14]
Pineapple (Ananas comosus)Ethyl 2-methylbutyrate[7][15]
Plum (Prunus domestica)Ethyl 2-methylbutyrate[7][15]
Orange (Citrus sinensis)Ethyl 2-methylbutyrate[7][15]
Pear (Pyrus communis)Amyl 2-methyl butyrate[8]

The Biosynthetic Pathway of 2-Methylbutanoate Esters

The production of branched-chain esters in fruits is not a result of passive catabolism but rather an active, de novo synthesis that coincides with the ripening process.[11][16] This synthesis is intricately linked with the metabolism of branched-chain amino acids, with L-isoleucine serving as the primary precursor for the 2-methylbutanoate moiety. The pathway involves a series of enzymatic conversions to generate the necessary alcohol and acyl-CoA substrates, which are finally condensed to form the ester.

The key steps are:

  • Precursor Synthesis: During ripening, there is a marked increase in the pool of free branched-chain amino acids, particularly isoleucine in apples.[5][11] This accumulation provides the starting material for ester biosynthesis.

  • Formation of α-Keto Acids: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, through a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT).

  • Generation of Acyl-CoA and Alcohol: The α-keto-β-methylvalerate can follow two divergent paths:

    • Acyl-CoA Formation: It can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA.[1]

    • Alcohol Formation: Alternatively, it can be decarboxylated and subsequently reduced by alcohol dehydrogenase (ADH) to form the alcohol 2-methylbutanol.[2]

  • Esterification: The final and decisive step is the condensation of an alcohol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT) .[4][17] For example, the reaction between 2-methylbutanol and 2-methylbutanoyl-CoA would yield 2-methylbutyl 2-methylbutanoate. The broad substrate specificity of AAT enzymes allows for the formation of a wide variety of esters, as different alcohols present in the fruit tissue can be esterified with 2-methylbutanoyl-CoA.[14][18][19]

The inhibition of key enzymes in this pathway, such as acetohydroxyacid synthase (a crucial enzyme in branched-chain amino acid synthesis), leads to a dramatic decrease of over 90% in the production of these branched-chain esters, confirming the reliance on de novo synthesis.[11][16]

Biosynthesis of 2-Methylbutanoate Esters Biosynthesis of 2-Methylbutanoate Esters ILE L-Isoleucine AKMV α-Keto-β-methylvalerate ILE->AKMV BCAT (Transamination) CoA 2-Methylbutanoyl-CoA (Acid Precursor) AKMV->CoA BCKDH (Oxidative Decarboxylation) ALC 2-Methylbutanol (Alcohol Precursor) AKMV->ALC Decarboxylase, ADH (Reduction) AAT AAT (Esterification) CoA->AAT CoA->AAT ALC->AAT ESTER This compound (e.g., 2-Methylbutyl 2-methylbutanoate) OTHER_ALC Other Alcohols (e.g., Ethanol, Hexanol) OTHER_ALC->AAT OTHER_ESTER Other 2-Methylbutanoate Esters (e.g., Ethyl 2-methylbutanoate) AAT->ESTER AAT->OTHER_ESTER

Caption: Biosynthetic pathway of 2-methylbutanoate esters from L-isoleucine.

Experimental Protocol: Quantification by HS-SPME-GC-MS

The analysis of volatile esters in a complex fruit matrix requires a sensitive and robust method. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[20][21] It is solvent-free, rapid, and provides excellent sensitivity for profiling and quantifying aroma compounds.[20]

Rationale for Methodological Choices
  • HS-SPME: This technique samples the headspace (the air above the sample) where volatile compounds are present. This avoids extracting non-volatile matrix components (sugars, acids, proteins) that can interfere with GC analysis.

  • SPME Fiber (PDMS/DVB): A poly(dimethylsiloxane)/divinylbenzene fiber is chosen for its broad selectivity, efficiently adsorbing a wide range of volatiles, including esters, alcohols, and aldehydes.[11]

  • GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of volatiles. The mass spectrometer allows for positive identification of compounds based on their unique mass spectra and quantification based on ion abundance.[22][23]

Step-by-Step Protocol
  • Sample Preparation:

    • Select ripe, representative fruit samples.

    • Flash-freeze the fruit tissue in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue into a fine powder using a cryogenic grinder.

    • Accurately weigh approximately 2-5 g of the powdered tissue into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (e.g., 2 mL) to increase the volatility of the analytes by enhancing their partitioning into the headspace (the "salting-out" effect).

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at a controlled temperature (e.g., 40-50°C) for 10-15 minutes with agitation to facilitate the release of volatiles into the headspace.[24]

    • Expose the SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) under continued agitation and heating to adsorb the analytes.[11][24]

  • GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes in splitless mode for 1-5 minutes.[11][24]

    • Separate the desorbed compounds on a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[24]

    • Use a temperature program optimized for volatile separation: e.g., initial temperature of 40°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C and hold for 5 min.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).

    • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

  • Data Analysis and Quantification:

    • Identify compounds by comparing their retention times and mass spectra with those of authentic standards and by matching against a spectral library (e.g., NIST).

    • Quantify this compound by creating a calibration curve using an external or internal standard. An internal standard (e.g., a deuterated analog or a compound not present in the sample like ethyl heptanoate) is recommended to correct for variations in extraction efficiency and injection volume.

Analytical Workflow Analytical Workflow for Fruit Volatiles SAMPLE 1. Fruit Sample Preparation (Homogenize, Weigh, Salt) VIAL 2. Seal in Headspace Vial SAMPLE->VIAL EQUIL 3. Equilibration & Incubation (e.g., 40°C, 15 min) VIAL->EQUIL SPME 4. HS-SPME Extraction (Expose Fiber, 30 min) EQUIL->SPME DESORP 5. Thermal Desorption (GC Inlet, 250°C) SPME->DESORP GCMS 6. GC-MS Analysis (Separation & Detection) DESORP->GCMS DATA 7. Data Processing (Identification & Quantification) GCMS->DATA

References

Biosynthesis of AMYL-2-METHYLBUTYRATE in apples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of Amyl-2-Methylbutyrate in Apples

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic aroma of apples (Malus domestica) is a complex mosaic of over 300 volatile organic compounds (VOCs), with esters being the primary contributors to the desirable "fruity" notes that define cultivar-specific profiles and consumer acceptance.[1][2] this compound, an ester contributing to this fruity aroma, is synthesized during the ripening process through the convergence of distinct metabolic pathways. This technical guide provides a comprehensive exploration of the biosynthetic journey of this compound, detailing the generation of its alcohol (amyl alcohol) and acyl (2-methylbutanoyl-CoA) precursors from fatty acid and amino acid catabolism, respectively. We will elucidate the enzymatic steps, regulatory influences, and the pivotal role of alcohol acyltransferases (AATs) in the final esterification. Furthermore, this guide presents detailed, field-proven methodologies for the analysis of apple volatiles and the characterization of key biosynthetic enzymes, offering a robust framework for research in fruit flavor chemistry and metabolic engineering.

The Architectural Blueprint of Apple Aroma

The aroma profile of a ripe apple is not monolithic; it is a dynamic blend of esters, alcohols, and aldehydes.[1] While immature apples are often dominated by "green" note aldehydes like hexanal, the ripening process, orchestrated by hormones such as ethylene, triggers a metabolic shift.[2][3] This shift dramatically increases the production of alcohols and, most significantly, esters, which can constitute 80% to 98% of the total volatiles in a mature fruit.[2]

Esters like butyl acetate, hexyl acetate, 2-methylbutyl acetate, and ethyl 2-methylbutanoate are consistently identified as key impact compounds in many popular apple cultivars.[2][4] The ester at the core of this guide, this compound, is formed from two precursor molecules:

  • Amyl alcohol (Pentanol): A straight-chain alcohol derived from fatty acid metabolism.

  • 2-Methylbutanoic acid: A branched-chain acid derived from the catabolism of the amino acid isoleucine.

The presence and concentration of these precursors, coupled with the activity of the ester-forming enzymes, dictate the final concentration of this compound and contribute to the unique aromatic signature of each apple variety.[2][5]

Biosynthesis of Precursors: A Tale of Two Pathways

The synthesis of an ester is contingent on the availability of its constituent alcohol and acyl-CoA. In the case of this compound, these components originate from fundamentally different metabolic pools.

The Alcohol Moiety: Amyl Alcohol via Fatty Acid Oxidation

Straight-chain alcohols in apples are synthesized from the breakdown of fatty acids, primarily linoleic and linolenic acids, which are abundant in the fruit.[2] This process occurs through two main enzymatic routes: the β-oxidation pathway and the lipoxygenase (LOX) pathway.[1][2]

  • Initiation: Linoleic and linolenic acids (C18 fatty acids) are cleaved via the β-oxidation pathway to produce shorter-chain acyl-CoAs.

  • Aldehyde Formation: These acyl-CoAs are then reduced by an acyl-CoA reductase to form aldehydes.

  • Alcohol Synthesis: In the final step, the aldehydes are reduced to their corresponding primary alcohols by the action of Alcohol Dehydrogenase (ADH) enzymes.[2] For amyl alcohol (pentanol), the precursor is pentanal.

The pathway is a crucial source for a variety of straight-chain alcohols (e.g., butanol, hexanol) that serve as substrates for esterification.

The Acyl Moiety: 2-Methylbutanoyl-CoA from Isoleucine Catabolism

The branched-chain structure of 2-methylbutyrate points to a different origin: branched-chain amino acids.[2] The biosynthesis of 2-methylbutanoyl-CoA, the direct precursor for the acyl portion of the ester, proceeds from the amino acid L-isoleucine.[2][6][7]

  • Transamination: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This step converts isoleucine into the α-keto acid, (S)-α-keto-β-methylvalerate.[2]

  • Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA. This reaction is catalyzed by a branched-chain α-keto acid dehydrogenase complex.

  • Precursor Pool: 2-methylbutanoyl-CoA now joins the pool of acyl-CoAs available for the final esterification step. It can also be converted into 2-methylbutanoic acid or reduced to form the alcohol 2-methylbutanol, which is a precursor for other important esters like 2-methylbutyl acetate.[6]

The following diagram illustrates the convergence of these two pathways to provide the necessary substrates for this compound synthesis.

This compound Biosynthesis cluster_0 Fatty Acid Catabolism (Alcohol Moiety) cluster_1 Amino Acid Catabolism (Acyl Moiety) FA Linoleic/Linolenic Acids AcylCoA Pentyl-CoA FA->AcylCoA β-Oxidation Aldehyde Pentanal AcylCoA->Aldehyde Acyl-CoA Reductase Alcohol Amyl Alcohol (Pentanol) Aldehyde->Alcohol Alcohol Dehydrogenase (ADH) AAT Alcohol Acyltransferase (AAT) Alcohol->AAT Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT AcylCoA2 2-Methylbutanoyl-CoA KetoAcid->AcylCoA2 BCKDH Complex AcylCoA2->AAT Ester This compound AAT->Ester

Figure 1: Convergent pathways for this compound synthesis.

The Final Synthesis: Alcohol Acyltransferases (AATs)

The culmination of the biosynthetic process is the esterification reaction, catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[2][8] These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming the final ester product.[3][9]

Reaction: Amyl Alcohol + 2-Methylbutanoyl-CoA ---(AAT)--> this compound + CoA

The diversity of esters in apples is a direct result of two factors: the pool of available alcohol and acyl-CoA substrates and the substrate specificity of the AAT enzymes present.[9][10] Research has shown that different apple cultivars express different AAT enzymes, each with unique preferences for certain alcohols or acyl-CoAs.[11] For example, the enzyme MdAAT1 from 'Royal Gala' apples can utilize a wide range of alcohols and acyl-CoAs, but shows a preference for producing hexyl esters at high substrate concentrations.[9] This enzymatic specificity is a primary determinant of a cultivar's unique aroma profile.

The expression of AAT genes is tightly regulated, often increasing significantly during fruit ripening in an ethylene-dependent manner, which correlates directly with the burst of ester production in mature apples.[3]

Enzyme ClassKey Enzyme(s)Precursor(s)Product(s)Pathway
Oxidoreductases Alcohol Dehydrogenase (ADH)Aldehydes (e.g., Pentanal)Alcohols (e.g., Amyl Alcohol)Fatty Acid Catabolism
Transferases Branched-Chain Aminotransferase (BCAT)L-Isoleucineα-Keto-β-methylvalerateAmino Acid Catabolism
Transferases Alcohol Acyltransferase (AAT)Alcohol + Acyl-CoAEster + CoAEsterification

Methodologies for Analysis

Investigating the biosynthesis of apple volatiles requires robust analytical techniques to identify and quantify the compounds of interest and to measure the activity of the enzymes involved.

Protocol: Volatile Analysis by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and solvent-free method for profiling the volatile compounds in apple tissue.[12][13]

HS-SPME-GC-MS Workflow cluster_Prep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample 1. Homogenize Apple Tissue (5g in liquid N2) Vial 2. Transfer to Headspace Vial (add NaCl and internal standard) Sample->Vial Equilibrate 3. Equilibrate Vial (e.g., 50°C for 10 min) Expose 4. Expose SPME Fiber (e.g., 30 min at 50°C) Equilibrate->Expose Desorb 5. Desorb Fiber in GC Inlet (250°C) Separate 6. GC Separation (Capillary Column) Desorb->Separate Detect 7. MS Detection & Identification (Mass Spectrum Library) Separate->Detect

Figure 2: Workflow for apple volatile analysis via HS-SPME-GC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Flash-freeze approximately 5g of apple flesh or peel tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Transfer the powder to a 20 mL headspace vial containing 1g of NaCl (to improve volatile release) and a known concentration of an internal standard (e.g., 3-nonanone) for quantification.[13] Seal the vial immediately.

  • Headspace Extraction (SPME):

    • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 50°C) for 10 minutes with agitation.[13]

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatiles.[13][14]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes onto the analytical column.[13]

    • Separate the volatile compounds using a suitable capillary column (e.g., HP-Innowax or DB-5).[15] The oven temperature program should be optimized to resolve the target compounds.

    • Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST) and by comparing their retention indices to those of authentic standards.[12]

    • Quantify compounds by comparing their peak areas to the peak area of the internal standard.

Protocol: Alcohol Acyltransferase (AAT) Enzyme Assay

This assay measures the ability of a crude protein extract from apple tissue to produce esters from specific substrates.

Step-by-Step Methodology:

  • Protein Extraction:

    • Homogenize frozen apple powder in an ice-cold extraction buffer (e.g., Tris-HCl pH 8.0, containing protease inhibitors and PVPP to remove phenolics).

    • Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.[16]

    • Collect the supernatant, which contains the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture in a sealed vial containing:

      • Crude protein extract.

      • A specific alcohol substrate (e.g., amyl alcohol).

      • A specific acyl-CoA substrate (e.g., butyryl-CoA, as 2-methylbutanoyl-CoA may not be commercially available; butyryl-CoA is a common substitute for assaying AAT activity).[17]

      • Reaction buffer.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Product Extraction and Analysis:

    • Stop the reaction and extract the newly formed esters by adding a solvent (e.g., hexane) and vortexing.

    • Analyze an aliquot of the organic phase by GC-MS to identify and quantify the ester product (e.g., amyl butyrate).

    • Enzyme activity is typically expressed as the amount of ester produced per unit time per milligram of protein.

Conclusion and Future Prospects

The biosynthesis of this compound in apples is a model example of metabolic convergence, requiring coordinated input from both fatty acid and amino acid catabolism. The final ester profile is sculpted by the availability of precursors and the catalytic specificity of alcohol acyltransferase enzymes, which are themselves under tight developmental and hormonal control.[3][5]

A thorough understanding of these pathways, supported by the robust analytical methods detailed herein, is paramount for researchers in food science and plant biology. This knowledge provides the foundation for breeding new apple cultivars with enhanced or novel flavor profiles, optimizing post-harvest storage conditions to preserve aroma, and exploring the metabolic engineering of flavor compounds. Future research focusing on the identification and characterization of the full suite of AAT genes and the regulatory networks that control precursor supply will further empower efforts to tailor the complex and highly valued sensory attributes of apples.

References

The Spectroscopic Signature of Amyl-2-Methylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for amyl-2-methylbutyrate (also known as isoamyl 2-methylbutanoate or 3-methylbutyl 2-methylbutanoate), a key fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

Introduction

This compound (C₁₀H₂₀O₂) is an ester recognized for its characteristic fruity aroma, often described as apple- or apricot-like. Its molecular structure and purity are critical for its application in various industries. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of such organic compounds, providing a detailed fingerprint of their molecular architecture.[1][2] This guide delves into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, explaining the causal relationships between the molecular structure of this compound and its spectral features.

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic environment.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1, H-1' (CH₃ of ethyl group)~0.9Triplet3H
H-10 (CH₃ of methylbutyrate)~1.1Doublet3H
H-2 (CH₂ of ethyl group)~1.4-1.6Multiplet2H
H-6, H-7 (CH₂ of isoamyl group)~1.5Multiplet2H
H-8, H-9 (CH₃ of isoamyl group)~0.9Doublet6H
H-5 (CH of isoamyl group)~1.7Multiplet1H
H-3 (CH of methylbutyrate)~2.3Multiplet1H
H-4 (OCH₂ of isoamyl group)~4.1Triplet2H

Interpretation:

  • The protons on the methyl groups (H-1, H-8, H-9, and H-10) are expected to appear in the upfield region (~0.9-1.1 ppm) due to their shielded environment.

  • The methylene protons (H-2, H-6, and H-7) and the methine protons (H-3 and H-5) will resonate in the range of ~1.4-2.3 ppm.

  • The methylene protons adjacent to the ester oxygen (H-4) are significantly deshielded and are therefore expected to appear at a lower field (~4.1 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1, C-8, C-9, C-10 (Methyl carbons)~11-25
C-2, C-6, C-7 (Methylene carbons)~25-38
C-3, C-5 (Methine carbons)~34-42
C-4 (OCH₂ carbon)~63
C=O (Carbonyl carbon)~176

Interpretation:

  • The aliphatic carbons appear in the upfield region of the spectrum.

  • The carbon atom of the methylene group attached to the ester oxygen (C-4) is deshielded and appears at a lower field.

  • The carbonyl carbon (C=O) is the most deshielded carbon and resonates at the lowest field.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H (alkane) stretching
~1735StrongC=O (ester) stretching
~1170StrongC-O (ester) stretching

Interpretation:

The IR spectrum is dominated by a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The spectrum also shows strong C-H stretching vibrations in the 2960-2870 cm⁻¹ region, corresponding to the alkyl groups, and a strong C-O stretching band around 1170 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is obtained by electron ionization (EI).

Key Fragmentation Data

m/zRelative IntensityProposed Fragment
172Low[M]⁺ (Molecular ion)
103High[CH₃CH₂CH(CH₃)C(O)O]⁺
85Moderate[CH₃CH₂CH(CH₃)CO]⁺
71High[CH₂(CH₂)₂CH(CH₃)₂]⁺
57High[CH₃CH₂CH(CH₃)]⁺
43High[CH(CH₃)₂]⁺

Interpretation:

The molecular ion peak at m/z 172 is expected to be of low intensity. The fragmentation pattern is characterized by the cleavage of the ester group. The base peak is often observed at m/z 71, corresponding to the isopentyl cation. Other significant fragments arise from the cleavage of the acyl group and subsequent rearrangements.

G M [C₁₀H₂₀O₂]⁺˙ m/z = 172 F1 [C₅H₉O]⁺ m/z = 85 M->F1 - •OCH(CH₃)CH₂CH₂CH₃ F2 [C₅H₁₁]⁺ m/z = 71 M->F2 - •COOCH(CH₃)CH₂CH₃ F3 [C₄H₉]⁺ m/z = 57 F1->F3 - CO F4 [C₃H₇]⁺ m/z = 43 F2->F4 - C₂H₄

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure and can be utilized for quality control and purity assessment in various applications. The detailed interpretation of the spectral features offers valuable insights for researchers and scientists working with this compound.

References

An In-depth Technical Guide on the Role of Amyl-2-Methylbutyrate in Fruit Flavor Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amyl-2-methylbutyrate, a branched-chain ester, is a pivotal volatile organic compound (VOC) that significantly shapes the characteristic aroma of numerous fruits. Its distinct fruity, apple-like, and sweet notes make it a key contributor to the overall sensory experience of consumers. This technical guide provides a comprehensive examination of this compound's role in fruit flavor. We will delve into its chemical properties, natural occurrence and concentration, biosynthetic pathways, and the analytical methodologies employed for its identification and quantification. Furthermore, this guide will explore its sensory impact and interactions with other volatile compounds that constitute a complete fruit flavor profile. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are engaged in the study of flavor compounds.

Introduction: The Chemical Identity and Importance of this compound

This compound, also known as pentyl 2-methylbutanoate, is an organic ester with the chemical formula C10H20O2.[1] Its molecular structure consists of a pentyl (amyl) group attached to a 2-methylbutyrate moiety. This compound is recognized for its potent and pleasant fruity aroma, often described as reminiscent of apples, apricots, and tropical fruits.[2]

In the complex matrix of fruit volatiles, specific esters often act as "character-impact compounds," defining the recognizable aroma of a particular fruit. While compounds like isoamyl acetate are famously associated with bananas and ethyl 2-methylbutyrate with apples, this compound plays a crucial, albeit sometimes more subtle, role in the flavor profiles of a variety of fruits.[3][4] Understanding its contribution is essential for quality assessment in the food and beverage industry, guiding breeding programs for enhanced flavor, and for the development of nature-identical flavorings.

Chemical and Physical Properties:

  • Molecular Formula: C10H20O2[1]

  • Molecular Weight: 172.27 g/mol [1]

  • Appearance: Colorless liquid[2]

  • Odor Profile: Fruity, apple, tropical[2]

  • Boiling Point: 194-195 °C[2]

  • Solubility: Insoluble in water, soluble in alcohol and oils.[5]

Natural Occurrence and Concentration in Fruit Varieties

This compound is a naturally occurring volatile compound found in a range of fruits. Its concentration can vary significantly depending on the fruit species, cultivar, ripeness stage, and post-harvest conditions. It is a notable component in the aroma profiles of apples, apricots, pears, and some banana cultivars.[2][6]

The presence and concentration of this ester are critical factors in defining the unique aromatic bouquet of these fruits. For instance, in certain apple cultivars, it contributes to the rich, sweet, and ripe notes that are highly valued by consumers.[7]

FruitCultivar(s)Typical Concentration Range (µg/kg)Reference(s)
Apple Red Delicious, Fuji, GalaVaries significantly; can be a minor or major component depending on ripening stage.[7][8][9]
Banana BrazilianDetected during the turning and full-ripening stages.[6]
Apricot VariousPresent as a key short-chain ester contributing to characteristic flavor.[2][10]
Pear VariousContributes to the overall fruity and sweet aroma profile.[2]

Note: Quantitative data for volatile compounds can be highly variable based on the analytical methods used, ripeness, and environmental factors. The table provides a general overview of its presence.

Biosynthesis of this compound in Fruits

The formation of volatile esters like this compound in fruits is a complex enzymatic process that primarily occurs during ripening. The final and most critical step in this pathway is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[11][12] These enzymes facilitate the esterification reaction between an alcohol and an acyl-CoA (an activated form of a carboxylic acid).

The biosynthesis can be broken down into two precursor pathways:

  • The Alcohol Precursor (Amyl Alcohol): Amyl alcohol (pentanol) is typically derived from the degradation of fatty acids or amino acids. For branched-chain alcohols, the catabolism of amino acids like isoleucine is a primary source.

  • The Acyl-CoA Precursor (2-Methylbutanoyl-CoA): The branched-chain acyl-CoA, 2-methylbutanoyl-CoA, is derived from the catabolism of the amino acid L-isoleucine.[12][13]

The AAT enzyme then catalyzes the condensation of amyl alcohol and 2-methylbutanoyl-CoA to form this compound.[13] The expression and activity of specific AAT genes are often induced during fruit ripening and can be regulated by ethylene, a key plant hormone in the ripening process.[11] The availability of both the alcohol and acyl-CoA substrates is a limiting factor that dictates the rate and quantity of ester production.[11]

Amyl_2_Methylbutyrate_Biosynthesis cluster_0 Precursor Pathways cluster_1 Esterification L-Isoleucine L-Isoleucine 2_Methylbutanoyl_CoA 2-Methylbutanoyl-CoA L-Isoleucine->2_Methylbutanoyl_CoA Fatty_Acids Fatty_Acids Amyl_Alcohol Amyl Alcohol (Pentanol) Fatty_Acids->Amyl_Alcohol AAT Alcohol Acyltransferase (AAT) 2_Methylbutanoyl_CoA->AAT Acyl-CoA Substrate Amyl_Alcohol->AAT Alcohol Substrate Amyl_2_Methylbutyrate This compound AAT->Amyl_2_Methylbutyrate Catalyzes

Caption: Biosynthetic pathway of this compound.

Analytical Methodologies for Identification and Quantification

Accurate identification and quantification of this compound in a complex fruit matrix require sensitive and selective analytical techniques. The standard methodology is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[14][15][16]

Rationale for Method Selection:

  • HS-SPME: This is a solvent-free, rapid, and sensitive sample preparation technique ideal for extracting volatile and semi-volatile compounds from the headspace above the sample.[14] It minimizes matrix effects and concentrates the analytes of interest.

  • GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of volatile compounds.[15] Mass spectrometry offers definitive identification based on the mass spectrum of the compound and sensitive quantification.

Experimental Protocol: HS-SPME-GC-MS Analysis

Objective: To identify and quantify this compound in a fruit sample.

Materials:

  • Homogenized fruit sample (e.g., apple puree)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., ethyl nonanoate)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with an autosampler

Procedure:

  • Sample Preparation:

    • Weigh 5.0 g of the homogenized fruit sample into a 20 mL headspace vial.

    • Add 2.0 g of NaCl to the vial. This increases the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard for accurate quantification.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a controlled temperature (e.g., 50 °C) for a set time (e.g., 10 minutes) with agitation to allow the volatiles to equilibrate in the headspace.[17]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[17]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST).

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a previously established calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Homogenized Fruit Sample Prep2 Add NaCl & Internal Std Prep1->Prep2 Prep3 Seal in Headspace Vial Prep2->Prep3 Ext1 Incubation & Equilibration (e.g., 50°C, 10 min) Prep3->Ext1 Ext2 Expose SPME Fiber (e.g., 30 min) Ext1->Ext2 Anl1 Thermal Desorption in GC Inlet Ext2->Anl1 Anl2 Chromatographic Separation Anl1->Anl2 Anl3 Mass Spectrometry Detection Anl2->Anl3 Data1 Compound Identification (Retention Time & Mass Spectrum) Anl3->Data1 Data2 Quantification (Calibration Curve) Data1->Data2

Caption: Workflow for HS-SPME-GC-MS analysis.

Sensory Impact and Flavor Contribution

The overall flavor of a fruit is not determined by a single compound but by a complex mixture of volatiles. The contribution of any single compound, such as this compound, depends on its concentration and its odor activity value (OAV) . The OAV is calculated by dividing the concentration of a compound by its odor detection threshold. A compound with an OAV greater than 1 is considered a significant contributor to the aroma.

This compound, with its potent fruity aroma, often exhibits a low odor threshold, meaning it can be perceived at very low concentrations. Its enantiomeric form can also influence its sensory perception. For example, with the related compound ethyl-2-methylbutyrate, the (S)-(+)-enantiomer is described as fresh and apple-like, while the (R)-(-)-enantiomer is perceived as fruity with a phenolic note.[18] Similar stereospecificity can be expected for this compound.

This ester contributes to the "top notes" of a fruit's flavor profile, providing the initial burst of fruity and sweet aroma. It can act synergistically with other esters, alcohols, and aldehydes to create a well-rounded and characteristic fruit flavor. For example, in apples, its sweet notes can balance the "green" notes from aldehydes like hexanal, resulting in the perception of a ripe and fresh fruit.

Conclusion and Future Directions

This compound is a significant contributor to the flavor profiles of many commercially important fruits. Its presence, concentration, and interaction with other volatile compounds are critical for the authentic aroma that consumers expect. The biosynthesis of this ester is intricately linked to the fruit's ripening process and is governed by the activity of AAT enzymes and the availability of precursors derived from amino acid and fatty acid metabolism.

Future research should focus on:

  • Gene Discovery and Characterization: Identifying and characterizing the specific AAT genes responsible for the synthesis of this compound in different fruit species.

  • Metabolic Engineering: Exploring the potential to modulate the expression of these genes to enhance the flavor profiles of fruits through targeted breeding or biotechnological approaches.

  • Sensory Interaction Studies: Further investigating the synergistic and antagonistic effects of this compound with other key odorants to better understand the chemistry of flavor perception.

A deeper understanding of the role of this and other key esters will continue to drive innovation in the food and flavor industries, leading to improved fruit varieties and more authentic flavor formulations.

References

A Senior Application Scientist's Guide to the Identification of Amyl-2-Methylbutyrate in Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification of amyl-2-methylbutyrate in complex essential oil matrices. It is intended for researchers, analytical scientists, and quality control professionals in the fragrance, flavor, and pharmaceutical industries. This document moves beyond standard operating procedures to provide a deep understanding of the analytical choices and data interpretation required for confident identification. We will explore the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by a robust understanding of the compound's physicochemical properties and natural distribution.

Introduction: The Significance of this compound

This compound, also known by synonyms such as isoamyl 2-methylbutanoate and 3-methylbutyl 2-methylbutanoate, is a key contributor to the characteristic fruity and sweet aromas of many essential oils and natural products.[1][2][3] Its organoleptic profile is often described as having notes of apple, cherry, and berry.[1][4] The presence and concentration of this ester are critical to the aromatic quality and commercial value of essential oils derived from sources like chamomile, peppermint, and various fruits including apples and strawberries.[1][5]

The isomeric complexity of this compound, including the chirality of the 2-methylbutyrate moiety, presents a significant analytical challenge. The (S)-enantiomer is commonly found in fruits, while the (R)-enantiomer has been identified in other natural sources, each contributing distinct nuances to the overall aroma.[6][7] Therefore, a multi-faceted analytical approach is not just recommended, but essential for its accurate and reliable identification.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing and optimizing analytical methods.

PropertyValueSource
Molecular Formula C10H20O2[2][3][4]
Molecular Weight 172.27 g/mol [2][3][4]
Boiling Point 185-195 °C at 760 mmHg[2][4]
Flash Point ~75 °C (167 °F)[2]
Refractive Index 1.412 - 1.416 @ 20°C[4]
Specific Gravity 0.858 - 0.864 @ 25°C[4]
Odor Profile Fruity, sweet, apple, cherry, berry[1][4]

These properties, particularly its volatility and molecular weight, make this compound an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The "Gold Standard": Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds in essential oils.[8][9][10] It offers exceptional separation efficiency and provides structural information through mass spectral fragmentation.

The "Why": Causality in GC-MS Method Development

The choice of GC parameters is not arbitrary; it is dictated by the chemical nature of the analyte and the complexity of the matrix.

  • Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed. This choice is based on the principle of "like dissolves like"; the relatively non-polar nature of this compound and other terpene-rich essential oil components allows for effective separation based on boiling points and subtle polarity differences.

  • Temperature Programming: A programmed temperature ramp is crucial for resolving the complex mixture of compounds found in essential oils. A slow initial ramp allows for the separation of highly volatile components, while a steeper ramp towards the end of the run elutes the less volatile compounds in a reasonable timeframe.

  • Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete volatilization of this compound without causing thermal degradation. A typical starting point is 250 °C.

Workflow for GC-MS Analysis

Caption: GC-MS workflow for this compound identification.

Interpreting the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound provides a fragmentation "fingerprint" that is key to its identification. While a library match is a strong indicator, understanding the fragmentation pathways provides a higher level of confidence.

Key expected fragments include:

  • m/z 57: Corresponding to the butyl cation [C4H9]+, often a prominent peak.[11][12]

  • m/z 70: Resulting from a McLafferty rearrangement.[11][12]

  • m/z 85: Arising from the loss of the pentoxy group.[11]

  • m/z 103: Corresponding to the protonated 2-methylbutanoic acid fragment.[13]

The molecular ion peak (M+) at m/z 172 may be weak or absent, which is common for esters.[14]

Step-by-Step GC-MS Protocol
  • Standard Preparation: Prepare a certified reference standard of this compound at a concentration of 100 ppm in hexane.

  • Sample Preparation: Dilute the essential oil sample 1:100 (v/v) in hexane.

  • GC-MS Parameters:

    • Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold for 5 min.

    • MSD: Transfer line at 280 °C, ion source at 230 °C, quadrupole at 150 °C.

    • Acquisition Mode: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the chromatogram and identify the peak corresponding to the retention time of the this compound standard.

    • Compare the mass spectrum of the unknown peak with the mass spectrum of the standard and a reference library (e.g., NIST).

    • Calculate the Kovats Retention Index (RI) using a homologous series of n-alkanes and compare it to literature values.

Unambiguous Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is a powerful tool, co-eluting isomers can sometimes lead to ambiguous results. NMR spectroscopy provides definitive structural information, making it an invaluable technique for confirmation.[15][16]

The "Why": Causality in NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For esters, the protons adjacent to the carbonyl group and the oxygen atom have characteristic chemical shifts.[17][18]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, providing a complementary dataset to the proton NMR.

  • 2D NMR (COSY, HSQC): These experiments are crucial for establishing connectivity within the molecule, definitively linking protons to their attached carbons (HSQC) and to neighboring protons (COSY).

Expected NMR Chemical Shifts for this compound
Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-CH₂-O-C=O ~4.1 (quartet)~64
-CH(CH₃)-C=O ~2.3 (multiplet)~41
-CH₂-CH(CH₃)-C=O ~1.6 (multiplet)~26
-CH(CH₃)₂ ~0.9 (doublet)~19
-CH₃ (on butyrate) ~1.1 (doublet)~16
-CH₃ (on butyrate chain) ~0.9 (triplet)~11

Note: Chemical shifts can vary slightly depending on the solvent used.[15]

Step-by-Step NMR Protocol (for isolated fraction)
  • Fractionation: If the concentration of this compound in the essential oil is low, a preliminary fractionation by flash chromatography may be necessary to obtain a sufficient quantity for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the isolated fraction in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • NMR Acquisition:

    • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

    • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

    • Compare the assigned structure with the known structure of this compound.

Chiral Analysis: Differentiating Enantiomers

For applications where the specific enantiomer of this compound is of interest, chiral gas chromatography is the method of choice.[19]

The "Why": Causality in Chiral Separations

Chiral GC columns contain a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of this compound, leading to their separation in time and thus two distinct peaks in the chromatogram.

Step-by-Step Chiral GC Protocol
  • Column Selection: Utilize a chiral GC column, such as a cyclodextrin-based stationary phase (e.g., Beta DEX™ 225).

  • GC Parameters:

    • Injector and Detector: Same as for standard GC-MS.

    • Oven Program: An isothermal or very slow temperature ramp is often required to achieve baseline separation of the enantiomers. This will need to be optimized for the specific column and sample.

  • Identification: Inject a racemic standard of this compound to determine the retention times of the two enantiomers. Then, inject the essential oil sample to determine the enantiomeric ratio.

A Self-Validating System: Ensuring Trustworthiness

The combination of these analytical techniques creates a self-validating system for the identification of this compound.

Caption: A multi-technique approach for confident identification.

Conclusion

The definitive identification of this compound in essential oils is a multi-step process that requires a thoughtful and informed analytical approach. By leveraging the strengths of GC-MS for initial identification and quantification, and NMR spectroscopy for unambiguous structural confirmation, researchers can have the utmost confidence in their results. For applications where the specific stereochemistry is important, chiral GC provides the necessary resolution. This integrated approach ensures the scientific integrity of the analysis and ultimately contributes to the development of high-quality products in the flavor, fragrance, and pharmaceutical industries.

References

An In-Depth Technical Guide to Amyl-2-Methylbutyrate and Its Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of amyl-2-methylbutyrate, a term often encompassing several isomeric esters. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical identification, properties, synthesis, and potential applications of these compounds beyond their traditional use as flavor and fragrance agents.

Unraveling the Isomerism: CAS Numbers and Synonyms

The name "this compound" can be ambiguous. The term "amyl" can refer to several five-carbon alkyl groups. For clarity and scientific accuracy, it is crucial to distinguish between the primary isomers, each with a unique CAS number and distinct synonyms.

Table 1: Isomers and Identifiers of this compound

IUPAC NameCommon NameCAS NumberSynonyms
Pentyl 2-methylbutanoaten-Amyl 2-methylbutyrate68039-26-9Butanoic acid, 2-methyl-, pentyl ester; n-Pentyl 2-methylbutyrate[1][2]
3-Methylbutyl 2-methylbutanoateIsoamyl 2-methylbutyrate27625-35-0Butanoic acid, 2-methyl-, 3-methylbutyl ester; Isopentyl 2-methylbutanoate[3][4][5][6]
2-Methylbutyl 2-methylbutanoateActive amyl 2-methylbutyrate2445-78-5Butanoic acid, 2-methyl-, 2-methylbutyl ester[7][8][9][10]
Pentyl (2S)-2-methylbutanoate144831-69-6Butanoic acid, 2-methyl-, pentyl ester, (2S)-[11]

This guide will focus on the synthesis and properties of pentyl 2-methylbutanoate (CAS 68039-26-9) as a representative example, with comparative data provided for other key isomers where available.

Physicochemical Properties

The isomeric variations of this compound result in subtle differences in their physical and chemical properties. These properties are critical for applications ranging from solvent selection in chemical reactions to formulation in drug delivery systems.

Table 2: Comparative Physicochemical Properties of this compound Isomers

PropertyPentyl 2-methylbutanoateIsoamyl 2-methylbutanoate2-Methylbutyl 2-methylbutanoate
Molecular Formula C₁₀H₂₀O₂C₁₀H₂₀O₂C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol [2]172.27 g/mol 172.27 g/mol [12]
Appearance Colorless liquid[2]Colorless liquidColorless liquid[12]
Boiling Point ~197 °C (estimated)[13]185-186 °C184-185 °C[12]
Flash Point ~72.0 °C (estimated)[13]~75.0 °C[5]~67.2 °C[8]
Density ~0.86 g/cm³~0.86 g/cm³0.847-0.856 g/cm³ @ 25°C[8][12]
Solubility Insoluble in water, soluble in organic solvents[1]Slightly soluble in waterInsoluble in water
Refractive Index ~1.413~1.4121.401-1.420 @ 20°C[8][12]

Synthesis and Purification: A Detailed Protocol

The most common and direct method for synthesizing amyl-2-methylbutyrates is the Fischer esterification, an acid-catalyzed reaction between the corresponding alcohol and carboxylic acid.[14][15]

The Fischer Esterification Mechanism

The Fischer esterification is an equilibrium-driven process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[16]

Fischer_Esterification cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products Carboxylic_Acid 2-Methylbutanoic Acid Ester This compound Carboxylic_Acid->Ester Alcohol Amyl Alcohol Alcohol->Ester Acid_Catalyst H₂SO₄ (conc.) Reflux Heat (Reflux) Reflux->Ester Drives Reaction Water Water

Caption: Fischer Esterification Workflow

Step-by-Step Experimental Protocol for Pentyl 2-Methylbutanoate

This protocol is adapted from standard Fischer esterification procedures for similar esters.[17][18][19]

Materials:

  • 2-Methylbutanoic acid

  • n-Pentanol (Amyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylbutanoic acid and a 25% molar excess of n-pentanol. Add a few boiling chips.

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Assemble the reflux apparatus and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize unreacted acid and the catalyst) until effervescence ceases.[8]

      • Brine (saturated NaCl solution) to aid in layer separation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess n-pentanol and extraction solvent via simple distillation or rotary evaporation.

    • Purify the resulting crude ester by fractional distillation to obtain pure pentyl 2-methylbutanoate.[8]

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A Combine Reactants & Catalyst B Reflux A->B C Cool & Transfer to Separatory Funnel B->C D Wash with H₂O C->D E Neutralize with NaHCO₃ D->E F Wash with Brine E->F G Dry Organic Layer F->G H Solvent Removal G->H I Fractional Distillation H->I J Pure Ester I->J

Caption: Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of the synthesized ester must be confirmed through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like esters. The retention time in the gas chromatogram provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern that can be used for structural elucidation and confirmation against spectral libraries.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized ester.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule, with chemical shifts and coupling patterns that correspond to their chemical environment. For example, in pentyl 2-methylbutanoate, one would expect to see signals corresponding to the pentyl chain and the 2-methylbutanoyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the range of 170-180 ppm.

Applications in Research and Drug Development

While predominantly known for their use in the food and fragrance industries, the unique properties of amyl-2-methylbutyrates and similar short-chain fatty acid esters suggest potential applications in scientific research and pharmaceutical development.

Biological Activity of Short-Chain Fatty Acid Esters

Short-chain fatty acids (SCFAs) like butyrate are known to have significant biological effects, including roles in gut health, immune modulation, and as signaling molecules.[3][13][21] Esterification of these SCFAs can modify their pharmacokinetic properties, potentially enhancing their delivery to specific tissues or providing a pro-drug form for controlled release.[22] The amyl esters of 2-methylbutanoic acid could be investigated for similar biological activities, serving as tools to study cellular metabolism and signaling pathways.

Non-Polar Solvents in Drug Formulation

The non-polar nature of these esters makes them suitable as solvents for hydrophobic drug molecules.[2][7][12] In drug delivery, the choice of solvent is critical for solubilizing the active pharmaceutical ingredient (API) for incorporation into various formulations, such as oral liquids, injectables, or topical preparations.[12][23][24] The relatively low volatility and benign toxicological profile (in the context of flavor and fragrance use) of these esters could make them interesting candidates for excipients in drug delivery systems.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling amyl-2-methylbutyrates.

  • General Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammability: These esters are combustible liquids. Keep away from heat, sparks, and open flames.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound and its isomers are versatile compounds with well-established properties. While their primary commercial use has been in the flavor and fragrance industry, their synthesis via Fischer esterification is a robust and scalable process that is accessible in a standard laboratory setting. For researchers and drug development professionals, the potential of these esters as biologically active molecules or as specialized non-polar solvents in drug formulations presents an intriguing area for future exploration. A clear understanding of their isomer-specific properties, synthesis, and characterization is the foundation for unlocking these novel applications.

References

A Technical Guide to the Enantiomeric Forms of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Chirality plays a pivotal role in the sensory properties of volatile compounds, particularly within the flavor and fragrance sector. A molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different olfactory responses. This guide provides an in-depth technical exploration of the enantiomers of amyl-2-methylbutyrate, a significant flavor and fragrance ester. We will delve into the distinct properties of the (R)- and (S)-forms, present detailed protocols for their enzymatic resolution and analytical separation, and discuss their industrial relevance. This document is structured to serve as a practical resource, combining established scientific principles with actionable experimental methodologies.

Introduction: The Significance of Chirality in Aroma Compounds

A chiral molecule, characterized by a carbon atom bonded to four different functional groups, can exist as two enantiomers[1]. While these stereoisomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light and, critically, with chiral biological receptors, such as those in the human olfactory system[1]. This interaction dictates the perceived aroma. This compound, also known as pentyl 2-methylbutanoate, is an ester with a chiral center at the C2 position of the butanoate moiety. Consequently, it exists as (R)- and (S)-amyl-2-methylbutyrate, each possessing a unique and distinct aroma profile that is highly valuable in commercial applications. Understanding and controlling the enantiomeric composition of this ester is therefore essential for quality control and the development of novel flavor and fragrance formulations.

Physicochemical and Olfactory Properties of this compound Enantiomers

The sensory differentiation between the enantiomers of 2-methylbutanoic acid esters is well-documented. While specific data for the amyl ester is less prevalent in public literature than for its ethyl or methyl counterparts, the trends are consistent. The (S)-enantiomer is typically associated with a more desirable fruity, apple-like aroma, whereas the (R)-enantiomer often presents a different, sometimes less specific or even waxy character[2].

For the closely related compound, ethyl 2-methylbutyrate, the differences are striking. The (S)-(+)-enantiomer is described as having a fresh, apple-like, sweet, and fruity aroma, with an exceptionally low odor threshold of 0.006 ppb in water[2]. In contrast, the (R)-(-)-enantiomer is characterized as fruity and caprylic, with a medical-phenolic off-note, and a significantly higher flavor detection threshold of 10 ppb[2]. This dramatic difference in both descriptor and potency underscores the importance of enantiomeric purity.

Table 1: Comparative Properties of 2-Methylbutyrate Ester Enantiomers (Data extrapolated from related esters)

Property(S)-Enantiomer(R)-Enantiomer
Typical Odor Descriptor Sweet, Fruity, Apple-like, Fresh[2]Fruity, Waxy, Caprylic, sometimes Phenolic[2]
Odor Potency Substantially stronger[2]Weaker
Example Odor Threshold 0.006 ppb (for ethyl ester in water)[2]10 ppb (for ethyl ester in water)[2]
Typical Application Fruity flavor formulations (apple, cherry, berry)[3]Can be used in general fruity notes, but often less preferred

Stereoselective Synthesis: The Enzymatic Resolution Approach

Obtaining enantiomerically pure this compound is most efficiently achieved through the kinetic resolution of a racemic mixture. Enzymatic resolution, particularly using lipases, is a preferred industrial method due to its high selectivity, mild reaction conditions, and environmental compatibility. The principle relies on the differential reaction rate of a chiral enzyme with the two enantiomers of a substrate.

Lipases can catalyze the enantioselective esterification of a racemic acid with an alcohol or the enantioselective hydrolysis of a racemic ester[4]. For this compound, the most direct precursor is racemic 2-methylbutyric acid.

Key Lipases and Their Selectivity

Several immobilized lipases have demonstrated high efficacy in resolving racemic 2-methylbutyric acid. The choice of enzyme is critical as it determines which enantiomer is preferentially esterified:

  • For (R)-Amyl-2-Methylbutyrate: Lipase from Candida antarctica B (CALB) shows a preference for the (R)-acid. In a reaction with pentanol, it can produce (R)-pentyl 2-methylbutyrate with an enantiomeric excess (ee) of 90%[5][6].

  • For (S)-Amyl-2-Methylbutyrate: Lipase from Candida rugosa preferentially esterifies the (S)-acid, although often with lower enantioselectivity compared to CALB's preference for the (R)-form[5][6]. An alternative strategy is to use an (R)-selective enzyme like CALB to esterify the (R)-acid, leaving behind the unreacted (S)-2-methylbutyric acid, which can then be separated and esterified chemically.

Visualizing the Enzymatic Resolution Workflow

G cluster_0 Enzymatic Resolution of Racemic 2-Methylbutyric Acid racemic_acid Racemic (R,S)-2-Methylbutyric Acid + Amyl Alcohol reactor Bioreactor Immobilized Lipase (e.g., CALB) Organic Solvent (e.g., Hexane) racemic_acid->reactor separation1 Separation Step 1 (e.g., Distillation, Chromatography) reactor->separation1 Reaction stops at ~50% conversion ester_product (R)-Amyl-2-Methylbutyrate (High %ee) separation1->ester_product Ester Fraction unreacted_acid Unreacted (S)-2-Methylbutyric Acid separation1->unreacted_acid Acid Fraction esterification Chemical Esterification (e.g., Fischer Esterification) unreacted_acid->esterification acid_product (S)-Amyl-2-Methylbutyrate esterification->acid_product G cluster_0 Chiral GC Separation Principle cluster_1 Chiral Column p1 R_mol R S_mol S CSP CSP R_mol->CSP Forms Less Stable Complex (Elutes Faster) S_mol->CSP Forms More Stable Complex (Elutes Slower) detector CSP->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

References

A Technical Guide to Microbial Sources of 2-Methylbutyrate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylbutyrate and its corresponding esters are significant contributors to the desirable fruity and aromatic profiles of many fermented foods and beverages. The microbial kingdom offers a rich and diverse reservoir for the production of these valuable flavor compounds. This technical guide provides an in-depth exploration of the microbial sources capable of producing 2-methylbutyrate, with a focus on yeasts, fungi, and bacteria. We will delve into the core biosynthetic pathways, present methodologies for screening and quantification, and provide detailed experimental protocols for the identification and characterization of promising microbial candidates. This document is intended for researchers, scientists, and drug development professionals interested in the biotechnological production of natural flavor compounds.

Introduction: The Significance of 2-Methylbutyrate

2-Methylbutanoic acid, also known as α-methylbutyric acid, is a branched-chain short-chain fatty acid.[1] While the acid itself possesses a cheesy, sweaty aroma, its esters, such as ethyl 2-methylbutyrate and methyl 2-methylbutyrate, are highly sought-after for their pleasant fruity notes, reminiscent of apples and apricots.[2][3] These compounds are key components of the flavor profiles of numerous fermented products, including wine, beer, cheese, and certain traditional fermented foods.[4][5] The increasing consumer demand for natural ingredients has spurred significant interest in the microbial production of these flavor molecules as a sustainable alternative to chemical synthesis.[6]

This guide will provide a comprehensive overview of the microbial world's capacity to produce 2-methylbutyrate, offering both foundational knowledge and practical methodologies for its exploration and exploitation.

Microbial Producers of 2-Methylbutyrate: A Kingdom-Wide Survey

A variety of microorganisms across different taxa are known to produce 2-methylbutyrate and its esters. The primary producers can be broadly categorized into yeasts, fungi, and bacteria.

Yeasts: The Predominant Ester Producers

Yeasts, both Saccharomyces and non-Saccharomyces species, are well-documented producers of a wide array of volatile esters that significantly influence the sensory characteristics of fermented beverages.[7]

  • Saccharomyces cerevisiae : The workhorse of the baking and brewing industries, S. cerevisiae produces ethyl 2-methylbutanoate as a result of the esterification of ethanol and 2-methylbutyric acid derived from the Ehrlich pathway.[7] While a consistent producer, the quantities can be strain-dependent.

  • Non-Saccharomyces Yeasts : In recent years, non-Saccharomyces yeasts have gained considerable attention for their ability to produce unique and complex flavor profiles in wine and other fermented products.[8][9] Several species have been identified as potent producers of various esters, including those derived from 2-methylbutyrate.[10] Notable examples include:

    • Torulaspora delbrueckii and Metschnikowia pulcherrima : These yeasts are known to produce compounds not commonly found in S. cerevisiae fermentations, contributing to enhanced aromatic complexity.[10][11]

    • Pichia kluyveri and Lachancea thermotolerans : These species also contribute to the diversity of volatile esters in mixed-culture fermentations.[10]

    • Galactomyces candidus : Certain strains of this yeast have been found to produce interesting α-unsaturated esters.[6]

Fungi: An Emerging Source

Filamentous fungi also represent a potential source of 2-methylbutyrate and its derivatives. For instance, methyl 2-methylbutyrate has been investigated for its antifungal properties against Aspergillus flavus, indicating that fungi themselves can be a source of this volatile compound.[12][13] Further research into the fungal kingdom is likely to uncover more producers.

Bacteria: Diverse Metabolic Capabilities

Various bacterial genera are capable of producing 2-methylbutyrate through different metabolic pathways.

  • Lactococcus lactis : This lactic acid bacterium, crucial in dairy fermentations, can catabolize leucine to produce 2-methylbutyric acid.[14]

  • Pseudomonas sp. : Certain soil bacteria, such as Pseudomonas, have been identified for their ability to utilize (S)-2-methylbutyric acid, suggesting their involvement in its metabolism and potential for production.[5] Strains of Pseudomonas have also been screened from soil for their esterase production capabilities.[15]

  • Enterobacterales : Bacteria belonging to the order Enterobacterales have been genetically modified to enhance the production of 2-methyl-butyric acid.[16][17]

  • Gut Microbiota : Butyrate and other short-chain fatty acids are well-known products of microbial fermentation in the mammalian gut, with bacteria from the phyla Firmicutes and Bacteroidetes being major contributors.[18][19] While butyrate is more common, branched-chain fatty acids like 2-methylbutyrate are also produced.[20][21]

Biosynthetic Pathways: The Ehrlich Pathway and Beyond

The primary route for the formation of 2-methylbutyrate in yeasts is the Ehrlich pathway , which involves the catabolism of the branched-chain amino acid L-isoleucine.[7][22]

Ehrlich_Pathway Isoleucine L-Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Methylbutyraldehyde 2-Methylbutanal KMV->Methylbutyraldehyde Methylbutanol 2-Methyl-1-butanol Methylbutyraldehyde->Methylbutanol Alcohol Dehydrogenase Methylbutyrate 2-Methylbutyric Acid Methylbutyraldehyde->Methylbutyrate Aldehyde Dehydrogenase AcylCoA 2-Methylbutanoyl-CoA Methylbutyrate->AcylCoA Ester Amyl-2-Methylbutyrate Ethanol Ethanol Ethanol->Ester AcylCoA->Ester

Caption: The Ehrlich pathway for the conversion of L-isoleucine to 2-methylbutyrate and its ester.

In bacteria, the pathways can be more varied. For instance, in Lactococcus lactis, the catabolism of leucine to 2-methylbutyric acid involves a series of enzymatic steps including acyl transferases.[14] In the gut microbiota, butyrate is primarily synthesized from two molecules of acetyl-CoA via the butyryl-CoA pathway.[18][19]

Methodologies for Screening and Quantification

Identifying and quantifying microbial production of 2-methylbutyrate is crucial for selecting high-yield strains and optimizing fermentation conditions.

Screening for Ester-Producing Microorganisms

A multi-step approach is often employed to screen for potent ester-producing microorganisms.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Confirmation Isolation Isolation of Microorganisms (e.g., from soil, fermented foods) PlateAssay Plate-Based Assay (e.g., tributyrin agar for lipase/esterase activity) Isolation->PlateAssay Fermentation Small-Scale Fermentation of Positive Colonies PlateAssay->Fermentation Colorimetric Colorimetric Assay (e.g., ferric hydroxamate method for total esters) Fermentation->Colorimetric GCMS GC-MS Analysis (Identification and quantification of specific esters) Colorimetric->GCMS

Caption: A generalized workflow for screening ester-producing microorganisms.

Primary Screening: This initial step often involves isolating a diverse range of microorganisms from environments rich in microbial activity, such as soil or traditional fermented foods.[23][24] A common technique is to use agar plates containing a substrate like tributyrin, where the formation of a clear halo around a colony indicates lipase or esterase activity, which is often correlated with ester production.[24]

Secondary Screening: Promising colonies from the primary screen are then subjected to small-scale liquid fermentations. The culture broth can be analyzed using a high-throughput colorimetric assay, such as the ferric hydroxamate method, which quantitatively measures total ester content.[25]

Tertiary Screening and Confirmation: The most promising candidates from the secondary screen are then analyzed using more sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific esters produced, including 2-methylbutyrate derivatives.[6]

Quantification of 2-Methylbutyrate and its Esters

Accurate quantification is essential for process optimization and strain improvement.

Table 1: Comparison of Analytical Techniques for 2-Methylbutyrate Quantification

TechniquePrincipleSample PreparationAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.[26]Solvent extraction, potentially with derivatization for the free acid.[26][27]High sensitivity and selectivity, robust, well-established.[28]Derivatization can add complexity and potential for error.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by highly specific mass-based detection.[29]Protein precipitation, solid-phase extraction.[29]High sensitivity and specificity, suitable for a wide range of compounds.[30]Matrix effects can be a challenge.[27]

Experimental Protocols

Protocol 1: Screening of Yeasts for Ester Production using a Colorimetric Assay

Objective: To perform a high-throughput screening of yeast isolates for total ester production.

Principle: This protocol is based on the ferric hydroxamate method, where esters react with hydroxylamine to form hydroxamic acids, which then form a colored complex with ferric ions that can be measured spectrophotometrically.[25]

Materials:

  • Yeast isolates

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • 96-well deep-well plates

  • Plate shaker incubator

  • Microplate reader

  • Reagents for ferric hydroxamate assay:

    • Solution A: 2 M hydroxylamine hydrochloride in 50% ethanol

    • Solution B: 3.5 M NaOH in 50% ethanol

    • Solution C: 0.5 M HCl

    • Solution D: 10% (w/v) FeCl₃ in 0.1 M HCl

  • Ethyl acetate (for standard curve)

Procedure:

  • Inoculate individual yeast isolates into the wells of a 96-well deep-well plate containing 1 mL of YPD medium per well.

  • Incubate the plate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Centrifuge the plate to pellet the yeast cells.

  • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Prepare a standard curve using known concentrations of ethyl acetate.

  • Add 200 µL of a freshly prepared 1:1 mixture of Solution A and Solution B to each well.

  • Mix and incubate at room temperature for 20 minutes.

  • Add 100 µL of Solution C to each well to acidify the reaction.

  • Add 100 µL of Solution D to each well to develop the color.

  • Read the absorbance at 520 nm using a microplate reader.

  • Quantify the total ester concentration in each sample by comparing the absorbance to the standard curve.

Self-Validation: The inclusion of a standard curve with a known ester allows for the validation of the assay's linearity and accuracy. A z-factor calculation can be performed to assess the robustness of the screening assay.[25]

Protocol 2: Quantification of Ethyl 2-Methylbutyrate by GC-MS

Objective: To accurately quantify the concentration of ethyl 2-methylbutyrate in a fermentation broth.

Principle: Headspace solid-phase microextraction (HS-SPME) is used to extract volatile compounds from the sample, which are then separated and quantified by GC-MS.[10]

Materials:

  • Fermentation broth samples

  • GC-MS system with an SPME autosampler

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Sodium chloride

  • Internal standard (e.g., ethyl heptanoate)

  • Ethyl 2-methylbutyrate standard for calibration

Procedure:

  • Prepare a calibration curve by spiking a model fermentation medium with known concentrations of ethyl 2-methylbutyrate and a fixed concentration of the internal standard.

  • For each sample and standard, place 5 mL of the liquid into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to "salt out" the volatile compounds.

  • Add a known amount of the internal standard to each vial.

  • Seal the vials and place them in the autosampler tray.

  • Equilibrate the vials at 40°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace for 30 minutes at 40°C.

  • Desorb the analytes from the fiber in the GC injector at 250°C for 5 minutes.

  • Run the GC-MS analysis using an appropriate temperature program for the column (e.g., a DB-5ms column).

  • Acquire mass spectra in selected ion monitoring (SIM) mode for the target ions of ethyl 2-methylbutyrate and the internal standard.

  • Integrate the peak areas and calculate the concentration of ethyl 2-methylbutyrate in the samples based on the calibration curve.

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and injection volume. The analysis of quality control samples at different concentrations throughout the analytical run ensures the accuracy and precision of the method.

Conclusion and Future Perspectives

The microbial production of 2-methylbutyrate and its esters presents a promising avenue for the development of natural flavor compounds. Yeasts, particularly non-Saccharomyces species, and various bacteria have demonstrated significant potential in this regard. A systematic approach to screening, utilizing both high-throughput colorimetric assays and precise chromatographic techniques, is essential for identifying and characterizing high-producing strains. Future research should focus on metabolic engineering strategies to enhance the production of these valuable compounds, as well as exploring novel microbial sources from diverse environments. The integration of multi-omics approaches will further elucidate the complex regulatory networks governing ester biosynthesis, paving the way for the rational design of microbial cell factories for the sustainable production of natural flavors.

References

Methodological & Application

Mastering the Aroma Profile: A Comprehensive Application Protocol for the GC-MS Analysis of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: In the realm of flavor and fragrance analysis, precision and reliability are not just goals; they are prerequisites for quality and innovation. Amyl-2-methylbutyrate, with its characteristic sweet, apple-like scent, is a vital component in numerous consumer products. Its accurate quantification is therefore a critical task. This document provides a detailed, experience-driven guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and definitive analytical technique.[1][2] We will delve into the nuances of the methodology, from sample preparation to data interpretation, providing not just a protocol, but a framework for understanding and troubleshooting the entire analytical process.

Introduction: The Analytical Imperative for this compound

This compound, also known by its IUPAC name pentyl 2-methylbutanoate, is a volatile ester that contributes significantly to the sensory profile of many fruits and is widely used as a flavoring and fragrance agent.[3] The robust and accurate analysis of this compound is essential for quality control in the food and beverage industry, ensuring product consistency, and for research and development in the formulation of new fragrances and flavors.[1] GC-MS is the analytical method of choice due to its unparalleled ability to separate complex mixtures of volatile compounds and provide definitive structural identification.[1][2]

The GC-MS Workflow: A Structured Overview

A successful analysis is built upon a logical and well-executed workflow. The following diagram outlines the critical stages involved in the GC-MS analysis of this compound.

GCMS_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis & Interpretation Sample Sample Acquisition (e.g., Essential Oil, Beverage) Dilution Dilution with Appropriate Solvent (e.g., Dichloromethane, Hexane) Sample->Dilution InternalStandard Addition of Internal Standard (e.g., Methyl Heptanoate) Dilution->InternalStandard Injection Sample Injection (1 µL) InternalStandard->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Detection (Scan Range: 35-350 m/z) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Review Detection->Chromatogram PeakIntegration Peak Integration & Mass Spectrum Extraction Chromatogram->PeakIntegration LibrarySearch NIST Library Search for Identification PeakIntegration->LibrarySearch Quantification Quantification using Internal Standard LibrarySearch->Quantification fragmentation_pathway parent This compound MW: 172.27 C10H20O2 fragment1 m/z 103 [C5H11O2]+ parent->fragment1 Loss of C5H9 radical fragment2 m/z 85 [C5H9O]+ parent->fragment2 McLafferty Rearrangement fragment3 m/z 71 [C5H11]+ parent->fragment3 Loss of C5H9O2 radical fragment4 m/z 57 [C4H9]+ fragment2->fragment4 Loss of CO

References

Application Note: Quantitative Analysis of Amyl-2-Methylbutyrate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amyl-2-methylbutyrate is a key ester contributing to the characteristic fruity and sweet aroma profiles of many fruits and beverages. Its high volatility and presence in complex matrices present analytical challenges. This document provides a comprehensive guide to the development and application of a robust Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the selective and sensitive quantification of this compound. We delve into the foundational principles, a detailed method development strategy, a step-by-step protocol, and guidelines for method validation to ensure data integrity.

Principles and Theoretical Considerations

The Analyte: this compound

This compound, also known as pentyl 2-methylbutanoate, is a volatile organic compound (VOC) responsible for apple- and apricot-like aromas. Understanding its physicochemical properties is paramount for designing an effective extraction strategy.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.27 g/mol [1][2]
Boiling Point 194-199 °C[2][3]
Vapor Pressure 0.382 mmHg @ 25°C (est.)[3]
Log Kow (Octanol-Water) 3.74 (est.)[3]
Water Solubility 38.59 mg/L (est.)[3]
Appearance Colorless liquid with a fruity odor[1][2]

Its relatively high vapor pressure and moderate water solubility make this compound an ideal candidate for headspace analysis, minimizing matrix interference.

The Technique: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[4][5] The core of the technique is a fused silica fiber coated with a stationary phase. When this fiber is exposed to the headspace above a sample, volatile and semi-volatile analytes partition from the sample matrix into the headspace and are then adsorbed/absorbed by the fiber coating until equilibrium is reached.[6][7][8][9]

The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.[4] Key advantages of HS-SPME include its simplicity, high sensitivity, and reduction in solvent use, making it an environmentally friendly choice.[7][9]

Method Development Strategy

Optimizing the HS-SPME method is critical for achieving maximum sensitivity and reproducibility. The process involves a systematic evaluation of several key parameters.

SPME Fiber Selection: The Causality of Choice

The choice of fiber coating is the most critical parameter in SPME method development. The selection is governed by the principle of "like dissolves like," where the polarity and molecular weight of the analyte dictate the most effective stationary phase.[10]

This compound is a moderately polar ester with a molecular weight of 172.27 g/mol . For such volatile flavor compounds, a combination fiber is often optimal.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triple-phase fiber recommended for a broad range of analytes, especially for flavor and fragrance compounds.[10][11] The DVB provides an affinity for aromatic compounds, the CAR (a carbon molecular sieve) is excellent for adsorbing small, volatile molecules, and the PDMS is a general-purpose nonpolar phase.[12] This combination ensures efficient trapping of the target ester and other volatiles that may be of interest.

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A good alternative, this dual-phase fiber is effective for general-purpose analysis of volatile and semi-volatile compounds, including polar analytes.[7][13]

For this application, the DVB/CAR/PDMS fiber is the primary recommendation due to its superior trapping efficiency for the target analyte's volatility class.

Caption: Logic for selecting the optimal SPME fiber.

Optimization of Extraction Parameters

To maximize extraction efficiency, the following parameters must be optimized experimentally, often using a Design of Experiments (DoE) approach.[11][14]

  • Extraction Temperature: Increasing the temperature increases the vapor pressure of the analyte, shifting the equilibrium from the sample matrix to the headspace.[15] However, excessively high temperatures can negatively impact the partitioning coefficient between the headspace and the fiber. A typical starting range for esters is 40-60°C.[16]

  • Extraction Time: The fiber must be exposed to the headspace long enough to allow equilibrium to be reached, or at least to ensure consistent, reproducible extraction times. A time course experiment (e.g., 5, 15, 30, 45, 60 min) will reveal the point at which the analyte response plateaus.

  • Sample Agitation: Agitation (stirring or shaking) during extraction constantly refreshes the surface of the liquid sample, accelerating the mass transfer of the analyte into the headspace and reducing the time needed to reach equilibrium.[7]

  • Effect of Salt: For aqueous samples, adding an inert salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) increases the ionic strength of the solution.[5][17] This "salting-out" effect reduces the solubility of organic analytes like this compound, promoting their release into the headspace and thereby increasing extraction efficiency.[18] Typically, 20-30% (w/v) salt is a good starting point.

Detailed Experimental Protocol

This protocol provides a validated starting point. Researchers should perform their own optimization and validation based on their specific matrix and instrumentation.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., 2-Octanol or a stable isotope-labeled ester[19]

  • Methanol or Ethanol (HPLC grade) for stock solutions

  • Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatiles

  • Deionized water

  • 20 mL clear glass headspace vials with PTFE/silicone septa

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS on a StableFlex fiber

Instrumentation and Conditions

A Gas Chromatograph coupled with a Mass Spectrometer is the gold standard for flavor analysis due to its high sensitivity and specificity.[20][21][22]

ParameterSettingRationale
SPME Automation AOC-6000 Plus or similarEnsures precise timing and reproducibility.
GC Injection Port 250°C, Splitless Mode (1-2 min)Ensures rapid thermal desorption of the analyte from the fiber.
GC Column Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of flavor compounds.
Oven Program 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minA standard program to separate volatile esters from other matrix components.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas standard for GC-MS.
MS Source Temp 230°CStandard temperature to prevent analyte degradation.
MS Quad Temp 150°CStandard temperature for quadrupole stability.
MS Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used to identify compounds by their mass spectra.[22] SIM mode significantly increases sensitivity for target analytes by monitoring only specific ions.
SIM Ions (this compound) Quantifier: 57, Qualifiers: 85, 70, 101Based on typical fragmentation patterns. Must be confirmed experimentally.
Standard Preparation
  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) by spiking appropriate volumes of the primary stock into deionized water in headspace vials.

  • Spike all standards and samples with the internal standard to a final concentration of 10 µg/L.

Step-by-Step HS-SPME Procedure
  • Sample Preparation: Place 5 mL of the liquid sample (or prepared standard) into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g of pre-baked NaCl to the vial.

  • Internal Standard: Spike the vial with the internal standard solution.

  • Sealing: Immediately cap the vial with a PTFE/silicone septum and crimp securely.

  • Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at 60°C for 10 minutes with agitation (e.g., 500 rpm).[16] This step allows the sample to reach thermal equilibrium and for analytes to partition into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation. The fiber must not touch the liquid sample.

  • Desorption: After extraction, immediately retract the fiber and insert it into the hot GC injection port (250°C) for 2 minutes to thermally desorb the trapped analytes onto the GC column.

  • Analysis: Start the GC-MS data acquisition simultaneously with the desorption step.

Data Analysis and Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23][24]

Calibration and Quantification
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis. A coefficient of determination (R²) > 0.995 is typically considered acceptable.[23]

Performance Characteristics

The method's performance should be rigorously evaluated according to established guidelines.[25][26]

Validation ParameterAcceptance CriteriaDescription
Selectivity No interfering peaks at the retention time of the analyte in blank samples.The ability to accurately quantify the analyte in the presence of other matrix components.[25]
Linearity & Range R² > 0.995 over a defined concentration range.Demonstrates a proportional relationship between concentration and response.[23]
Limit of Detection (LOD) S/N ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) S/N ≥ 10The lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (Recovery) 80-120%The closeness of the measured value to the true value, assessed by analyzing spiked blank matrix samples at different concentrations.
Precision (RSD) Repeatability (intra-day) RSD ≤ 15%Reproducibility (inter-day) RSD ≤ 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[25]

Workflow Summary

HS_SPME_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. HS-SPME Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample 5 mL Sample/ Standard in Vial Salt Add 1.5g NaCl Sample->Salt IS Spike Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate & Agitate (60°C, 10 min) Seal->Incubate Extract Expose Fiber (30 min) Incubate->Extract Desorb Desorb in GC Inlet (250°C, 2 min) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan / SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Result Calibrate->Quantify

Caption: HS-SPME-GC-MS workflow for this compound.

References

Enzymatic Synthesis of Amyl-2-Methylbutyrate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of amyl-2-methylbutyrate, a valuable flavor and fragrance compound, utilizing lipase as a biocatalyst. The document details the underlying principles of lipase-catalyzed esterification, offers a robust and optimized protocol for the synthesis, and presents a validated analytical method for product quantification. This guide is intended for researchers, scientists, and professionals in the fields of biocatalysis, flavor chemistry, and drug development who are interested in leveraging enzymatic methods for the sustainable and efficient production of high-value esters. We delve into the critical parameters influencing the reaction, including enzyme selection, substrate molar ratio, temperature, and reaction time, providing evidence-based recommendations to maximize yield and purity.

Introduction: The Case for Enzymatic Ester Synthesis

This compound is a chiral ester prized for its characteristic fruity, apple-like aroma, making it a significant component in the food, beverage, and cosmetic industries.[1] Traditionally, the synthesis of such flavor esters has relied on chemical methods, which often necessitate harsh reaction conditions, the use of toxic catalysts, and can lead to the formation of undesirable byproducts, complicating purification and diminishing the "natural" label appeal.[2]

Biocatalysis, particularly the use of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), presents a compelling green alternative. Lipases are versatile enzymes that can catalyze esterification reactions with high specificity under mild conditions.[3][4][5] The advantages of using immobilized lipases are manifold, including ease of separation from the reaction mixture, potential for continuous processing, and enhanced stability, which allows for their reuse over multiple cycles, thereby reducing operational costs.[6][7] This guide focuses on a solvent-free approach, further enhancing the environmental credentials of the process by eliminating the need for potentially hazardous organic solvents.[1][8]

The Science Behind Lipase-Catalyzed Esterification

Lipases catalyze the formation of an ester bond between a carboxylic acid (2-methylbutyric acid) and an alcohol (amyl alcohol) through a reversible reaction. In a low-water environment, the equilibrium shifts towards synthesis rather than hydrolysis.[3] The catalytic mechanism of most lipases involves a catalytic triad of amino acids, typically serine, histidine, and aspartate or glutamate, located at the active site.[9][10]

The generally accepted mechanism for lipase-catalyzed esterification proceeds via a two-step process often referred to as a "ping-pong bi-bi" mechanism:

  • Acylation: The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (2-methylbutyric acid), forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.[9]

  • Deacylation: The alcohol (amyl alcohol) then enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the ester product (this compound) and regenerate the free enzyme.[9]

dot

Caption: Lipase-catalyzed esterification mechanism.

Materials and Methods

Materials
  • Enzyme: Immobilized lipase B from Candida antarctica (Novozym® 435) is highly recommended due to its broad substrate specificity, high activity, and stability in organic media.[1][11][12] It is a versatile and widely used biocatalyst for ester synthesis.[13][14]

  • Substrates:

    • 2-Methylbutyric acid (≥99% purity)

    • Amyl alcohol (n-pentanol) (≥99% purity)

  • Solvent (for analysis): n-Hexane (HPLC grade)

  • Internal Standard (for analysis): Tetradecane (≥99% purity)

  • Drying Agent: Molecular sieves (3Å)

Equipment
  • Thermostatically controlled orbital shaker or magnetic stirrer with heating

  • Reaction vials (e.g., 20 mL screw-cap glass vials with PTFE septa)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Analytical balance

  • Micropipettes

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is optimized for a solvent-free system to maximize product concentration and simplify downstream processing.

Step-by-Step Methodology:

  • Substrate Preparation: In a 20 mL screw-cap glass vial, accurately weigh 2-methylbutyric acid and amyl alcohol. A molar ratio of alcohol to acid of 1:1.2 is recommended to shift the equilibrium towards product formation. For a typical reaction, this would be approximately 10 mmol of amyl alcohol and 12 mmol of 2-methylbutyric acid.

  • Addition of Drying Agent: Add molecular sieves (3Å) at a concentration of 10% (w/w) of the total substrate weight to remove the water produced during the esterification, which can inhibit the enzyme and favor the reverse hydrolytic reaction.[15][16]

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435, to the reaction mixture. An enzyme loading of 15% (w/w) based on the total weight of the substrates is a good starting point.[8]

  • Reaction Incubation: Securely cap the vial and place it in an orbital shaker set to 200 rpm to ensure adequate mixing and overcome mass transfer limitations.[1][8] Incubate the reaction at 40°C. This temperature represents a balance between enhancing reaction kinetics and maintaining enzyme stability.[1][8]

  • Monitoring the Reaction: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture for analysis by GC-FID.

  • Reaction Termination and Enzyme Recovery: Upon completion, terminate the reaction by filtering or decanting the liquid product from the immobilized enzyme beads. The recovered enzyme can be washed with a non-polar solvent like hexane and dried for reuse in subsequent batches.

dot

Synthesis_Workflow Substrates 1. Prepare Substrates (Amyl Alcohol & 2-Methylbutyric Acid) Drying_Agent 2. Add Molecular Sieves Substrates->Drying_Agent Enzyme 3. Add Novozym® 435 Drying_Agent->Enzyme Incubation 4. Incubate at 40°C, 200 rpm Enzyme->Incubation Monitoring 5. Monitor by GC-FID Incubation->Monitoring Termination 6. Terminate & Recover Enzyme Monitoring->Termination Product This compound Termination->Product

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Quantification of this compound by GC-FID

Accurate quantification of the product is crucial for determining the reaction conversion and yield.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute the 10 µL aliquot from the reaction mixture with 990 µL of n-hexane in a 1.5 mL GC vial.

    • Add a known concentration of an internal standard, such as tetradecane, to correct for variations in injection volume. A final concentration of approximately 0.1% (v/v) is suitable.

  • GC-FID Analysis:

    • Inject 1 µL of the prepared sample into the GC-FID.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the reactants and products.

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: Increase to 250°C at a rate of 15°C/minute.

        • Hold: Maintain at 250°C for 5 minutes.

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis:

    • Identify the peaks corresponding to amyl alcohol, 2-methylbutyric acid, this compound, and the internal standard based on their retention times, which should be determined by injecting pure standards.

    • Calculate the concentration of the product using a calibration curve generated with known concentrations of this compound. The conversion percentage can be calculated based on the initial amount of the limiting reactant (amyl alcohol).

Optimization and Expected Results

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several key parameters. The following table summarizes the recommended conditions and the rationale behind them.

ParameterRecommended ValueRationale
Enzyme Novozym® 435High activity, stability, and broad substrate specificity.[1][11][12]
System Solvent-freeHigh substrate concentration, easier product recovery, and environmentally friendly.[1][8][17]
Molar Ratio (Alcohol:Acid) 1:1.2An excess of the acid can help to drive the reaction towards ester formation.
Temperature 40°COptimal balance between reaction rate and enzyme thermal stability.[1][8]
Enzyme Loading 15% (w/w of substrates)Provides a sufficient catalytic surface area for an efficient reaction rate.[8]
Agitation Speed 200 rpmMinimizes external mass transfer limitations.[1][8]
Water Removal Molecular sieves (3Å)Shifts the reaction equilibrium towards ester synthesis by removing the water byproduct.[15][16]

Under these optimized conditions, a conversion of over 90% can typically be achieved within 24 hours. The reusability of Novozym® 435 is also a key advantage; the enzyme can often be reused for multiple cycles with minimal loss of activity, making the process more cost-effective.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Rate - Insufficient enzyme activity- Water accumulation- Sub-optimal temperature- Mass transfer limitations- Use fresh or properly stored enzyme.- Ensure adequate amount of active molecular sieves.- Verify and optimize the reaction temperature.- Increase agitation speed.
Enzyme Inactivation - High temperature- Presence of inhibitory compounds- Operate at the recommended temperature.- Ensure high purity of substrates.
Poor Peak Resolution in GC - Inappropriate GC column or temperature program- Use a suitable capillary column.- Optimize the oven temperature program for better separation.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase offers a highly efficient, selective, and sustainable alternative to conventional chemical methods. The protocol detailed in this application note, centered around the robust Novozym® 435 biocatalyst in a solvent-free system, provides a reliable and scalable method for producing this high-value flavor ester. By carefully controlling key reaction parameters, researchers can achieve high yields and product purity, aligning with the growing demand for natural and green-label ingredients in various industries.

References

Application Notes and Protocols: Extraction of Amyl-2-Methylbutyrate from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amyl-2-methylbutyrate, also known as pentyl 2-methylbutanoate, is a volatile ester that contributes significantly to the characteristic fruity and apple-like aromas in many plants. Its presence is particularly notable in fruits such as apples, where it is considered a key odor-active compound.[1] The accurate extraction and quantification of this compound are crucial for flavor and fragrance research, quality control in the food and beverage industry, and the development of new plant-derived products. This document provides a comprehensive guide to the extraction of this compound from plant materials, targeting researchers, scientists, and professionals in drug development. It delves into the principles behind various extraction methodologies, offers detailed, field-tested protocols, and discusses analytical techniques for quantification.

Foundational Principles: Selecting the Optimal Extraction Strategy

The choice of an extraction method for a volatile compound like this compound is dictated by its physicochemical properties, the nature of the plant matrix, and the intended downstream application. The primary goal is to isolate the target analyte efficiently while minimizing degradation and the co-extraction of interfering compounds. Three principal methodologies are considered here: Solvent Extraction, Steam Distillation, and Supercritical Fluid Extraction (SFE). A fourth, highly sensitive method, Headspace Solid-Phase Microextraction (HS-SPME), is also detailed, particularly for analytical-scale applications.

Causality Behind Method Selection
  • Solvent Extraction: This technique relies on the differential solubility of this compound in a selected solvent compared to other matrix components. It is particularly useful for plant materials with low essential oil content or for compounds that are too delicate for steam distillation.[2][3] The choice of solvent is critical; non-polar solvents like hexane are effective for esters but may also extract lipids and waxes, requiring further cleanup. More polar solvents like ethanol can also be used.[2]

  • Steam Distillation: A classic and widely used method for extracting essential oils.[2][4] It is effective for volatile compounds that are immiscible with water. Steam is passed through the plant material, causing the volatile compounds to vaporize.[5] The vapor mixture is then condensed, and the essential oil, containing this compound, separates from the water.[2][5] This method is advantageous for its simplicity and the avoidance of organic solvents. However, the high temperatures can potentially cause thermal degradation of some sensitive compounds.[2]

  • Supercritical Fluid Extraction (SFE): This advanced technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[6] Supercritical CO2 offers the advantages of being non-toxic, non-flammable, and easily removed from the extract.[2][6] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned, allowing for selective extraction.[6] SFE is particularly beneficial for thermally labile compounds as it can be performed at relatively low temperatures.[2][7]

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, highly sensitive method ideal for the analysis of volatile and semi-volatile organic compounds (VOCs) in the headspace above a sample.[8][9] A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the analytes. The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.[8] This technique is widely used for profiling the aroma compounds of fruits and is particularly well-suited for identifying key volatile compounds.[9][10]

Comparative Overview of Extraction Methods
Method Principle Advantages Disadvantages Best Suited For
Solvent Extraction Differential SolubilityHigh potency of extract, suitable for delicate materials.[2]Potential for solvent residue, may extract non-target compounds.Lab-scale extraction, research on delicate botanicals.
Steam Distillation Volatilization with SteamSolvent-free, cost-effective, well-established.[2][4]High temperatures may degrade some compounds.[2]Industrial-scale essential oil production.
Supercritical Fluid Extraction (SFE) Solvation with Supercritical FluidHigh selectivity, low-temperature operation, solvent-free final product.[2][6]High initial equipment cost.High-value extracts, thermally sensitive compounds.
HS-SPME Adsorption onto a Coated FiberHigh sensitivity, solvent-free, simple.[8][9]Primarily for analytical purposes, not for bulk extraction.Aroma profiling, quantitative analysis at trace levels.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in steps for optimization and quality control.

Protocol 1: Solvent Extraction

This protocol provides a general framework for the extraction of this compound using a non-polar solvent.

Materials:

  • Plant material (e.g., apple peels, fruit pulp), fresh or freeze-dried.

  • Hexane (analytical grade).

  • Anhydrous sodium sulfate.

  • Homogenizer or blender.

  • Erlenmeyer flasks.

  • Shaking incubator or magnetic stirrer.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Rotary evaporator.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Procedure:

  • Sample Preparation: Homogenize 50g of fresh plant material with 100mL of hexane for 2 minutes. For dried material, use 10g and grind to a fine powder before adding the solvent.

  • Extraction: Transfer the slurry to a 250mL Erlenmeyer flask. Seal the flask and place it in a shaking incubator at 25°C and 150 rpm for 4 hours. Alternatively, stir using a magnetic stirrer at room temperature.

  • Filtration: Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to remove solid plant debris.

  • Drying: Add anhydrous sodium sulfate to the filtrate to remove any residual water. Swirl gently and allow it to stand for 15 minutes.

  • Concentration: Decant the dried extract and concentrate it using a rotary evaporator at 40°C until the solvent is removed.

  • Reconstitution and Analysis: Reconstitute the concentrated extract in a known volume of hexane (e.g., 1 mL) for GC-MS analysis.

Workflow for Solvent Extraction

SolventExtraction A Plant Material Homogenization (with Hexane) B Extraction (Shaking/Stirring) A->B Transfer slurry C Filtration B->C Filter mixture D Drying (Anhydrous Na2SO4) C->D Dry filtrate E Concentration (Rotary Evaporator) D->E Concentrate extract F Analysis (GC-MS) E->F Reconstitute & Inject

Caption: Workflow of the solvent extraction process.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines the extraction using supercritical CO2, a method known for producing high-purity extracts.[6]

Materials and Equipment:

  • Freeze-dried and ground plant material.

  • Supercritical Fluid Extractor.

  • High-purity CO2.

  • Co-solvent (e.g., ethanol), if necessary.[7][11]

  • Collection vials.

Procedure:

  • Sample Loading: Pack the extraction vessel of the SFE system with a known amount of ground plant material (e.g., 10g).

  • Setting Parameters: Set the extraction parameters. Based on literature for similar compounds, initial parameters can be set at a pressure of 250 bar and a temperature of 60°C.[7][11] The CO2 flow rate can be set to 2 mL/min.[7]

  • Static Extraction: Pressurize the vessel with CO2 and hold under static conditions for a defined period (e.g., 15 minutes) to allow the supercritical fluid to penetrate the matrix.[7]

  • Dynamic Extraction: Initiate the dynamic extraction by opening the outlet valve and allowing the supercritical fluid containing the dissolved analytes to flow into the collection vial.

  • Depressurization and Collection: The CO2 vaporizes upon depressurization, leaving the extracted compounds in the collection vial.

  • Analysis: Dissolve the collected extract in a suitable solvent for GC-MS analysis.

SFE Parameter Optimization

SFE_Optimization center SFE Yield & Purity pressure Pressure (e.g., 100-350 bar) pressure->center temp Temperature (e.g., 40-60 °C) temp->center cosolvent Co-solvent (e.g., Ethanol %) cosolvent->center flowrate Flow Rate (e.g., 1-5 mL/min) flowrate->center

Caption: Key parameters influencing SFE efficiency.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is for the rapid and sensitive analysis of this compound in the headspace of a sample.

Materials and Equipment:

  • Plant material (freshly homogenized).

  • 20 mL headspace vials with PTFE/silicone septa.

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Heating block or water bath.

  • GC-MS system with an SPME-compatible injector.

Procedure:

  • Sample Preparation: Place a small amount of homogenized plant material (e.g., 5g) into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 50°C) for an equilibration period (e.g., 20 minutes) to allow volatiles to accumulate in the headspace.[12]

  • Extraction: Insert the SPME fiber through the septum into the vial's headspace. Expose the fiber for a defined time (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[1]

HS-SPME Workflow

HS_SPME_Workflow A Sample in Vial B Headspace Equilibration (Heating) A->B C SPME Fiber Exposure (Adsorption) B->C D Thermal Desorption (GC Injector) C->D E GC-MS Analysis D->E

Caption: Steps involved in HS-SPME analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound requires a validated GC-MS method.

GC-MS Parameters
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injector: Splitless mode is often preferred for trace analysis.

  • Oven Temperature Program: An initial temperature of 40°C held for 3 minutes, then ramped to 230°C at a rate of 5-10°C/min.[1]

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Method Validation

A robust quantitative method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[13]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the final extract.

  • Internal Standard: The use of an internal standard (e.g., a structurally similar ester not present in the sample, like 4-heptanone[14]) is highly recommended to correct for variations in injection volume and instrument response.

  • Spike and Recovery: To assess matrix effects, a known amount of this compound standard should be added to a blank plant matrix extract, and the recovery should be calculated.

Validation Parameter Description Acceptance Criteria (Typical)
Linearity (R²) Correlation coefficient of the calibration curve.> 0.99
LOD Lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio > 3
LOQ Lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio > 10
Accuracy (Recovery) Percentage of the true concentration that is measured.80-120%
Precision (RSD) Relative standard deviation of replicate measurements.< 15%

Trustworthiness and Self-Validation

The protocols provided are designed to be robust, but optimization is key for any specific plant matrix. To ensure the trustworthiness of your results:

  • Run Blanks: Analyze a solvent blank and a matrix blank to identify any background contamination.

  • Replicate Extractions: Perform extractions in triplicate to assess the reproducibility of your method.

  • Confirm Identity: The identity of this compound should be confirmed by comparing both its retention time and mass spectrum to that of an authentic standard.

By systematically applying these methodologies and validation principles, researchers can confidently extract and quantify this compound, contributing to a deeper understanding of its role in plant biology and its applications in various industries.

References

Application Notes and Protocols for the Use of Amyl-2-Methylbutyrate as a Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of flavor and fragrance analysis, precision and accuracy are paramount. The characterization of volatile and semi-volatile organic compounds that constitute a product's sensory profile requires robust analytical methodologies. A critical component of achieving reliable quantitative data is the use of an appropriate internal standard. This document provides a comprehensive guide to the application of amyl-2-methylbutyrate (also known as isoamyl 2-methylbutyrate) as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of flavor compounds, particularly in food and beverage matrices. We will delve into the scientific rationale for its selection, detailed protocols for its implementation, and the principles of method validation that ensure the trustworthiness of the results.

Introduction: The Pursuit of Quantitative Accuracy in Flavor Analysis

The flavor of a food or beverage is a complex symphony of hundreds of volatile organic compounds (VOCs), primarily esters, alcohols, aldehydes, and ketones.[1][2] The quantitative analysis of these compounds is crucial for quality control, product development, and authenticity assessment. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely adopted technique for the separation and identification of these volatile flavor components.[3]

However, the journey from sample injection to a reliable quantitative result is fraught with potential for variability. Factors such as minor inconsistencies in sample volume, extraction efficiency, and instrument response can introduce errors.[4] To mitigate these variables, the internal standard method is a widely accepted and powerful technique.[4] An internal standard (IS) is a compound of known concentration that is added to both the calibration standards and the unknown samples. By comparing the analyte's response to the internal standard's response, we can correct for variations that occur during the analytical process.

This guide focuses on the application of This compound as an effective internal standard for the analysis of a broad range of flavor esters.

This compound: A Profile of an Ideal Internal Standard

This compound, with its characteristic fruity and sweet aroma reminiscent of apple and cherry, is a naturally occurring ester found in various fruits.[5][6] Its physicochemical properties make it an excellent candidate for an internal standard in flavor analysis.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use as an internal standard.

PropertyValueSource
Chemical Formula C₁₀H₂₀O₂[6]
Molecular Weight 172.27 g/mol [6]
Boiling Point 185-186 °C at 760 mmHgThe Good Scents Company
Flash Point 75 °C (167 °F)[7]
Appearance Colorless liquidThe Good Scents Company
Odor Profile Fruity, sweet, apple, cherry, blueberry[6]
Solubility Insoluble in water; soluble in alcohol and oils[6]
Rationale for Selection as an Internal Standard

The selection of an internal standard is a critical decision in method development. This compound exhibits several key characteristics that make it a suitable choice for the analysis of many common flavor esters:

  • Chemical Similarity: As an ester, it shares structural and chemical properties with a large class of important flavor compounds, ensuring similar behavior during extraction and chromatographic analysis.

  • Chromatographic Behavior: It typically elutes in a region of the chromatogram that is free from interfering compounds present in many food and beverage samples, while being in proximity to many target ester analytes.

  • Stability: this compound is a stable compound under typical analytical conditions, ensuring it does not degrade during sample preparation or analysis.

  • Non-native Presence (in many cases): While naturally occurring, its concentration in many products is negligible or absent, preventing interference with the analysis of endogenous compounds. When it is naturally present, its baseline concentration must be determined and accounted for.

  • Commercial Availability: High-purity this compound is readily available from various chemical suppliers, ensuring consistency in standard preparation.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the preparation of this compound as an internal standard and its application in the quantitative analysis of flavor compounds using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This technique is particularly well-suited for the analysis of volatile compounds in complex matrices like fruit juices and alcoholic beverages.[8][9]

Preparation of Internal Standard Stock and Working Solutions

Accurate preparation of the internal standard solution is the foundation of a reliable quantitative method.

Protocol 1: Preparation of this compound Internal Standard Solutions

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of high-purity this compound into a 100 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in methanol and bring the volume to the mark.

    • Calculate the precise concentration of the stock solution.

    • Store the stock solution in an amber vial at 4°C.

  • Working Solution (10 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • This working solution will be used to spike samples and calibration standards.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh ~100 mg this compound dissolve Dissolve in Methanol in 100 mL Volumetric Flask weigh->dissolve store_stock Store at 4°C (1000 µg/mL) dissolve->store_stock pipette Pipette 1 mL of Stock Solution store_stock->pipette Use for dilution dilute Dilute to 100 mL with Methanol pipette->dilute store_working Store at 4°C (10 µg/mL) dilute->store_working

Caption: Workflow for preparing internal standard solutions.

Sample Preparation and Analysis of a Liquid Matrix (e.g., Apple Juice)

This protocol outlines the analysis of volatile esters in a clear liquid matrix.

Protocol 2: HS-SPME-GC-MS Analysis of Apple Juice

  • Sample Preparation:

    • Centrifuge the apple juice sample at 5000 rpm for 10 minutes to remove any pulp or suspended solids.[8]

    • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.[8]

    • Spike the sample with 50 µL of the 10 µg/mL this compound working solution to achieve a final internal standard concentration of 100 µg/L.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler with an agitator and thermostat.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.[8]

    • Expose a pre-conditioned 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C.[8]

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[8]

    • Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/min.

      • Ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.[8]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: A combination of full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target analytes and the internal standard. Monitor characteristic ions for this compound (e.g., m/z 57, 70, 85, 115).

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis centrifuge Centrifuge Apple Juice transfer Transfer 5 mL Supernatant to Vial centrifuge->transfer add_nacl Add 1.5 g NaCl transfer->add_nacl spike_is Spike with this compound IS add_nacl->spike_is seal Seal Vial spike_is->seal equilibrate Equilibrate at 40°C seal->equilibrate expose_fiber Expose SPME Fiber equilibrate->expose_fiber desorb Desorb Fiber in GC Inlet expose_fiber->desorb separate Separate on DB-5ms Column desorb->separate detect Detect by Mass Spectrometer separate->detect

Caption: Experimental workflow for flavor analysis.

Method Validation: Ensuring Trustworthy Results

A critical aspect of implementing any analytical method is its validation, which demonstrates that the method is fit for its intended purpose.[3] The following parameters should be assessed:

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.

  • Procedure: Prepare a series of calibration standards in a matrix similar to the sample (e.g., a synthetic apple juice base) containing known concentrations of the target analytes. Spike each standard with the same concentration of this compound internal standard. Analyze the standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Acceptance Criteria: A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Analyze a blank matrix spiked with known concentrations of the target analytes at low, medium, and high levels within the linear range.

  • Acceptance Criteria: The recovery should typically be within 80-120%.[10]

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze replicate samples of a spiked matrix on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate samples of a spiked matrix on different days, by different analysts, or using different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 15%.[10]

Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

  • Procedure: Analyze a series of low-concentration spiked samples and determine the concentration at which the signal-to-noise ratio is at least 10, and the accuracy and precision criteria are met.[1]

Table of Expected Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 80 - 120%
Precision (RSD) ≤ 15%
Limit of Quantification (LOQ) Analyte and matrix dependent

Data Analysis and Quantification

Once the method is validated, the concentration of the target analytes in the unknown samples can be calculated using the calibration curve.

  • Peak Integration: Integrate the peak areas of the target analytes and the this compound internal standard in the chromatograms of the calibration standards and the samples.

  • Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Quantification of Unknowns: For each unknown sample, calculate the concentration of the target analyte using the following equation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Average_RF)

G cluster_data Data Acquisition cluster_processing Data Processing cluster_calibration Calibration cluster_quant Quantification acquire Acquire Chromatograms integrate Integrate Peak Areas (Analyte & IS) acquire->integrate calc_ratio Calculate Area Ratio (Analyte/IS) integrate->calc_ratio plot_curve Plot Calibration Curve (Area Ratio vs. Concentration) calc_ratio->plot_curve quantify Determine Analyte Concentration in Unknown Samples plot_curve->quantify

Caption: Data analysis and quantification workflow.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of flavor esters in a variety of food and beverage matrices. Its chemical properties, chromatographic behavior, and commercial availability make it an excellent choice for correcting for variations inherent in the analytical process. By following the detailed protocols and validation procedures outlined in this guide, researchers, scientists, and quality control professionals can achieve a high degree of confidence in their analytical results, ultimately leading to a better understanding and control of product flavor.

References

Application Note: Chiral Separation of Amyl-2-Methylbutyrate Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Flavor and Fragrance

In the realm of chemical compounds, chirality is a fundamental concept where a molecule and its mirror image are non-superimposable, much like a person's left and right hands.[1][2] These mirror-image molecules are known as enantiomers.[2] While enantiomers share identical physical properties such as boiling point and density in an achiral environment, they often exhibit distinct biological and sensory characteristics.[2][3] This is particularly crucial in the flavor and fragrance industry, where the chirality of a molecule can dramatically alter its perceived scent and taste.[4] Amyl-2-methylbutyrate is a prime example of a chiral ester used in flavor and fragrance formulations, with its enantiomers possessing unique aroma profiles. Therefore, the ability to separate and quantify these enantiomers is essential for quality control, authenticity assessment, and the development of new products.

Gas chromatography (GC) stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for fragrance and flavor applications.[5][6] When coupled with a chiral stationary phase (CSP), GC becomes an invaluable tool for the separation of enantiomers.[5][7] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, offering insights into the principles of separation, method development, and validation.

Principle of Chiral Gas Chromatography

The separation of enantiomers by chiral GC is achieved through their differential interactions with a chiral stationary phase coated on the inside of a capillary column.[7][8] The core principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[9] Since diastereomers have different physical and chemical properties, these complexes exhibit varying stabilities.[8] This difference in interaction energy leads to one enantiomer being retained longer in the column than the other, resulting in their separation and elution at different times.[9]

Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including esters like this compound.[2][10] The toroidal structure of cyclodextrins provides a chiral cavity into which the analyte can enter and interact. The separation is influenced by factors such as the size of the cyclodextrin cavity, the nature of the derivative groups on the cyclodextrin, and the operating conditions of the GC.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral GC analysis of this compound enantiomers.

Chiral GC Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Standard/Sample Weighing dilution Dilution in Appropriate Solvent start->dilution vial Transfer to GC Vial dilution->vial injection Autosampler Injection vial->injection Analysis Start separation Chiral Capillary Column Separation injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram Data Acquisition integration Peak Integration & Identification chromatogram->integration quantification Enantiomeric Ratio Calculation integration->quantification

Caption: Workflow for Chiral GC Analysis of this compound.

Detailed Protocol

This protocol outlines the steps for the preparation of standards and samples, as well as the instrumental conditions for the chiral GC separation of this compound enantiomers.

Materials and Reagents
  • This compound enantiomeric standard (or racemic mixture)

  • High-purity solvent (e.g., hexane or isooctane)

  • Autosampler vials with septa

Standard and Sample Preparation

Accurate sample preparation is crucial for reliable and reproducible results.[11]

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard at a concentration of approximately 1000 µg/mL in the chosen solvent.

    • Perform serial dilutions to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed amount in the chosen solvent to fall within the concentration range of the working standards.[6]

    • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering compounds.[12]

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended GC conditions for the chiral separation of this compound enantiomers. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Chiral Column Cyclodextrin-based CSP (e.g., Rt-βDEXse or similar)Known to provide good separation for ester enantiomers.[2]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenInert carrier gas for optimal performance.[13]
Flow Rate 1.0 mL/min (constant flow)Ensures consistent retention times.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.[13]
Split Ratio 50:1 (adjustable based on concentration)Prevents column overloading and peak distortion.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 180 °C (hold 5 min)A temperature gradient is often necessary for good separation and peak shape.[13]
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds.
Detector Temperature 250 °CPrevents condensation of the analyte.[13]
Data System Agilent OpenLab CDS or equivalentFor data acquisition and analysis.

Results and Discussion

A successful chiral separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers of this compound. The enantiomeric ratio can be calculated by comparing the peak areas of the two enantiomers.

The following diagram illustrates the chemical structures of the (R)- and (S)-amyl-2-methylbutyrate enantiomers.

Amyl-2-Methylbutyrate_Enantiomers cluster_R (R)-amyl-2-methylbutyrate cluster_S (S)-amyl-2-methylbutyrate R_structure R_structure S_structure S_structure

Caption: Structures of (R)- and (S)-amyl-2-methylbutyrate enantiomers.

Method Validation and System Suitability

To ensure the reliability of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

System suitability tests should be performed before each analysis to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as resolution, peak symmetry, and retention time reproducibility.

Conclusion

This application note provides a comprehensive and detailed protocol for the chiral separation of this compound enantiomers using gas chromatography with a chiral stationary phase. The described method is robust, reliable, and suitable for routine quality control and research applications in the flavor and fragrance industry. By understanding the principles of chiral GC and adhering to proper method validation procedures, researchers and scientists can confidently determine the enantiomeric composition of this compound and other chiral compounds.

References

Application Note: A Validated Headspace GC-MS Method for the Quantification of Amyl-2-Methylbutyrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a robust and sensitive static headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantitative analysis of amyl-2-methylbutyrate. This volatile ester is relevant in various industries, including its potential presence as a trace-level impurity or excipient in pharmaceutical products. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the rigorous standards outlined in the ICH Q2(R1) guidelines.[1][2] The protocol is suitable for quality control laboratories and researchers requiring reliable quantification of this and similar volatile organic compounds.

Introduction

This compound (CAS No. 68039-26-9), also known as pentyl 2-methylbutanoate, is an ester characterized by a distinct fruity odor.[3] While widely used as a flavor and fragrance agent, its presence in pharmaceutical products, whether as an excipient or a potential process-related impurity, necessitates a precise and reliable quantitative method. Trace-level volatile impurities can impact the safety, efficacy, and stability of drug products, making their control a critical aspect of pharmaceutical quality assurance.

The physicochemical properties of this compound, such as its relatively high vapor pressure and boiling point of approximately 194-198°C, make it an ideal candidate for analysis by gas chromatography.[3][4] Specifically, static headspace (HS) sampling is the preferred technique for such volatile analytes in complex or non-volatile matrices like pharmaceutical formulations. HS analysis offers the significant advantage of introducing only the volatile components into the GC system, which minimizes matrix effects, reduces instrument contamination, and simplifies sample preparation.[5][6] Coupling GC with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, allowing for positive identification based on mass spectra and accurate quantification.[5][7]

This work details a complete workflow, from method development to full validation, following the International Council for Harmonisation (ICH) Q2(R1) guideline "Validation of Analytical Procedures".[1][8] The result is a fit-for-purpose method ready for implementation in a regulated drug development environment.

Analytical Approach & Rationale

The selection of HS-GC-MS was a deliberate choice driven by the analyte's properties and the analytical objectives.

  • Analyte Properties : this compound is a volatile organic compound (VOC).[3] Direct liquid injection of a dissolved pharmaceutical tablet or liquid formulation would introduce non-volatile excipients (e.g., binders, fillers, salts), leading to rapid contamination of the GC inlet and column, causing poor reproducibility and significant instrument downtime.

  • Headspace Sampling : By heating the sample in a sealed vial, the volatile this compound partitions into the headspace gas.[6] An aliquot of this gas is then injected into the GC. This technique provides a clean, matrix-free injection, enhancing method robustness and longevity of instrument components.

  • Gas Chromatography (GC) : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal for separating moderately non-polar esters like this compound, providing sharp, symmetrical peaks.

  • Mass Spectrometry (MS) : MS detection offers superior selectivity over less specific detectors like Flame Ionization Detection (FID). By using Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific mass fragments characteristic of this compound, drastically reducing background noise and improving the limit of quantification.[7] For this analyte, characteristic ions such as m/z 85, 57, and 70 are typically prominent in its electron ionization (EI) mass spectrum.[9]

Experimental Workflow and Validation Logic

The overall process follows a logical progression from preparing the necessary solutions and samples to the analysis and final validation assessment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Validation A Prepare Stock & Working Standard Solutions B Prepare Calibration Curve Standards (in matrix) A->B C Prepare Quality Control (QC) Samples (LQC, MQC, HQC) A->C E Equilibrate Samples in Headspace Autosampler B->E C->E Transfer to Vial D Prepare Test Samples (e.g., dissolve formulation) D->E F Inject Headspace Gas onto GC-MS System G Acquire Data in SIM/Scan Mode H Integrate Peaks & Construct Calibration Curve G->H Process Results I Quantify Samples & Assess Validation Parameters H->I J Final Method Report I->J

Figure 1: General experimental workflow from sample preparation to final reporting.

The validation process itself is a systematic evaluation to confirm that the analytical procedure is suitable for its intended purpose.

G cluster_tests Validation Characteristics (ICH Q2 R1) Method Validated Quantitative Method Specificity Specificity & Selectivity Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy (% Recovery) Accuracy->Method Precision Precision (%RSD) Precision->Method LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Method

Figure 2: Core validation parameters assessed to ensure a trustworthy analytical method.

Detailed Analytical Protocol

4.1 Materials and Reagents

  • This compound reference standard (>98% purity)

  • Solvent/Diluent: N,N-Dimethylformamide (DMF), HPLC grade

  • Blank Matrix: Placebo formulation identical to the drug product but without the active pharmaceutical ingredient (API).

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

4.2 Instrumentation

  • Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977)

  • Static Headspace Autosampler

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase

4.3 Preparation of Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DMF.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with DMF.

  • Calibration Standards: Prepare a blank matrix solution by dissolving a weight of the placebo formulation equivalent to one dosage unit in 10 mL of DMF. Use this as the diluent for serial dilutions of the working standard to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at three concentrations: Low (0.3 µg/mL), Medium (2.5 µg/mL), and High (7.5 µg/mL).

4.4 HS-GC-MS Parameters

Parameter Setting Rationale
Headspace Sampler
Oven Temperature80 °CBalances volatility with thermal stability of the analyte.
Loop/Transfer Line Temp90 °C / 100 °CPrevents condensation of the analyte.
Vial Equilibration Time15 minEnsures equilibrium is reached for reproducible partitioning.
Injection Volume1 mLStandard volume for headspace analysis.
Gas Chromatograph
Inlet Temperature250 °CEnsures rapid volatilization of the injected sample.
Carrier GasHelium, 1.2 mL/minStandard inert carrier gas for MS compatibility.
Oven Program50°C (hold 2 min), ramp to 240°C at 20°C/minProvides good separation from other potential volatiles.
Mass Spectrometer
Ion Source Temp230 °CStandard temperature for robust ionization.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.
Quantifier Ionm/z 85 A prominent and specific fragment ion.
Qualifier Ionsm/z 57, 70Used for identity confirmation.

4.5 Analysis Procedure

  • Accurately weigh a sample (e.g., one tablet, crushed) into a 20 mL headspace vial.

  • Add 10 mL of DMF, cap immediately, and vortex to dissolve.

  • Prepare a set of calibration standards by spiking blank matrix with appropriate volumes of working standards in separate vials.

  • Load all vials (blanks, standards, QCs, and samples) into the headspace autosampler.

  • Run the sequence using the parameters in the table above.

  • Process the data using the instrument's software. Generate a linear calibration curve (concentration vs. peak area) and determine the concentration of this compound in the samples.

Method Validation Results

The method was validated according to ICH Q2(R1) guidelines.[1][10] All acceptance criteria were met.

5.1 Specificity/Selectivity Specificity was confirmed by analyzing a blank matrix (placebo). No interfering peaks were observed at the retention time of this compound, demonstrating the method's high selectivity.

5.2 Linearity and Range The method's linearity was assessed over the range of 0.1 µg/mL to 10 µg/mL.

Parameter Result Acceptance Criterion
Correlation Coefficient (r²) 0.9992≥ 0.995
Range 0.1 - 10 µg/mLCovers expected impurity levels.
y-intercept bias < 2% of response at 100% level< 5%

5.3 Accuracy and Precision Accuracy and precision were evaluated by analyzing six replicate QC samples at three concentrations on three different days.

QC Level Conc. (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
LQC 0.34.1%5.3%103.5%
MQC 2.52.5%3.1%98.8%
HQC 7.51.9%2.4%101.2%
Acceptance Criteria ≤ 15% ≤ 15% 85 - 115%

As per FDA guidance on bioanalytical method validation, the criteria for accuracy and precision are generally set at ±15% (±20% at the LLOQ).[11][12]

5.4 LOD and LOQ The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Result (µg/mL) Definition
LOD 0.03Signal-to-Noise ratio of ~3:1
LOQ 0.10Signal-to-Noise ratio of ~10:1; lowest point on calibration curve

5.5 Robustness The method's robustness was tested by introducing small, deliberate variations in key parameters (e.g., HS oven temperature ±2°C, oven ramp rate ±2°C/min). The results for a MQC sample remained within the accuracy and precision acceptance criteria, demonstrating the method's reliability under minor procedural changes.

Conclusion

A sensitive, specific, and robust HS-GC-MS method for the quantification of this compound has been successfully developed and validated. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines and is fit-for-purpose for the analysis of trace-level volatile esters in pharmaceutical matrices. The use of headspace sampling minimizes matrix interference and ensures high-quality, reproducible data, making it an ideal tool for quality control and drug development professionals.

References

Application Notes and Protocols for Amyl-2-Methylbutyrate in Food Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role of Amyl-2-Methylbutyrate in Flavor Science

This compound is a branched-chain ester recognized for its potent fruity aroma, reminiscent of apple and apricot.[1] In the realm of food science, this volatile compound is a key contributor to the characteristic aroma profiles of numerous fruits.[1] Its significance extends beyond its natural occurrence; it is a valuable tool for food technologists and flavor chemists in the creation and enhancement of fruit flavors in a wide array of food and beverage products. The chirality of the 2-methylbutanoic acid moiety introduces an interesting aspect to its sensory properties, with the (S)-enantiomer often associated with a more pleasant, fruity aroma, while the (R)-enantiomer can exhibit cheesy or sweaty off-notes.[1] This guide provides detailed application notes and protocols for researchers and professionals in food science and drug development to effectively utilize and study this compound.

Sensory Properties and Evaluation of this compound

A thorough understanding of the sensory characteristics of this compound is fundamental to its successful application. Its primary odor profile is fruity, with nuances that can be described as apple-like. The perceived aroma is highly dependent on its concentration and the food matrix in which it is present.

Table 1: Sensory Descriptors of this compound
Sensory AttributeDescription
Primary Odor Fruity, Apple
Secondary Notes Sweet, hints of Apricot
Flavor Profile Fruity, slightly sweet
Protocol 1: Determination of Odor Detection Threshold

The odor detection threshold is the minimum concentration of a substance that can be perceived by the human sense of smell.[2] This protocol outlines a standardized method for determining the odor detection threshold of this compound in a liquid medium.

Objective: To determine the lowest concentration of this compound detectable by a sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free, deionized water

  • Glass sample vials with PTFE-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in odor-free water. The dilution series should span a wide range of concentrations, decreasing in logarithmic steps.

  • Panelist Selection and Training: Recruit a panel of at least 10-15 individuals. Screen panelists for their ability to detect fruity aromas and provide them with training on the evaluation procedure.

  • Triangle Test Presentation: Present each panelist with a set of three samples (a triangle test), where two samples are identical (blanks, containing only water) and one contains a specific dilution of this compound. The order of presentation should be randomized for each panelist and each concentration level.

  • Evaluation: Instruct panelists to sniff each sample and identify the "odd" sample (the one that smells different).

  • Data Analysis: The threshold is typically defined as the concentration at which a statistically significant proportion of the panel (e.g., >50%) can correctly identify the odd sample.

Protocol 2: Descriptive Sensory Analysis

Descriptive analysis provides a detailed sensory profile of a product.[3] This protocol can be used to characterize the sensory attributes of a food product containing this compound.

Objective: To develop a comprehensive sensory profile of a model beverage containing this compound.

Materials:

  • Model beverage base (e.g., sugar-acid solution)

  • This compound

  • Reference standards for various aroma attributes (e.g., pure apple essence, other fruity esters)

  • Sensory evaluation software for data collection

Procedure:

  • Panel Training: Train a panel of 8-12 experienced sensory assessors. During training, panelists will develop a consensus on a list of sensory attributes (lexicon) to describe the aroma and flavor of the model beverage, along with reference standards for each attribute.

  • Sample Preparation: Prepare a control model beverage and a series of test samples with varying concentrations of this compound.

  • Evaluation: In individual sensory booths, present the samples to the panelists in a randomized order. Panelists will rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between samples and to visualize the sensory space.

Analytical Quantification of this compound

Accurate quantification of this compound in food matrices is crucial for quality control, flavor development, and research. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique for this purpose.

Protocol 3: Quantification of this compound in a Beverage Matrix by GC-MS

Objective: To quantify the concentration of this compound in a fruit juice or similar beverage.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler (optional, but recommended for volatile analysis)

  • GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

  • This compound standard

  • Internal standard (e.g., d11-amyl-2-methylbutyrate or another suitable ester not present in the sample)

  • Solvent for extraction (e.g., dichloromethane)

  • Sodium chloride

  • Centrifuge

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette a known volume (e.g., 5 mL) of the beverage into a centrifuge tube.

  • Add a known amount of the internal standard.

  • Add a salting-out agent like sodium chloride (e.g., 1 g) to improve extraction efficiency.

  • Add a known volume of the extraction solvent (e.g., 2 mL of dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane) to a GC vial for analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Ramp: 20 °C/min to 240 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Create a calibration curve by analyzing a series of standard solutions of this compound with the internal standard.

  • Quantify the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Food Product Development

This compound's characteristic fruity notes make it a versatile ingredient in flavor creation and food product formulation.

Application 1: Reconstruction of Apple Flavor

The authentic flavor of an apple is a complex blend of numerous volatile compounds, with esters playing a predominant role.[4][5] this compound is a key component in many apple varieties.

Workflow for Apple Flavor Reconstruction:

Caption: Workflow for apple flavor reconstruction.

By combining analytical data on the composition of natural apple aroma with sensory panel evaluations, flavorists can identify the key aroma compounds.[3][6] this compound, along with other esters like hexyl acetate and butyl acetate, is then used to build a realistic and appealing apple flavor concentrate. The final formulation is tested in the intended food matrix to ensure an authentic and balanced flavor profile.

Application 2: Flavor Stability Studies

The stability of flavor compounds is a critical factor in determining the shelf-life and quality of food products. Esters can be susceptible to degradation through hydrolysis, especially in aqueous environments.

Protocol for Flavor Stability Study:

  • Sample Preparation: Incorporate a known concentration of this compound into the food product being tested.

  • Storage Conditions: Store the samples under various conditions, including elevated temperatures (accelerated shelf-life testing) and exposure to light.

  • Time-Point Analysis: At regular intervals, analyze the samples for the concentration of this compound using the GC-MS protocol described above.

  • Sensory Evaluation: Conduct sensory evaluations (e.g., triangle tests or descriptive analysis) at each time point to assess any changes in the perceived aroma and flavor.

  • Data Analysis: Correlate the analytical data with the sensory data to understand the impact of this compound degradation on the overall flavor profile of the product.

Visualization of Experimental Workflows

SensoryEvaluationWorkflow Start Define Research Objective Panel_Selection Panelist Screening & Training Start->Panel_Selection Sample_Prep Sample Preparation (Control & Test Samples) Panel_Selection->Sample_Prep Evaluation Sensory Evaluation (e.g., Triangle Test, Descriptive Analysis) Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion GCMS_Workflow Start Sample Receipt Sample_Prep Sample Preparation (Extraction, Derivatization if needed) Start->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Generate Report Quantification->Report

References

Topic: Isotope Labeling of Amyl-2-Methylbutyrate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for Metabolic Studies

Abstract: Amyl-2-methylbutyrate is a key ester contributing to the characteristic fruity and sweet aroma profiles of many foods and consumer products. Understanding its metabolic fate is critical for assessing safety, determining biological impact, and engineering novel flavor profiles. This document provides a comprehensive guide to utilizing stable isotope labeling, a powerful technique for tracing the biotransformation of this compound in vitro and in vivo. We detail the strategic selection of isotopic labels (¹³C and ²H), provide validated protocols for in vitro metabolism studies using liver microsomes, and outline the analytical methodologies—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—required for metabolite identification and pathway elucidation.

The Rationale: Why Use Isotope Labeling for Ester Metabolism?

Metabolic studies aim to uncover how a parent compound is absorbed, distributed, metabolized, and excreted (ADME). For a simple ester like this compound, the primary metabolic step is anticipated to be hydrolysis, catalyzed by carboxylesterase enzymes abundant in the liver and other tissues, into amyl alcohol and 2-methylbutyric acid.[1] However, these primary metabolites can undergo subsequent Phase I and Phase II reactions.

Stable isotope labeling, where atoms in the molecule are replaced with their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, or ²H/Deuterium for ¹H), offers a definitive method to track the molecular skeleton through these complex biological transformations.[2][3] Unlike traditional methods that rely on identifying metabolites based on predicted masses, isotope tracers provide an unambiguous signature. The labeled compound and its downstream metabolites will exhibit a characteristic mass shift in mass spectrometry or a unique signal in NMR spectroscopy, making them stand out from the complex background of a biological matrix.[4][5] This approach is lauded for its safety, precision, and the depth of mechanistic insight it provides into metabolic networks.[2][3][6]

Choosing the Right Label: A Strategic Decision

The choice of isotope and its position within the this compound molecule is the most critical decision in designing the experiment, as it dictates the type of information that can be obtained.

  • Carbon-13 (¹³C) Labeling: Placing ¹³C atoms within the carbon backbone is ideal for tracing the fate of the molecule's core structure. For instance, labeling the carbonyl carbon of the ester allows for tracking the 2-methylbutyric acid moiety post-hydrolysis. Uniformly labeling the entire molecule (e.g., [U-¹³C₅]-2-methylbutyrate portion) provides a robust signal for all resulting fragments, aiding in the discovery of novel or unexpected pathways.[6][7] ¹³C-MFA (Metabolic Flux Analysis) is a powerful application where such labeling can quantify the rate at which metabolites flow through various pathways.[8][9][10]

  • Deuterium (²H) Labeling: Replacing hydrogen with deuterium (D) at specific positions can intentionally slow down metabolic reactions at that site—a phenomenon known as the Kinetic Isotope Effect (KIE) .[11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it harder for enzymes like Cytochrome P450s to break.[11][12] By strategically placing deuterium on the amyl or methyl groups, researchers can inhibit oxidation at those sites. This "metabolic shunting" can reveal secondary metabolic pathways that might otherwise be obscured and is a valuable tool in drug development to improve a compound's pharmacokinetic profile.[12][13][14]

Experimental Workflow: From Labeled Compound to Data

A typical metabolic study using labeled this compound follows a multi-stage process. Each step must be carefully controlled to ensure the integrity and reproducibility of the results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation Tracer Select & Source Isotopically Labeled This compound (e.g., ¹³C₅, D₃) System Prepare In Vitro System (e.g., Liver Microsomes, S9 Fractions, Hepatocytes) Incubation Incubate Labeled Compound with Metabolic System (+/- Cofactors like NADPH) Tracer->Incubation Introduce Tracer Quench Quench Reaction (e.g., Cold Acetonitrile) Incubation->Quench Stop Reaction Extract Extract Metabolites (e.g., SPE, LLE) Quench->Extract Analysis Analyze by MS and/or NMR Extract->Analysis Data Process Data (Identify mass shifts, quantify isotopologues) Analysis->Data Acquire Raw Data Elucidate Elucidate Metabolic Pathways & Flux Data->Elucidate

Caption: General workflow for tracing the metabolism of labeled this compound.

Protocols for In Vitro Metabolism

In vitro systems provide a controlled environment to investigate metabolic pathways, with liver subcellular fractions being the most common model.[15][16] The following protocol is designed for a screening study using human liver microsomes (HLM) to identify Phase I metabolites.

Protocol 3.1: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of disappearance of labeled this compound and identify its primary metabolites when incubated with HLM.

Materials:

  • Isotopically labeled this compound (e.g., [¹³C₅]-Amyl-2-Methylbutyrate), 10 mM stock in Acetonitrile.

  • Human Liver Microsomes (pooled), 20 mg/mL stock.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Acetonitrile (ACN), ice-cold, for quenching.

  • Control compound (e.g., Testosterone, known to be metabolized by CYPs).

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix in a microcentrifuge tube containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.[17]

    • Prepare a parallel negative control master mix without the NADPH regenerating system. This control is crucial to distinguish enzyme-driven metabolism from simple chemical degradation.

  • Initiation of Reaction:

    • Pre-warm the master mixes at 37°C for 5 minutes in a shaking water bath.

    • To initiate the reaction, add the labeled this compound to a final concentration of 1-10 µM. Vortex gently to mix.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately add the aliquot to a separate tube containing a 2-3x volume of ice-cold acetonitrile (e.g., 150 µL). This step simultaneously quenches the enzymatic reaction and precipitates the microsomal proteins.[18]

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Validation:

    • Run the protocol in parallel with the control compound (Testosterone) to validate the metabolic competency of the HLM and NADPH system.

    • The "0 min" time point and the "-NADPH" control samples serve to establish the baseline and rule out non-enzymatic degradation.

Table 1: Typical Experimental Parameters for Microsomal Stability Assay

ParameterRecommended ValueRationale
Substrate Concentration 1 - 10 µMShould be below or near the Km for relevant enzymes to ensure first-order kinetics.
Microsomal Protein 0.2 - 1.0 mg/mLBalances sufficient enzyme activity with minimizing non-specific binding.[17]
Incubation Temperature 37°CMimics physiological temperature for optimal enzyme activity.[17]
pH 7.4Represents physiological pH.
Cofactor NADPH Regenerating SystemEssential for Cytochrome P450 (Phase I) enzyme activity.[17]
Quenching Solvent Ice-Cold AcetonitrileEffectively stops the reaction and precipitates proteins for clean sample extraction.

Analytical Methods for Detection and Identification

The choice of analytical platform is dictated by the experimental goals: mass spectrometry for sensitive detection and structural elucidation, and NMR for determining the exact position of labels.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for metabolomics.[19] It offers high sensitivity and the ability to distinguish between the labeled compound and its unlabeled counterparts based on their mass-to-charge ratio (m/z).[20]

  • Analysis Strategy: The supernatant from the in vitro assay is injected into the LC-MS system. The data is then analyzed by searching for specific m/z values corresponding to the parent compound and its predicted metabolites, all containing the isotopic label. For example, if this compound was labeled with five ¹³C atoms, its mass would be +5 Da higher than the unlabeled version. Any metabolite retaining this labeled fragment will also show a +5 Da mass shift.

  • Tandem MS (MS/MS): Fragmentation analysis is critical for structural confirmation. By isolating a labeled parent or metabolite ion and fragmenting it, one can determine where the label resides within the molecule's structure, confirming the site of metabolic modification.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that provides unparalleled detail about molecular structure.[21] While less sensitive than MS, NMR is uniquely capable of distinguishing between positional isotopomers (molecules with the same number of labels but at different positions), which is difficult for MS.[22][23]

  • Analysis Strategy: For NMR analysis, higher concentrations of metabolites are typically required. ¹H-NMR can detect protons, while ¹³C-NMR directly detects the carbon-13 label.[24] Heteronuclear experiments like HSQC can correlate protons with their attached carbons, providing definitive proof of where a label is located and how the molecular structure has changed.[22][23]

Data Interpretation: Unveiling the Metabolic Pathway

The ultimate goal is to reconstruct the metabolic fate of this compound. The data from MS and NMR are pieced together to build a comprehensive picture.

G cluster_phase2 Phase II Metabolism parent This compound (¹³C-labeled butyrate) hydrolysis Hydrolysis (Carboxylesterase) parent->hydrolysis oxidation Oxidation (CYP450) (Hydroxylation) parent->oxidation met1_acid 2-Methylbutyric Acid (¹³C-labeled) hydrolysis->met1_acid met1_alc Amyl Alcohol (unlabeled) hydrolysis->met1_alc met1_hydrox Hydroxylated Parent (¹³C-labeled butyrate) oxidation->met1_hydrox conjugation Conjugation (e.g., Glucuronidation) met1_acid->conjugation met2_conj 2-Methylbutyric Acid Glucuronide (¹³C-labeled) conjugation->met2_conj

Caption: Plausible metabolic pathway of ¹³C-labeled this compound.

By tracking the ¹³C label, we can confirm the primary hydrolysis pathway. The detection of a labeled 2-methylbutyric acid and its subsequent glucuronide conjugate would strongly support this route. Simultaneously, the absence of the label in the amyl alcohol fragment confirms the cleavage point. If a labeled hydroxylated parent compound is detected, it would indicate that oxidation can occur prior to hydrolysis.

Conclusion and Future Perspectives

Isotope labeling is an indispensable tool for elucidating the metabolic pathways of flavor and fragrance compounds like this compound. The strategic use of ¹³C and ²H tracers, combined with modern analytical techniques, allows researchers to move beyond simple metabolite identification to a quantitative understanding of metabolic flux and enzymatic mechanisms. This knowledge is fundamental for robust safety assessments, guiding the development of new molecules with tailored properties, and ensuring the consistency and authenticity of consumer products.[25][26] The protocols and strategies outlined here provide a validated framework for researchers to confidently explore the complex interplay between xenobiotics and biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Amyl-2-Methylbutyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of amyl-2-methylbutyrate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its limitations?

A1: The most prevalent and economically viable method for synthesizing this compound is the Fischer-Speier esterification.[1][2][3] This reaction involves the acid-catalyzed esterification of 2-methylbutanoic acid with amyl alcohol (pentanol). While widely used, the primary limitation is that it is a reversible equilibrium reaction.[1][2] This means the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions, often leading to incomplete conversion of reactants and necessitating strategies to shift the equilibrium towards the product side.

Q2: What are the typical catalysts used in Fischer esterification for this synthesis, and how do I choose the right one?

A2: Common catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][4] Lewis acids can also be employed. In recent years, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) have gained popularity due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity.[5][6] The choice of catalyst depends on factors such as reaction scale, desired purity, and downstream processing capabilities. For instance, while sulfuric acid is effective, it can be challenging to remove completely and may cause side reactions. Solid acid catalysts offer a cleaner reaction profile.

Q3: Can enzymatic catalysis be used for the synthesis of this compound?

A3: Yes, enzymatic synthesis using lipases is a viable and increasingly popular alternative.[7][8][9] This method offers high selectivity, milder reaction conditions (reducing the risk of side reactions), and is environmentally friendly. Immobilized lipases, such as those from Rhizomucor miehei or Thermomyces lanuginosus, can be used to catalyze the esterification of 2-methylbutanoic acid and amyl alcohol.[7][10] However, enzyme cost and stability can be limiting factors for large-scale production.

Troubleshooting Guide: Low Synthesis Yield

One of the most common challenges in the synthesis of this compound is achieving a high yield. Below are specific issues and actionable solutions.

Issue 1: The reaction does not proceed to completion, resulting in a low yield.

  • Causality: As a reversible reaction, the accumulation of water, a byproduct of the esterification, can drive the equilibrium back towards the reactants (hydrolysis).[1]

  • Troubleshooting Steps:

    • Use an Excess of One Reactant: Employing a large excess of the less expensive reactant (typically the alcohol) can shift the equilibrium towards the product side according to Le Châtelier's principle. A molar ratio of alcohol to acid of 3:1 or higher is often effective.[1][6]

    • Water Removal: Actively remove water as it is formed. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

      • Dehydrating Agents: Adding molecular sieves to the reaction mixture to sequester water.[6]

Issue 2: The reaction rate is too slow, leading to long reaction times and potential side reactions.

  • Causality: Insufficient catalyst activity or suboptimal reaction temperature can lead to a slow reaction rate.

  • Troubleshooting Steps:

    • Catalyst Loading: Ensure an adequate amount of catalyst is used. For solid acid catalysts like Amberlyst-15, a loading of 5-15% by weight of the limiting reactant is a good starting point.[6]

    • Reaction Temperature: Increase the reaction temperature to enhance the reaction rate. For the synthesis of this compound, a temperature range of 65-85°C is typically effective. However, be mindful that excessively high temperatures can lead to side reactions like dehydration of the alcohol.

    • Agitation: Ensure efficient mixing to improve the contact between reactants and the catalyst, especially when using heterogeneous catalysts.

Issue 3: Significant formation of byproducts, reducing the purity and yield of the desired ester.

  • Causality: Side reactions can occur, particularly at elevated temperatures or with highly reactive catalysts. A common side reaction is the formation of diamyl ether from the dehydration of two molecules of amyl alcohol.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to minimize temperature-dependent side reactions.

    • Catalyst Selection: Consider using a milder or more selective catalyst. For example, some solid acid catalysts may offer higher selectivity compared to strong mineral acids.

    • Reaction Time: Monitor the reaction progress (e.g., by GC-MS) and stop the reaction once the maximum conversion of the limiting reactant is achieved to prevent the formation of degradation products over extended periods.

Experimental Protocols

Protocol 1: Fischer Esterification using a Solid Acid Catalyst

This protocol outlines a general procedure for the synthesis of this compound using Amberlyst-15 as a catalyst.

Materials:

  • 2-Methylbutanoic acid

  • Amyl alcohol (pentanol)

  • Amberlyst-15 catalyst

  • Molecular sieves (3Å or 4Å), activated

  • Anhydrous sodium sulfate

  • Suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylbutanoic acid (1.0 eq), amyl alcohol (3.0 eq), and Amberlyst-15 (10% w/w of the carboxylic acid).

  • Dehydration: Add activated molecular sieves (20% w/w of the carboxylic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the Amberlyst-15 catalyst and molecular sieves.

    • Transfer the filtrate to a separatory funnel and dilute with an organic solvent.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude ester by fractional distillation to obtain pure this compound.

Data Presentation
ParameterCondition 1Condition 2Condition 3
Reactant Ratio (Acid:Alcohol) 1:11:31:5
Catalyst (H₂SO₄) 2 mol%2 mol%2 mol%
Temperature (°C) 707070
Reaction Time (h) 444
Yield (%) ~65%[1]~85%>90%

Table 1: Effect of Reactant Ratio on Yield

ParameterCondition ACondition BCondition C
Catalyst H₂SO₄ (2 mol%)Amberlyst-15 (10 wt%)Novozym 435 (10 wt%)
Temperature (°C) 707050
Reaction Time (h) 4624
Yield (%) ~85%~90%>95%
Notes Difficult workupEasy catalyst removalMild conditions, high selectivity

Table 2: Comparison of Different Catalysts

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow Reactants Reactants: 2-Methylbutanoic Acid Amyl Alcohol ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Catalyst->ReactionMixture Heating Heating (Reflux) ~70-80°C ReactionMixture->Heating Workup Workup: - Catalyst Removal - Washing - Drying Heating->Workup Purification Purification: Fractional Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Yield Observed CheckEquilibrium Is water being removed effectively? Start->CheckEquilibrium Initial Check CheckKinetics Is the reaction rate too slow? CheckEquilibrium->CheckKinetics No AddDehydrant Solution: - Use Dean-Stark - Add molecular sieves - Increase excess of alcohol CheckEquilibrium->AddDehydrant Yes CheckPurity Are there significant byproducts? CheckKinetics->CheckPurity No IncreaseKinetics Solution: - Increase catalyst loading - Optimize temperature CheckKinetics->IncreaseKinetics Yes ImproveSelectivity Solution: - Lower reaction temperature - Choose a more selective catalyst CheckPurity->ImproveSelectivity Yes

References

Technical Support Center: Synthesis & Purification of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Amyl-2-Methylbutyrate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and achieve high-purity products. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and industrially scalable method is the Fischer-Speier Esterification . This reaction involves the acid-catalyzed condensation of 2-methylbutyric acid with an amyl alcohol isomer (typically n-pentanol or isopentanol) to form the desired ester and water.[1][2] The reaction is reversible, making the strategic removal of water or the use of excess reactant crucial for driving the reaction to completion.[3][4]

Q2: Why is an acid catalyst required, and what are the common choices?

In Fischer esterification, the carboxylic acid is not electrophilic enough to be readily attacked by the alcohol, which is a weak nucleophile. An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol and thus accelerating the reaction.

Q3: How can I maximize the yield of the esterification reaction?

According to Le Châtelier's Principle, the equilibrium of the Fischer esterification can be shifted toward the product side by two primary strategies:[2][4]

  • Use of Excess Reactant: The reaction is commonly run using a large excess of the alcohol, which is often more cost-effective and easier to remove than the carboxylic acid.[4]

  • Removal of Water: As water is a product, its continuous removal will drive the reaction forward. This is effectively achieved by using a Dean-Stark apparatus, where water is azeotropically distilled away from the reaction mixture with a solvent like toluene.[1][3]

Q4: What are the primary impurities I should expect in my crude product?

The crude product mixture will almost certainly contain:

  • Unreacted 2-methylbutyric acid: Due to the reversible nature of the reaction.

  • Unreacted Amyl Alcohol: Especially if used in excess to drive the reaction.

  • Acid Catalyst: (e.g., H₂SO₄) which must be neutralized.

  • Water: The byproduct of the reaction.

Troubleshooting Guide: From Crude Mixture to Pure Ester

This section addresses specific issues you may encounter during the purification process.

Problem: My final product is acidic. GC-MS and NMR analyses show significant contamination with 2-methylbutyric acid.

Causality & Solution: This is the most common impurity issue. The unreacted carboxylic acid is not readily separable from the ester by distillation due to their very similar boiling points (see Table 1). The solution is a chemical work-up using an acid-base extraction .

By washing the crude organic mixture with a mild aqueous base, such as 5-10% sodium bicarbonate (NaHCO₃) solution, you deprotonate the carboxylic acid.[5][6][7] This converts the acid into its corresponding sodium salt (sodium 2-methylbutyrate), which is ionic and thus highly soluble in the aqueous layer. The ester, being neutral, remains in the organic layer. The layers can then be separated, effectively removing the acidic impurity.[8][9]

Critical Note: Avoid using strong bases like sodium hydroxide (NaOH), as they can hydrolyze your ester product back into the starting materials.[5]

Problem: My product contains a significant amount of amyl alcohol.

Causality & Solution: This occurs when amyl alcohol is used in excess. Fortunately, there is a sufficient difference in boiling points between amyl alcohol and this compound to allow for separation via fractional distillation .

Amyl alcohol has a lower boiling point than the target ester (see Table 1). By carefully heating the mixture in a fractional distillation setup, the amyl alcohol will distill off first. The temperature at the still head will plateau near the boiling point of the alcohol. Once the alcohol has been removed, the temperature will rise again, at which point you can begin collecting the pure ester fraction near its boiling point.[10]

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 172.27~173 - 176
n-Amyl Alcohol (1-Pentanol)88.15138
2-Methylbutyric Acid102.13176
Water18.02100

Table 1: Physical properties of key compounds involved in the synthesis.

Problem: My aqueous and organic layers formed an inseparable emulsion during the work-up.

Causality & Solution: Emulsions are common when washing organic solutions with aqueous bases. They are stabilized by soaps formed from the reaction of the base with the carboxylic acid. To break the emulsion, add a saturated aqueous solution of sodium chloride (brine).[11] This dramatically increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and forcing the separation of the two phases. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.

Experimental Protocols & Workflows

Workflow for Synthesis and Purification

The following diagram outlines the complete workflow from reaction setup to final product characterization.

G cluster_reaction 1. Fischer Esterification cluster_workup 2. Aqueous Work-up cluster_purification 3. Final Purification cluster_analysis 4. Characterization react Combine: - 2-Methylbutyric Acid - Amyl Alcohol (excess) - Acid Catalyst (H₂SO₄) reflux Reflux with Heating (Optional: Dean-Stark Trap) react->reflux transfer Cool and transfer to Separatory Funnel reflux->transfer wash_bicarb Wash with 5% NaHCO₃ (aq) (Removes Acid) transfer->wash_bicarb wash_brine Wash with Brine (Breaks Emulsions) wash_bicarb->wash_brine dry Dry organic layer over anhydrous Na₂SO₄ wash_brine->dry filter Filter to remove drying agent dry->filter distill Fractional Distillation filter->distill collect Collect pure ester fraction (at ~174°C) distill->collect analysis Confirm Purity & Identity: - GC-MS - ¹H NMR - IR Spectroscopy collect->analysis

Caption: General workflow for synthesis and purification.

Protocol 1: Detailed Acid-Base Extraction Work-up
  • Cooling & Transfer: Once the esterification reaction is complete, allow the reaction flask to cool to room temperature.

  • Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approx. 2-3 volumes of the reaction mixture). This facilitates easier separation.

  • Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Bicarbonate Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approx. 1 volume). Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves.[6] Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.

  • Repeat Wash: Repeat the bicarbonate wash (steps 4-5) one or two more times to ensure all acidic components are removed.

  • Brine Wash: Wash the remaining organic layer with a saturated solution of NaCl (brine) to remove residual water and break any emulsions. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a suitable amount of an anhydrous drying agent (e.g., sodium sulfate, Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing purity issues identified during analysis.

G start Analyze Crude Product (GC-MS, NMR) impurity_check Is Purity < 99%? start->impurity_check acid Major Impurity: 2-Methylbutyric Acid impurity_check->acid Yes, Acidic alcohol Major Impurity: Amyl Alcohol impurity_check->alcohol Yes, Alcohol other Other Impurities impurity_check->other Yes, Other end_ok Product is Pure impurity_check->end_ok No solution_acid Perform Acid-Base Extraction with NaHCO₃ acid->solution_acid solution_alcohol Perform Fractional Distillation alcohol->solution_alcohol solution_other Consider Column Chromatography other->solution_other end_reanalyze Re-analyze Product solution_acid->end_reanalyze solution_alcohol->end_reanalyze solution_other->end_reanalyze

Caption: Decision tree for troubleshooting product impurities.

References

Technical Support Center: Quantification of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

A-A-A

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the quantification of amyl-2-methylbutyrate. This resource is designed for researchers, scientists, and professionals in the drug development field to address the common challenges encountered when measuring this analyte in complex matrices. My goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot and validate your methods effectively. The guidance provided herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] For this compound, a volatile ester often found in complex samples like food, beverages, or biological fluids, these effects can manifest as either signal suppression or enhancement.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[3] The primary causes of matrix effects in gas chromatography-mass spectrometry (GC-MS) analysis, a common technique for this analyte, include competition for active sites in the injector liner and ion source, which can affect the analyte's transfer and ionization efficiency.[1][3]

Q2: I'm observing poor reproducibility in my this compound measurements. Could this be due to matrix effects?

A2: Yes, poor reproducibility is a classic symptom of uncompensated matrix effects. The composition of your sample matrix can vary from sample to sample, leading to inconsistent signal suppression or enhancement. This is particularly true for complex matrices where the concentration of interfering substances is not uniform.[4] It is crucial to implement a strategy to mitigate these effects to ensure reliable and reproducible results.

Q3: What are the most effective strategies for overcoming matrix effects in this compound quantification?

A3: The most effective strategies can be broadly categorized into three areas:

  • Sample Preparation: Techniques like Solid-Phase Microextraction (SPME)[5][6], Stir Bar Sorptive Extraction (SBSE)[4][7], and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[8][9] are designed to selectively extract the analyte of interest while minimizing the co-extraction of matrix components.

  • Calibration Strategies:

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to mimic the matrix effects observed in the unknown samples.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample itself, thereby creating a calibration curve within the sample's own matrix.[10][11] This is particularly useful when a suitable blank matrix is unavailable.[12]

  • Use of Internal Standards: The gold standard for correcting for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called Stable Isotope Dilution Analysis (SIDA).[13][14] The SIL-IS is chemically identical to the analyte and will experience the same matrix effects, allowing for accurate correction.

Q4: When should I choose SPME over other sample preparation techniques?

A4: Solid-Phase Microextraction (SPME) is a solvent-free and sensitive technique that is well-suited for volatile and semi-volatile compounds like this compound.[5][6] It is particularly advantageous for headspace analysis (HS-SPME), which minimizes the direct interaction of the fiber with the sample matrix, leading to a cleaner extraction.[5] The choice of the fiber coating is critical and should be based on the polarity of the analyte.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape and Tailing

Possible Cause: Active sites in the GC inlet liner or column are interacting with the analyte. This can be exacerbated by matrix components that have been co-extracted.

Troubleshooting Steps:

  • Liner Selection and Maintenance:

    • Action: Use a deactivated liner, such as one with a glass wool packing, to trap non-volatile matrix components.

    • Rationale: The deactivation process minimizes active sites that can cause peak tailing. The glass wool provides a large surface area to trap matrix residue.

  • Injector Temperature Optimization:

    • Action: Optimize the injector temperature to ensure complete and rapid volatilization of this compound without causing thermal degradation of the analyte or matrix components.

    • Rationale: A temperature that is too low can lead to incomplete volatilization and peak broadening, while a temperature that is too high can cause degradation.

  • Column Maintenance:

    • Action: Trim the first few centimeters of the analytical column.

    • Rationale: The front of the column is where non-volatile matrix components tend to accumulate, leading to active sites and poor peak shape.

Issue 2: Inaccurate Quantification (High or Low Recovery)

Possible Cause: Uncompensated matrix effects leading to signal suppression or enhancement.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Explanation:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects.[13][14] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for a reliable ratio-based quantification.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that closely resembles your samples is the next best approach.[12] This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Standard Addition: This method is invaluable when a suitable blank matrix is not available.[10][11] By spiking the actual sample with known concentrations of the analyte, you can determine the analyte's response in its native environment.

  • Sample Preparation Optimization: If the above steps do not resolve the issue, it is likely that the matrix effects are too severe. In this case, you should revisit your sample preparation method to improve the removal of interfering matrix components.[15] Techniques like SPME, SBSE, or QuEChERS can be optimized by adjusting parameters such as fiber/sorbent type, extraction time, and temperature.[5][16][17]

Issue 3: Signal Suppression or Enhancement Observed

Diagnostic Experiment: Post-Extraction Spike Analysis

This experiment is designed to quantify the extent of matrix-induced signal suppression or enhancement.

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte standard prepared in a pure solvent.

    • Set B: Blank matrix extract spiked with the analyte standard at the same concentration as Set A.

    • Set C: The actual sample containing the analyte.

  • Analyze all three sets under the same chromatographic conditions.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Data Interpretation Table:

Matrix Effect (ME) %InterpretationRecommended Action
80-120%AcceptableProceed with the current method, but consider using a matrix-matched calibration for improved accuracy.
50-80% or 120-150%Moderate Matrix EffectImplement a matrix-matched calibration or the standard addition method.[10][11]
<50% or >150%Severe Matrix EffectOptimize sample preparation to remove more matrix interferences.[15] Consider using a more selective extraction technique like SPME or SBSE.[4][5] The use of a SIL-IS is highly recommended.[13][14]

Experimental Protocols

Protocol 1: Method of Standard Addition

This protocol is adapted from established analytical chemistry principles.[10][11]

  • Prepare a series of five volumetric flasks.

  • To each flask, add an equal and precise volume of your sample.

  • Prepare a standard stock solution of this compound of known concentration.

  • Add increasing, known volumes of the standard stock solution to four of the five flasks. The fifth flask will serve as the "zero addition" point.

  • Dilute all five flasks to the same final volume with a suitable solvent.

  • Analyze each solution using your established GC-MS method.

  • Plot the instrument response (peak area) versus the concentration of the added standard.

  • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of this compound in the original sample.

Caption: Workflow for the method of standard addition.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and should be optimized for your specific application.[5][18]

  • Sample Preparation: Place a known amount of your sample (liquid or solid) into a headspace vial.

  • Internal Standard: If using an internal standard, add it to the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature to allow the volatile compounds, including this compound, to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period. The choice of fiber coating (e.g., PDMS, DVB/CAR/PDMS) is crucial for efficient extraction.[5]

  • Desorption: Retract the fiber and insert it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.

  • Analysis: Perform the GC-MS analysis as usual.

Authoritative Grounding & Comprehensive References

The recommendations and protocols in this guide are based on established principles of analytical chemistry and are in alignment with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21][22][23][24] Adherence to these principles is essential for ensuring the validity and reliability of your analytical data.[25][26][27][28]

References

Technical Support Center: Amyl-2-Methylbutyrate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amyl-2-methylbutyrate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth information and troubleshooting advice regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-methylbutyl 2-methylbutanoate, is an organic ester with a characteristic fruity, apple-like aroma.[1][2][3] It is primarily used as a flavoring and fragrance agent in various consumer products.[2] Its chemical structure consists of an amyl (pentyl) alcohol moiety and a 2-methylbutanoic acid moiety.

Q2: What are the primary factors that can cause the degradation of this compound?

The stability of this compound, like other esters, is primarily influenced by three main factors:

  • pH: The ester linkage is susceptible to hydrolysis, which is catalyzed by both acids and bases.[4][5][6][7]

  • Temperature: Elevated temperatures can accelerate hydrolysis and also lead to thermal decomposition.[8][9][10]

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation.[11][12]

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[13] For long-term storage, refrigeration is advisable. Avoid storing it near strong acids, bases, or oxidizing agents.[13]

Q4: What are the expected degradation products of this compound?

The primary degradation pathway for this compound is hydrolysis, which results in the formation of amyl alcohol (pentanol) and 2-methylbutanoic acid.[14] Under more extreme conditions, such as high heat, further decomposition of these initial products can occur.[8]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: I am observing a decrease in the purity of my this compound standard over time.

Possible Causes:

  • Improper Storage: The most common reason for a decrease in purity is improper storage. Exposure to humidity, elevated temperatures, or light can lead to gradual degradation.

  • Contamination: The standard may have been contaminated with acidic or basic impurities, which can catalyze hydrolysis.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the standard is stored in a tightly sealed container in a cool, dark place as recommended.

  • Check for Contaminants: If possible, analyze the standard for the presence of acidic or basic impurities. The pH of a solution of the standard in a neutral solvent can be a simple indicator.

  • Perform a Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you identify the degradation products and confirm if they match the expected products of hydrolysis.

Issue 2: My reaction mixture containing this compound is becoming acidic.

Possible Cause:

  • Hydrolysis: The ester is likely undergoing hydrolysis, leading to the formation of 2-methylbutanoic acid.[14] Carboxylic acids are acidic and will lower the pH of the reaction mixture.

Troubleshooting Steps:

  • Monitor pH: Regularly monitor the pH of your reaction mixture.

  • Control Water Content: If the reaction is not intended to be aqueous, ensure that all solvents and reagents are anhydrous to minimize hydrolysis.

  • Buffering: If compatible with your experimental setup, consider using a buffer to maintain a neutral pH.

  • Analytical Confirmation: Use an analytical technique like HPLC or GC-MS to confirm the presence of 2-methylbutanoic acid in your reaction mixture.

Issue 3: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound.

Possible Causes:

  • Degradation Products: The unexpected peaks could be the degradation products, amyl alcohol and 2-methylbutanoic acid.

  • Isomers: Commercial this compound may contain isomers such as isoamyl 2-methylbutyrate, which could appear as separate peaks depending on the analytical method.[15][16]

  • Thermal Decomposition in the Analytical Instrument: If you are using Gas Chromatography (GC), high injector temperatures can sometimes cause thermal degradation of sensitive compounds.[8]

Troubleshooting Steps:

  • Analyze for Expected Degradants: Co-inject standards of amyl alcohol and 2-methylbutanoic acid to see if the retention times match the unexpected peaks.

  • Review Certificate of Analysis: Check the certificate of analysis for your this compound to see if any isomers are specified.

  • Optimize GC Method: If thermal degradation is suspected, try lowering the injector temperature.

III. Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

G Amyl2MB This compound ProtonatedEster Protonated Ester Amyl2MB->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O Products Amyl Alcohol + 2-Methylbutanoic Acid TetrahedralIntermediate->Products - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The leaving group is the amyl alcohol, and the final product is the carboxylate salt of 2-methylbutanoic acid.

G Amyl2MB This compound TetrahedralIntermediate Tetrahedral Intermediate Amyl2MB->TetrahedralIntermediate + OH- Products Amyl Alcohol + 2-Methylbutanoate TetrahedralIntermediate->Products

Caption: Base-catalyzed hydrolysis of this compound.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify its degradation products and assess its stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm or 365 nm)

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, take an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H2O2.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, take an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a sealed vial and heat at 60°C for 24 hours, protected from light.

    • At various time points, take an aliquot and dilute for analysis.

  • Photodegradation:

    • Place a sample of the stock solution in a quartz cuvette or other UV-transparent container.

    • Expose the sample to UV light at a controlled distance.

    • At various time points, take an aliquot and dilute for analysis.

  • Analysis: Analyze all samples, along with an untreated control, using a suitable analytical method to quantify the remaining this compound and identify any degradation products.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products
Control (Room Temp) 24>99%None Detected
0.1 M HCl (60°C) 24Quantitative ValueAmyl alcohol, 2-Methylbutanoic acid
0.1 M NaOH (Room Temp) 24Quantitative ValueAmyl alcohol, 2-Methylbutanoic acid
3% H2O2 (Room Temp) 24Quantitative ValueTo be determined experimentally
Heat (60°C) 24Quantitative ValueAmyl alcohol, 2-Methylbutanoic acid
UV Light 24Quantitative ValueTo be determined experimentally

V. References

  • Anonymous. (2019). Thermal decomposition of ester. Chemistry Stack Exchange. --INVALID-LINK--

  • Poshusta, J. C., et al. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Source not further specified].

  • Anonymous. (n.d.). Thermal Characteristics of Some Organic Esters. [Source not further specified].

  • Stadler, S., et al. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Source not further specified].

  • Anonymous. (2000). Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. --INVALID-LINK--

  • Anonymous. (n.d.). The thermal decomposition of esters, polyesters and related substances. ProQuest.

  • Aurochemicals. (2022). 3-METHYL BUTYL-2-METHYL BUTYRATE (ISOAMYL-2-METHYL BUTYRATE), Natural - SDS. --INVALID-LINK--

  • Hoagland, R. E. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.

  • Hoagland, R. E. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. --INVALID-LINK--

  • Anonymous. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Source not further specified].

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. --INVALID-LINK--

  • Anonymous. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers.

  • Aurochemicals. (2025). 2-Methylbutyl-2-Methylbutyrate Natural - Spec.docx. --INVALID-LINK--

  • Anonymous. (n.d.). amyl 2-methyl butyrate, 68039-26-9. The Good Scents Company.

  • Anonymous. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. PubMed. --INVALID-LINK--

  • Anonymous. (n.d.). isoamyl 2-methyl butyrate, 27625-35-0. The Good Scents Company.

  • Anonymous. (n.d.). isoamyl 2-methyl butyrate. FlavScents.

  • Anonymous. (n.d.). 2-Methylbutanoic acid. Wikipedia.

  • Anonymous. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. PMC - NIH.

  • Anonymous. (n.d.). methyl butyrate, 623-42-7. The Good Scents Company.

  • Anonymous. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Source not further specified].

  • Anonymous. (n.d.). Liquid AMYL - 2-Methylbutyrate, Packaging Type: Drum, 25/50 kg. IndiaMART.

  • National Center for Biotechnology Information. (n.d.). 2-Methylbutyl 2-methylbutyrate. PubChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Isoamyl 2-methylbutyrate. PubChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Methyl butyrate. PubChem. --INVALID-LINK--

  • Anonymous. (2018). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. ResearchGate. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-butanol. PubChem. --INVALID-LINK--

  • Anonymous. (n.d.). Methanogenic bacterial consortia degrading 2-methylbutyric acid. ResearchGate.

  • Anonymous. (2025). analytical methods for 2-isopropyl-3-methylbutanoic acid quantification. Benchchem.

  • Anonymous. (n.d.). 2-methyl butyl 2-methyl butyrate 2-methylbutyl 2-methylbutyrate. The Good Scents Company.

  • Anonymous. (2017). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. ResearchGate. --INVALID-LINK--

  • Anonymous. (2016). Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Analysis of Volatile Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience. Our goal is to not only provide solutions but also to explain the causality behind experimental choices, ensuring a self-validating system for your analytical work.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of volatile esters in a direct question-and-answer format.

Q1: Why am I observing poor peak shapes, specifically peak tailing or fronting, for my volatile ester analytes?

A1: Poor peak shape is a common issue in the gas chromatography (GC) analysis of volatile esters and can significantly impact resolution and quantitation.

  • Peak Tailing: This is characterized by an asymmetrical peak where the latter half is broader.[1] It can be caused by several factors:

    • Active Sites: Polar silanol groups in the GC inlet liner or the column can interact with the slightly polar ester functional groups, causing secondary interactions and delaying the elution of a portion of the analyte molecules.[2][3]

    • Sample Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak tailing.[1][4]

    • Incomplete Derivatization: If derivatization is used to increase volatility, incomplete reactions can leave behind more polar, underivatized acids that tail.[5]

  • Peak Fronting: This is the inverse of tailing, with the first half of the peak being broader.[1] The primary causes include:

    • Column Overload: Injecting a sample at a concentration that exceeds the capacity of the column.[2][6]

    • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to an uneven introduction into the column.[1][2]

    • Inappropriate Injection Temperature: A temperature that is too low may not vaporize the sample efficiently.

Q2: I am experiencing low sensitivity and cannot detect my target volatile esters. What are the likely causes?

A2: Low sensitivity can be a frustrating problem. The cause often lies in sample preparation or the GC-MS instrument settings.

  • Inefficient Extraction: The chosen sample preparation technique may not be optimal for your specific esters and matrix. For instance, in headspace analysis, the equilibrium between the sample and the headspace may not be favorable for your analytes.[7]

  • High Split Ratio: In split/splitless injection, a high split ratio will vent a significant portion of your sample, reducing the amount that reaches the detector. For trace analysis, a lower split ratio or splitless injection is preferred.[4]

  • Leaks in the System: Leaks in the carrier gas line or at the injector can lead to a loss of sample and reduced sensitivity.[8][9]

  • Suboptimal MS Parameters: The mass spectrometer settings, such as the ion source temperature and electron energy, may not be optimized for the ionization of your target esters.[10]

Q3: My results show poor reproducibility. What factors should I investigate?

A3: Poor reproducibility can stem from inconsistencies in sample handling, preparation, and injection.

  • Inconsistent Sample Volume: Variations in the injected sample volume will lead to proportional changes in peak areas.[11]

  • Variable Extraction Conditions: For techniques like Solid Phase Microextraction (SPME), factors such as extraction time, temperature, and agitation must be kept consistent to ensure reproducible partitioning of the analytes onto the fiber.[12][13]

  • Sample Degradation: Volatile esters can be prone to hydrolysis, especially in the presence of water and acidic or basic conditions, breaking them down into an alcohol and a carboxylic acid.[14][15][16] This can alter the concentration of the target analyte over time.

  • Septum Issues: A cored or leaking septum in the GC inlet can lead to inconsistent sample introduction.[8]

Troubleshooting Guides

This section provides detailed, step-by-step methodologies to troubleshoot specific issues organized by the analytical workflow.

Part 1: Sample Preparation

Volatile esters are often present in complex matrices at low concentrations, making efficient and clean sample preparation crucial.

Issue 1.1: Low Recovery of Volatile Esters Using Headspace SPME

  • Probable Cause: Suboptimal extraction parameters leading to poor partitioning of esters from the sample matrix into the headspace and onto the SPME fiber.

  • Troubleshooting Workflow:

    Caption: SPME Optimization Workflow for Volatile Esters.

  • Detailed Protocol: Optimizing Headspace SPME

    • Temperature Optimization: Analyze a standard at various temperatures (e.g., 40°C, 50°C, 60°C) while keeping other parameters constant. Higher temperatures generally increase the volatility of semi-volatile esters but can decrease the partitioning of very volatile ones onto the fiber.[11][12]

    • Time Optimization: At the optimal temperature, vary the incubation time (e.g., 15, 30, 45 minutes) to ensure equilibrium is reached.

    • Salting Out: For aqueous samples, add a salt like NaCl (e.g., 2-4 g per 10 mL sample) to decrease the solubility of the esters in the sample and promote their transfer to the headspace.[17]

    • pH Adjustment: The pH of the sample can influence the stability and volatility of esters. Adjust the pH to be neutral or slightly acidic to prevent base-catalyzed hydrolysis.[11]

    • Fiber Selection: Ensure you are using the appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.[17]

Issue 1.2: Analyte Degradation (Hydrolysis) During Sample Preparation

  • Probable Cause: Presence of water along with acidic or basic conditions leading to the hydrolysis of esters.[15][16]

  • Preventative Measures:

    • Work with Anhydrous Solvents: Use high-purity, dry solvents for extractions and dilutions.

    • Control pH: Buffer samples to a neutral or slightly acidic pH (around 4-6).

    • Minimize Water Contact: For liquid-liquid extractions, ensure phase separation is clean and consider using a drying agent (e.g., anhydrous sodium sulfate) for the organic phase.

    • Temperature Control: Perform extractions at lower temperatures if possible, as heat can accelerate hydrolysis.

Part 2: Gas Chromatography (GC) Separation

The GC separation is critical for resolving individual esters from each other and from matrix components.

Issue 2.1: Poor Chromatographic Resolution of Isomeric Esters

  • Probable Cause: The GC column and temperature program are not optimized for the separation of structurally similar esters.

  • Troubleshooting Workflow:

    Caption: GC Resolution Enhancement Workflow.

  • Detailed Protocol: Improving GC Resolution

    • Temperature Program Optimization:

      • Initial Temperature: Lower the initial oven temperature to be at least 20°C below the boiling point of the most volatile ester.[18]

      • Ramp Rate: Employ a slower temperature ramp (e.g., 3-5°C/min) to increase the separation between closely eluting compounds.[5]

    • Column Selection: For separating esters, a polar stationary phase is often more effective than a non-polar one. Consider columns such as those with a polyethylene glycol (WAX) or a cyanopropyl stationary phase.[5][18]

    • Carrier Gas Flow: Reduce the carrier gas flow rate to be closer to the optimal linear velocity for your carrier gas (Helium or Hydrogen), which will improve column efficiency.

Table 1: Recommended GC Columns for Volatile Ester Analysis

Column PhasePolarityRecommended For
5% Phenyl Polysiloxane (e.g., DB-5)LowGeneral screening of a wide range of volatiles.[18]
Polyethylene Glycol (e.g., DB-WAX)HighSeparation of polar compounds, including esters and alcohols.[5]
Cyanopropylphenyl Polysiloxane (e.g., DB-624)IntermediateGood for separating compounds with different polarities.[18]
Part 3: Mass Spectrometry (MS) Detection

The MS detector provides identification and quantification of the separated esters.

Issue 3.1: Difficulty in Differentiating Isomeric Esters by Mass Spectra

  • Probable Cause: Isomeric esters can produce very similar fragmentation patterns in Electron Ionization (EI) mode, making confident identification challenging.[19]

  • Solutions:

    • Chromatographic Separation: The primary solution is to achieve baseline chromatographic separation as described in the previous section.

    • Analyze Fragmentation Patterns: While similar, there can be subtle differences in the relative abundances of fragment ions. Look for characteristic fragments. For example, esters often show fragmentation at the C-O bond.[20]

    • Use Reference Standards: The most reliable way to confirm the identity of isomers is to run authentic reference standards for each suspected compound and compare their retention times and mass spectra.[21]

    • Chemical Ionization (CI): If available, using a softer ionization technique like CI can result in a more abundant molecular ion and less fragmentation, which can aid in confirming the molecular weight.

Table 2: Common Fragment Ions for Esters in EI-MS

Fragment TypeDescription
[M]+•Molecular ion, may be weak for some esters.
[M-OR]+Loss of the alkoxy group.
[OR]+The alkoxy group as a fragment.
McLafferty RearrangementCharacteristic for esters with a gamma-hydrogen, results in a neutral alkene loss.

Advanced Topic: The Role of Derivatization

For certain esters, particularly those that are part of a larger molecule with polar functional groups (e.g., hydroxy esters), derivatization can be a powerful tool to improve analysis.

Why Derivatize?

  • Increase Volatility: By replacing polar functional groups (like -OH or -COOH) with less polar ones (like trimethylsilyl, -TMS), the volatility of the analyte is increased, making it more amenable to GC analysis.[22][23][24]

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of labile compounds in the hot GC inlet.[22]

  • Enhance Peak Shape: By masking polar groups, interactions with active sites in the GC system are minimized, leading to sharper, more symmetrical peaks.[22][23]

Common Derivatization Protocol: Silylation

This protocol is for the derivatization of hydroxyl groups in the presence of an ester.

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 15-30 minutes.[4]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Caution: Ensure all glassware and solvents are anhydrous, as water will readily hydrolyze the silylation reagents.

References

Technical Support Center: Enhancing Resolution in the Chromatographic Separation of AMYL-2-METHYLBUTYRATE Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving the common challenges encountered during the chromatographic separation of amyl-2-methylbutyrate isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols to enhance peak resolution and achieve baseline separation of these closely related compounds.

This compound, a key compound in the flavor and fragrance industry, presents a unique analytical challenge due to the presence of multiple isomers with very similar physicochemical properties.[1] This guide will equip you with the foundational knowledge and practical steps to overcome these separation hurdles using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Challenge: Separating this compound Isomers

The primary difficulty in separating this compound isomers lies in their subtle structural differences. As isomers, they share the same molecular formula and weight, leading to nearly identical boiling points and polarities. This makes their resolution by conventional chromatographic methods a non-trivial task that requires careful optimization of several experimental parameters.

Section 1: Gas Chromatography (GC) Troubleshooting & Optimization

Given the volatile nature of this compound, Gas Chromatography (GC) is the predominant analytical technique for its separation.[2] However, achieving adequate resolution between its isomers demands a systematic approach to method development and troubleshooting.

Frequently Asked Questions (GC)

Q1: My this compound isomer peaks are co-eluting or showing poor resolution. What is the first parameter I should investigate?

A1: The stationary phase chemistry is the most critical factor influencing selectivity in GC.[3][4] If you are experiencing poor resolution, your primary focus should be on the GC column's stationary phase. For non-polar to moderately polar ester isomers, a mid-polarity stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, often provides the necessary selectivity. If you are dealing with chiral isomers (enantiomers), a specialized chiral stationary phase is essential.

Q2: I'm observing significant peak tailing for my this compound isomers. What are the likely causes and how can I fix this?

A2: Peak tailing in GC can stem from several issues. Here's a prioritized troubleshooting workflow:[5][6]

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the GC liner or at the head of the column.

    • Solution: Use a fresh, deactivated liner. You can also trim 10-20 cm from the front of the column to remove any contamination.[6]

  • Improper Column Installation: An incorrectly cut or positioned column in the inlet can cause peak distortion.

    • Solution: Re-cut the column ensuring a clean, 90-degree cut and verify its correct placement in the inlet according to the manufacturer's instructions.[6]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix can lead to peak tailing.

    • Solution: Trim the column to remove the contaminated section.[7] Regularly replacing the septum and using a low-bleed septum can also prevent contamination.[3]

Q3: My resolution is decreasing over a series of injections. What should I check?

A3: A gradual decrease in resolution often points to column degradation or contamination.[3][7]

  • Column Contamination: As mentioned above, non-volatile matrix components can accumulate on the column. Trimming the first few centimeters of the column can often restore performance.[7]

  • Stationary Phase Degradation: Over time, especially at elevated temperatures, the stationary phase can degrade. This is an irreversible process, and the column will need to be replaced.[3]

  • Changes in Carrier Gas Velocity: Ensure your carrier gas flow rate is consistent. A change in gas velocity can affect peak width and, consequently, resolution.[7]

Optimizing GC Separation of this compound Isomers: A Step-by-Step Protocol

This protocol provides a systematic approach to developing a robust GC method for the separation of this compound isomers.

1. Column Selection:

  • For Structural Isomers: Start with a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). If co-elution persists, consider a more polar stationary phase (e.g., a wax column or a higher percentage cyanopropyl-phenyl column).

  • For Chiral Isomers (Enantiomers): A chiral stationary phase is mandatory. Cyclodextrin-based columns are a common choice for separating chiral flavor and fragrance compounds.

2. Inlet and Injection Parameters:

  • Injection Mode: For dilute samples, a splitless injection can enhance sensitivity. For more concentrated samples, a split injection is appropriate.

  • Inlet Temperature: Set the inlet temperature high enough to ensure rapid volatilization of the analytes without causing thermal degradation. A starting point of 250 °C is common.

  • Injection Volume: Use a small injection volume (e.g., 1 µL) to prevent column overload, which can lead to peak fronting.[6]

3. Carrier Gas and Flow Rate:

  • Carrier Gas: Helium or hydrogen are the preferred carrier gases for high-resolution GC.

  • Flow Rate: Optimize the carrier gas flow rate to achieve the best efficiency. This can be done by performing a van Deemter plot analysis or by systematically varying the flow rate and observing the effect on resolution.

4. Oven Temperature Program:

Temperature programming is a powerful tool for improving the separation of compounds with a range of boiling points and for enhancing peak shape.[8][9][10]

  • Initial Temperature: Start with an initial oven temperature that is approximately 20°C below the boiling point of the sample solvent for splitless injection.[11] For split injections, a starting temperature 45°C lower than the elution temperature of the first peak of interest is a good starting point.[11]

  • Ramp Rate: A slow temperature ramp rate (e.g., 2-5 °C/min) generally provides better resolution for closely eluting isomers.[10] The optimal ramp rate can be estimated as 10°C per column hold-up time.[11]

  • Final Temperature and Hold: The final temperature should be high enough to elute all components of interest from the column in a reasonable time. A short hold at the final temperature can ensure the elution of any less volatile compounds.

Data Summary: GC Parameters for Isomer Separation
ParameterRecommended Starting ConditionsRationale for Optimization
Column Mid-polarity (e.g., 5% phenyl) or Chiral (for enantiomers)Stationary phase chemistry is the primary driver of selectivity.[3][4]
Carrier Gas Helium or HydrogenProvides high efficiency for sharp peaks.
Flow Rate 1-2 mL/minInfluences peak width and resolution.[7]
Inlet Temp. 250 °CEnsures rapid volatilization without degradation.
Injection Mode Split or SplitlessDepends on sample concentration.
Oven Program Start low (e.g., 40-60°C), slow ramp (2-5°C/min)Optimizes separation of closely boiling isomers.[8][10]

Troubleshooting Workflow Diagram (GC)

GCTroubleshooting Start Poor Resolution of This compound Isomers CheckStationaryPhase Is the Stationary Phase Appropriate for Isomer Separation? Start->CheckStationaryPhase CheckPeakShape Are Peaks Tailing or Fronting? CheckStationaryPhase->CheckPeakShape Yes OptimizeTemp Optimize Oven Temperature Program CheckStationaryPhase->OptimizeTemp No, change column CheckPeakShape->OptimizeTemp No CheckColumnHealth Inspect Column Health (Contamination, Installation) CheckPeakShape->CheckColumnHealth Yes Solution Improved Resolution OptimizeTemp->Solution CheckColumnHealth->OptimizeTemp After fixing

Caption: A logical workflow for troubleshooting poor resolution in the GC separation of this compound isomers.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & Optimization

While GC is often the first choice for volatile esters, HPLC can be a valuable alternative, particularly for the separation of non-volatile derivatives or when GC is not available. Chiral HPLC is a powerful technique for resolving enantiomers.[12]

Frequently Asked Questions (HPLC)

Q1: I'm trying to separate this compound isomers using reversed-phase HPLC, but they are eluting together at the void volume. What can I do?

A1: this compound is a relatively non-polar compound. In reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, non-polar compounds can have very little retention.[13][14]

  • Increase Mobile Phase Strength: For non-polar compounds, you need a less polar mobile phase to increase retention. This means increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[15][16]

  • Consider Normal-Phase HPLC: For highly non-polar compounds, normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/isopropanol), may be more suitable.[15]

Q2: How do I choose the right mobile phase for separating these isomers?

A2: Mobile phase optimization is key to achieving separation in HPLC.[17]

  • Solvent Selection: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. It's often worthwhile to screen both.[16]

  • Isocratic vs. Gradient Elution: For a mixture of isomers with very similar retention times, an isocratic elution (constant mobile phase composition) is often preferred as it provides more stable conditions for achieving resolution.[18] However, a shallow gradient can sometimes help to sharpen peaks and improve separation.[17]

  • Additives: For chiral separations, small amounts of additives like acids (e.g., formic acid) or bases can improve peak shape and resolution by controlling the ionization state of the analytes.[19]

Q3: I'm using a chiral column, but I'm still not seeing any separation of the enantiomers. What should I try?

A3: Chiral separations can be very sensitive to chromatographic conditions.[18][19]

  • Mobile Phase Composition: The specific mobile phase composition is critical for chiral recognition on the stationary phase. Systematically vary the ratio of your mobile phase components.

  • Flow Rate: Slower flow rates generally lead to better resolution in chiral separations as they allow for more interaction time between the analytes and the chiral stationary phase.[19]

  • Temperature: Temperature can have a significant effect on chiral separations. Experimenting with different column temperatures (e.g., from 10°C to 40°C) can sometimes dramatically improve resolution.[19]

Optimizing Chiral HPLC Separation of this compound Enantiomers: A Step-by-Step Protocol

This protocol focuses on developing a method for the separation of this compound enantiomers using a chiral stationary phase.

1. Chiral Stationary Phase (CSP) Selection:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and often effective for a broad range of chiral compounds, including esters.[19][20]

2. Mobile Phase Screening:

  • Normal Phase: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (hexane:modifier).

  • Reversed Phase: If using a reversed-phase chiral column, screen mobile phases consisting of water or buffer with acetonitrile or methanol.

3. Optimization of Mobile Phase Composition:

  • Systematically vary the percentage of the modifier in your mobile phase in small increments (e.g., 2-5%). Observe the effect on retention time and resolution.

4. Flow Rate and Temperature Optimization:

  • Flow Rate: Begin with the manufacturer's recommended flow rate for the column. If resolution is poor, try decreasing the flow rate.[19]

  • Temperature: If your HPLC system has a column thermostat, evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 35°C).

Data Summary: HPLC Parameters for Chiral Isomer Separation
ParameterRecommended Starting ConditionsRationale for Optimization
Column Polysaccharide-based Chiral Stationary Phase (CSP)Provides the necessary stereoselective interactions for enantiomer separation.[20]
Mobile Phase Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase)The mobile phase composition directly influences selectivity and retention.[15][17]
Flow Rate 0.5 - 1.0 mL/minSlower flow rates often improve resolution in chiral separations.[19]
Temperature Ambient (or screen 15-35°C)Can have a significant impact on chiral recognition.[19]
Detection UV (if chromophore present) or Refractive Index (RI)Choice of detector depends on the analyte's properties.

Troubleshooting Workflow Diagram (HPLC)

HPLCTroubleshooting Start Poor Resolution of This compound Isomers (HPLC) CheckColumn Is a Chiral Stationary Phase Being Used for Enantiomers? Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) CheckColumn->OptimizeMobilePhase Yes Solution Improved Resolution CheckColumn->Solution No, use chiral column OptimizeFlowTemp Optimize Flow Rate and Temperature OptimizeMobilePhase->OptimizeFlowTemp CheckPeakShape Are Peaks Broad or Asymmetric? OptimizeFlowTemp->CheckPeakShape CheckPeakShape->OptimizeMobilePhase Yes, adjust mobile phase CheckPeakShape->Solution No

Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of this compound isomers.

General Laboratory Best Practices for Reproducible Separations

  • Sample Preparation: Proper sample preparation is crucial for obtaining reliable and reproducible results. This may include dissolution in a suitable solvent, filtration to remove particulates, and concentration for trace analysis.[2][21] For GC analysis of flavor compounds, headspace or solid-phase microextraction (SPME) can be effective techniques.[21][22]

  • System Suitability: Before running a sequence of samples, always perform a system suitability test to ensure your chromatographic system is performing optimally. This typically involves injecting a standard and verifying that parameters like resolution, peak asymmetry, and retention time are within acceptable limits.

  • Column Care: Proper column care and maintenance will extend the lifetime of your column and ensure consistent performance. Always follow the manufacturer's guidelines for column storage, flushing, and regeneration.

By systematically addressing the parameters outlined in this guide, you will be well-equipped to enhance the resolution of this compound isomers and develop robust and reliable chromatographic methods for your research and analytical needs.

References

Technical Support Center: Troubleshooting Low Recovery of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the nuances of organic extraction requires a blend of theoretical knowledge and practical skill. This guide is designed to provide in-depth, actionable solutions to common challenges encountered during the liquid-liquid extraction (LLE) of amyl-2-methylbutyrate, helping you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most common culprits?

Low recovery in a liquid-liquid extraction is a classic problem that typically points to one of three areas: chemical degradation of the target analyte, suboptimal partitioning between the two liquid phases, or physical loss of material during the procedure.

For an ester like this compound, the most probable causes are:

  • Ester Hydrolysis (Saponification): The single most common cause of low ester recovery is hydrolysis back to its parent carboxylic acid (2-methylbutanoic acid) and alcohol (amyl alcohol). This reaction is strongly catalyzed by basic (alkaline) conditions. If your aqueous phase has a pH above 7, you are likely cleaving your ester into its water-soluble carboxylate salt, which will remain in the aqueous layer and be lost.[1][2]

  • Inappropriate Solvent Choice: The fundamental principle of LLE is "like dissolves like."[3] this compound is a relatively non-polar ester. Using an extraction solvent with insufficient non-polar character will result in poor partitioning from the aqueous phase into the organic phase, leaving your product behind.

  • Emulsion Formation: The formation of a stable emulsion—a third, murky layer between the aqueous and organic phases—is a frequent issue.[4][5] This layer traps your organic solvent and, with it, your target compound, making a clean separation impossible and leading to significant physical loss of product.[4][6]

  • Insufficient Extraction: A single extraction is often not enough to recover all of the product. It is generally more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[3]

Q2: You mentioned pH is critical. How exactly does it affect my ester, and what pH should I use?

This is the most important parameter to control for an ester extraction. The ester functional group is susceptible to hydrolysis, a reaction that is catalyzed by both acid and, more significantly, base.

  • Mechanism of Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (pH > 7), hydroxide ions (OH⁻) act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the irreversible formation of the carboxylate anion (sodium 2-methylbutanoate, if NaOH is the base) and amyl alcohol. The carboxylate salt is ionic and therefore highly soluble in water, effectively trapping it in the aqueous phase and preventing its extraction into the organic solvent.

Below is a diagram illustrating this catastrophic loss mechanism.

G Ester This compound (In Organic Layer) Carboxylate 2-Methylbutanoate Anion (Water-Soluble, LOST) Ester->Carboxylate Saponification (Irreversible Loss) OH Hydroxide Ion (OH⁻) (In Aqueous Layer, High pH) Alcohol Amyl Alcohol (Partitions between layers)

Caption: Base-catalyzed hydrolysis of this compound.

Authoritative Recommendation: To prevent hydrolysis, the aqueous phase should be maintained at a neutral or slightly acidic pH (pH 4–7). An acidic environment below pH 4 risks slow acid-catalyzed hydrolysis, though this is a much less common issue than base-catalyzed degradation during a standard extraction. The pKa of the parent carboxylic acid, 2-methylbutanoic acid, is approximately 4.8.[7][8] Keeping the pH below this value ensures any hydrolyzed acid remains in its protonated, less water-soluble form, which could potentially be recovered, but prevention is the best strategy.

Q3: What is the best extraction solvent for this compound, and why does it matter so much?

Solvent selection is governed by three key factors: solubility, immiscibility, and volatility. [9]

  • Solubility: The solvent must be able to effectively dissolve the non-polar this compound.

  • Immiscibility: The solvent must not be miscible (soluble) with water, allowing for the formation of two distinct layers.[9]

  • Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the final product via rotary evaporation without requiring excessive heat that could degrade the sample.[9]

Here is a comparison of common extraction solvents:

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexKey Considerations
Hexane ~0.66690.1Excellent for non-polar compounds. Low density (top layer). Low toxicity.[10]
Diethyl Ether 0.71352.8Excellent solvent, very volatile. Extremely flammable with a tendency to form explosive peroxides.[11]
Ethyl Acetate 0.90774.4Good all-purpose solvent with moderate polarity. Low toxicity. Can be partially soluble in water.[11][12]
Dichloromethane (DCM) 1.33403.1Excellent solvent, very volatile. High density (bottom layer). Suspected carcinogen , use with caution.[11][12]
Toluene 0.871112.4Good for aromatic compounds. High boiling point makes it difficult to remove.[11]

Authoritative Recommendation: For this compound, hexane or diethyl ether are excellent first choices due to their low polarity, which maximizes partitioning of the non-polar ester. Ethyl acetate is a reasonable, less flammable alternative to diethyl ether. DCM is also effective but is often avoided due to health concerns and its higher density, which can sometimes complicate separations.

Q4: I have a stubborn emulsion that won't separate. How do I break it and prevent it in the future?

Emulsions form when surfactant-like molecules reduce the interfacial tension between the aqueous and organic layers, creating a stable dispersion of one liquid within the other.[4][13] This is common in extracts from biological matrices.[4]

Follow these steps sequentially. Do not proceed to the next step if the current one resolves the issue.

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Steps & Explanation:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Many simple emulsions will break on their own.[14][15]

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine) or solid NaCl.[14][15] This dramatically increases the ionic strength and polarity of the aqueous layer, forcing the organic solvent and non-polar compounds out of solution and helping the layers coalesce.[4]

  • Filtration: A plug of glass wool in a funnel can physically disrupt the emulsion, allowing the distinct layers to pass through.[4]

  • Centrifugation: As a last resort, transferring the mixture to centrifuge tubes and spinning for several minutes will physically force the separation of the denser and lighter phases.[14][15]

Prevention is the Best Cure:

  • Gentle Mixing: Instead of vigorous shaking, which introduces a large amount of mechanical energy, use gentle and repeated inversions of the separatory funnel. This provides adequate surface area for extraction without promoting emulsion formation.[16]

Q5: I've addressed the main issues. What advanced techniques can I employ to truly maximize my yield?

To push your recovery from "good" to "quantitative," incorporate these professional techniques into your workflow.

  • Employ Multiple Extractions: The partitioning of a compound between two phases is governed by its distribution coefficient. No single extraction will ever be 100% efficient. It is mathematically superior to perform three sequential extractions with 50 mL of solvent each, rather than a single 150 mL extraction.[3] This ensures a more exhaustive recovery of the analyte from the aqueous phase.

  • Utilize "Salting Out" Proactively: Don't wait for an emulsion to form. Adding brine or solid NaCl to your aqueous layer before the first extraction will decrease the solubility of this compound in the aqueous phase and drive it more completely into the organic solvent.

  • Perform a Back Extraction for Purification: If your crude product contains acidic impurities (such as unreacted 2-methylbutanoic acid from a synthesis), a "back extraction" is essential.[17] After your primary extraction, wash the combined organic layers with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃).

    • Why it Works: The mild base will deprotonate the acidic impurity, converting it into its water-soluble salt, which is then extracted back into the aqueous wash layer. The neutral ester remains unaffected in the organic layer. This purifies your product and prevents the acidic impurity from contaminating your final yield. Caution: Do not use a strong base like NaOH, as it will hydrolyze your ester product.

  • Dry the Organic Layer: Water has some minor solubility in many organic solvents. Before evaporating your solvent, dry the collected organic phase with an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14] Swirl the organic extract with the drying agent until the agent no longer clumps together. Filter the drying agent away to get a clear, water-free organic solution. This prevents water from concentrating with your final product.

References

Minimizing interferences in mass spectrometric detection of AMYL-2-METHYLBUTYRATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric detection of amyl-2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing interferences during analysis. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences I should expect when analyzing this compound by GC-MS?

A1: The primary challenges in the GC-MS analysis of this compound, a volatile flavor compound, are matrix effects and isobaric interferences. Matrix effects arise from co-eluting compounds from the sample matrix that can enhance or suppress the analyte signal.[1][2] Isobaric interferences are caused by compounds with the same nominal mass-to-charge ratio as your target analyte, which can lead to inaccurate identification and quantification.[3]

Q2: My signal for this compound is inconsistent between samples. What could be the cause?

A2: Inconsistent signal response is often a hallmark of matrix effects.[4] Components of your sample matrix can interact with the analyte in the GC inlet or on the column, leading to either signal enhancement or suppression.[5] This variability is particularly pronounced in complex matrices like food and beverages. To confirm this, you can perform a matrix effect study by comparing the signal of a standard in solvent to a standard spiked into a sample extract.

Q3: I suspect an isobaric interference. How can I confirm this and resolve it?

A3: Isobaric interference is a significant challenge when analyzing isomers, which have identical molecular weights. This compound has several isomers, such as 2-methylbutyl 2-methylbutyrate and isoamyl 2-methylbutyrate, that can co-elute and interfere with detection.[6][7] To resolve this, chromatographic separation is crucial.[8] Optimizing your GC method to separate these isomers is the most effective approach. Additionally, using tandem mass spectrometry (MS/MS) can enhance selectivity by monitoring specific fragment ions unique to this compound.[9]

Q4: What are the characteristic fragment ions of this compound that I should monitor?

A4: Esters like this compound exhibit predictable fragmentation patterns in mass spectrometry.[10] Common fragments include acylium ions, alkyl cations, and products of McLafferty rearrangements.[11][12] For this compound (C10H20O2, molecular weight: 172.26 g/mol ), you can expect to see characteristic ions that can be used for identification and quantification.[7][13]

Q5: Can my sample preparation method contribute to interferences?

A5: Absolutely. The choice of sample preparation technique is critical for minimizing interferences.[14] Techniques like solid-phase microextraction (SPME) and headspace analysis are well-suited for volatile compounds like this compound and can help reduce matrix complexity.[15][16] Conversely, inefficient extraction or cleanup can introduce interfering compounds from the sample matrix.[17]

Troubleshooting Guides

This section provides detailed protocols and workflows to address specific challenges in the mass spectrometric detection of this compound.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects can lead to either an overestimation or underestimation of the analyte concentration.[4] This guide will help you identify and control for these effects.

Step 1: Quantifying the Matrix Effect

To determine if your analysis is affected by the matrix, you can calculate the matrix effect factor (MEF).

Protocol:

  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration.

  • Prepare a matrix-matched standard by spiking the same concentration of this compound into a blank sample extract (a sample of the same matrix that does not contain the analyte).

  • Analyze both solutions using your established GC-MS method.

  • Calculate the MEF using the following formula:

    MEF (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

Data Interpretation:

MEF Value Interpretation Recommended Action
< 0% Signal Suppression Proceed to Step 2: Matrix Effect Mitigation
> 0% Signal Enhancement Proceed to Step 2: Matrix Effect Mitigation

| Near 0% | No significant matrix effect | Continue with current method; periodic re-evaluation is recommended. |

Step 2: Mitigating Matrix Effects

Several strategies can be employed to minimize the impact of matrix effects.[18]

Workflow for Mitigating Matrix Effects:

MatrixEffectMitigation Start Matrix Effect Detected SamplePrep Optimize Sample Preparation Start->SamplePrep Improve Cleanup Dilution Sample Dilution SamplePrep->Dilution If still present Calibration Matrix-Matched Calibration Dilution->Calibration For complex matrices IS Internal Standard Addition Calibration->IS For highest accuracy End Reduced Interference IS->End

Caption: Workflow for mitigating matrix effects.

  • Optimized Sample Preparation: Employ more selective extraction techniques like SPME or enhance cleanup steps using solid-phase extraction (SPE) to remove interfering matrix components.[14][17]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[5]

  • Internal Standard Addition: The use of a stable isotope-labeled internal standard is a highly effective way to correct for matrix effects, as it will be affected similarly to the analyte.[18]

Guide 2: Resolving Isobaric Interferences

Isobaric compounds, particularly isomers, pose a significant challenge due to their identical mass.[19] Chromatographic separation is the primary tool for their resolution.

Step 1: Identifying Potential Isobaric Interferences

This compound has several structural isomers with the same molecular weight (172.26 g/mol ). It is crucial to identify which of these may be present in your samples.

IsomerStructurePotential for Interference
This compound Pentyl 2-methylbutanoateTarget Analyte
2-Methylbutyl 2-methylbutyrate 2-Methylbutyl 2-methylbutanoateHigh
Isoamyl 2-methylbutyrate 3-Methylbutyl 2-methylbutanoateHigh
Butyl 2-methylpentanoate Butyl 2-methylpentanoateModerate
Ethyl 2-methylhexanoate Ethyl 2-methylhexanoateModerate

Step 2: Optimizing Chromatographic Separation

The key to resolving isomers is to optimize the GC method to achieve baseline separation.

Protocol for GC Method Optimization:

  • Column Selection: Utilize a column with a stationary phase that provides good selectivity for esters. A mid-polar phase (e.g., 50% phenyl-polysiloxane) is often a good starting point.

  • Temperature Program: Start with a slow temperature ramp to maximize the separation of early-eluting volatile compounds. A typical starting point could be:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 250°C.

    • Final Hold: 5 minutes.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (typically helium) to achieve the best column efficiency.

  • Injection Technique: A splitless injection can enhance sensitivity for trace analysis, but a split injection may be necessary to avoid column overload with more concentrated samples.

Step 3: Enhancing Selectivity with Tandem Mass Spectrometry (MS/MS)

If chromatographic separation is incomplete, MS/MS can provide an additional layer of selectivity.

Workflow for MS/MS Method Development:

MSMS_Workflow Start Co-eluting Isomers SelectPrecursor Select Precursor Ion (m/z 172) Start->SelectPrecursor OptimizeCE Optimize Collision Energy SelectPrecursor->OptimizeCE IdentifyFragments Identify Unique Product Ions OptimizeCE->IdentifyFragments DevelopMRM Develop MRM Method IdentifyFragments->DevelopMRM End Selective Detection DevelopMRM->End

Caption: Workflow for developing a selective MS/MS method.

  • Select Precursor Ion: The molecular ion of this compound (m/z 172) is the logical choice for the precursor ion.

  • Optimize Collision Energy: Vary the collision energy to find the optimal setting that produces a stable and abundant fragment ion.

  • Identify Unique Product Ions: Analyze the product ion scan to identify fragment ions that are unique or significantly more abundant for this compound compared to its isomers.

  • Develop a Multiple Reaction Monitoring (MRM) Method: Create an MRM method that monitors the transition from the precursor ion to the unique product ion. This will provide highly selective and sensitive detection.

References

Strategies for reducing solvent consumption in AMYL-2-METHYLBUTYRATE analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Amyl-2-Methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals seeking to modernize their analytical methods by significantly reducing or eliminating solvent consumption. Adopting these "green analytical chemistry" principles not only minimizes environmental impact but also enhances efficiency and sensitivity.[1][2][3] This resource provides direct answers to common challenges and detailed protocols for robust, solvent-reduced workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary strategies for reducing solvent consumption in the gas chromatography (GC) analysis of volatile esters like this compound.

Q1: What are the primary strategies to reduce or eliminate solvent use for this compound analysis?

The most effective strategies involve moving away from traditional liquid-liquid extraction (LLE) and direct liquid injections, which are solvent-intensive.[4][5] The core modern approaches are:

  • Static Headspace Gas Chromatography (HS-GC): This technique analyzes the vapor phase above a sample in a sealed vial, physically separating volatile analytes like this compound from the non-volatile sample matrix without solvents.[6][7]

  • Solid Phase Microextraction (SPME): A solvent-free sample preparation technique where a coated fiber extracts and concentrates analytes directly from the sample or its headspace.[8][9] The fiber is then transferred to the GC inlet for thermal desorption, eliminating the need for injection solvents.[10][11]

  • GC Method Optimization: Refining the analytical method itself can improve sensitivity, allowing for smaller sample sizes or less concentration, thereby indirectly reducing solvent use. This includes optimizing column choice, temperature programming, and gas flow rates.[12]

Q2: When should I choose Headspace (HS) GC over a traditional liquid injection?

HS-GC is the preferred method when analyzing volatile compounds in complex or non-volatile matrices.[4][6] You should choose HS-GC when your sample is:

  • A solid or viscous liquid (e.g., polymers, food products, pharmaceutical formulations).

  • Contains non-volatile residues (salts, sugars, proteins) that could contaminate the GC inlet and column.[4]

  • Highly aqueous, as injecting large amounts of water can damage many common GC columns.[13]

By heating the sample in a sealed vial, volatile compounds like this compound partition into the gas phase (the "headspace"), which is then injected. This process provides a very clean, matrix-free injection.[7]

Q3: What is SPME and how does it completely eliminate solvent use in GC analysis?

Solid Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology.[8] It uses a small, reusable fiber coated with a specific polymer phase.[8] The process is as follows:

  • Extraction: The fiber is exposed to the sample, either by direct immersion into a liquid or by insertion into the headspace above the sample. Analytes with an affinity for the fiber coating are absorbed/adsorbed from the matrix.

  • Desorption: The fiber is retracted and then inserted directly into the heated GC inlet. The high temperature causes the trapped analytes to desorb from the fiber and transfer onto the GC column for analysis.[9][10]

This workflow combines sampling, isolation, and concentration into a single step without using any organic solvents.

Q4: Can I perform accurate quantification of this compound using SPME or HS-GC?

Absolutely. While these are non-exhaustive extraction techniques, they provide highly reproducible and quantifiable results when the method is properly validated.[14] Key requirements for accurate quantification include:

  • Strict Control of Parameters: Extraction/incubation time, temperature, and agitation must be kept consistent for all samples and standards.[14][15]

  • Method Validation: The method must be validated for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) according to established guidelines (e.g., ICH Q2).[16][17][18]

  • Proper Calibration: Use of a calibration curve is required for each analyte.[14] For complex matrices, standard addition is a robust approach.

  • Internal Standards: Using an internal standard with chemical properties similar to this compound can significantly improve precision by correcting for variations in extraction efficiency or injection volume.[14]

Q5: If a solvent is absolutely necessary for a dilution or spiking step, what are some "greener" alternatives?

While the goal is solvent elimination, if a solvent is unavoidable, the principles of green analytical chemistry guide us to choose less toxic and more environmentally benign options.[1][3] Instead of chlorinated solvents like dichloromethane, consider:

  • Hexane: A non-polar solvent suitable for many GC applications due to its high volatility and good recovery of semi-volatile compounds.[19][20]

  • Ethyl Acetate: A moderately polar solvent with good solvating power.[21]

  • Ethanol: A versatile polar solvent, particularly useful if the sample matrix has some aqueous character.[19]

Always choose a high-purity, GC-grade solvent to avoid introducing contaminants.[21][22]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter when developing or running solvent-reduced methods for this compound analysis.

Headspace GC (HS-GC) Issues

Q: My peak areas for this compound are highly variable between replicate injections. What is the cause?

Poor repeatability in HS-GC is almost always linked to inconsistent sample equilibrium or leaks.[7] Check the following:

  • Vial Sealing: Ensure vial caps are crimped with consistent and correct tightness. Over-tightening can cause the septa to core, while under-tightening allows sample vapor to escape. Regularly replace septa.[7]

  • Equilibration Time & Temperature: The sample may not be reaching full equilibrium between the liquid/solid phase and the headspace. Increase the incubation time or temperature to ensure the partitioning is complete and stable.[23][24]

  • Sample Volume Consistency: The ratio of sample volume to headspace volume directly affects the analyte concentration in the gas phase. Use a precise method (e.g., a calibrated pipette or balance) to ensure every vial has the same amount of sample.[25]

  • System Leaks: Perform a leak check on your headspace sampler, transfer line, and GC inlet connections. Even a small leak can cause significant variability.[23][24]

Q: I am getting very low sensitivity or no peak at all for this compound. How can I improve the signal?

Low sensitivity indicates that an insufficient amount of the analyte is reaching the detector. Consider these factors:

  • Equilibration Temperature: this compound is volatile, but increasing the incubation temperature will shift more of it into the headspace, increasing the signal. Be careful not to raise it so high that you cause sample degradation.[25]

  • Matrix Effects: If your sample is highly viscous or has a strong affinity for the analyte, it can hinder its release into the headspace. Consider matrix modification, such as adding a salt (e.g., NaCl), which can increase the volatility of organic compounds in aqueous samples.

  • Phase Ratio: A smaller headspace volume (i.e., more sample in the vial) can lead to a higher analyte concentration in the gas phase.[25] Experiment with different sample volumes.

  • Transfer Line Temperature: The transfer line connecting the headspace unit to the GC must be hot enough to prevent the analyte from re-condensing. Ensure it is set at a temperature appropriate for your analyte.

  • System Leaks: A leak in the flow path will cause loss of your sample vapor before it reaches the column.[23]

Solid Phase Microextraction (SPME) Issues

Q: My SPME results show poor reproducibility. What are the common causes?

Reproducibility in SPME depends on precise control over the extraction kinetics and equilibrium.[15] The most common culprits are:

  • Inconsistent Extraction Time: SPME is often performed under pre-equilibrium conditions. Therefore, the extraction time must be controlled precisely for all runs. Automation is highly recommended to ensure timing consistency.[15]

  • Variable Agitation: Agitation (stirring or shaking) is critical for accelerating the movement of analyte to the fiber. The agitation speed must be consistent.[14]

  • Temperature Fluctuations: Temperature affects both the diffusion rate of the analyte and its partitioning coefficient. Ensure the sample is thermostatted accurately during extraction.[15]

  • Fiber Condition and Placement: A damaged or contaminated fiber will yield inconsistent results. Always inspect the fiber before use. Additionally, ensure the fiber is placed in the exact same position (e.g., depth in the headspace) for every sample.

Q: How can I improve the extraction efficiency (recovery) of this compound with SPME?

To get a stronger signal, you need to increase the amount of analyte that partitions onto the fiber. Try the following:

  • Select the Right Fiber: For a moderately polar ester like this compound, a fiber with mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good choice as it can trap a wide range of volatiles.[26]

  • Optimize Extraction Temperature: Gently heating the sample (e.g., 40-60°C) will increase the vapor pressure of this compound, making it more available for extraction from the headspace.[14] However, excessively high temperatures can sometimes lead to desorption from the fiber.[14]

  • Increase Extraction Time: A longer extraction time will allow more analyte to adsorb to the fiber, especially for less volatile compounds. Perform a time-profile experiment to find the optimal point where the signal plateaus.[27]

  • Matrix Modification: As with headspace, adding salt (25% NaCl) to aqueous samples can "salt out" the analyte, driving it into the headspace and onto the fiber.[14] Adjusting the sample pH can also be effective for analytes with acidic or basic properties.[14]

Q: I'm seeing carryover from a high-concentration sample in my next blank injection. How do I prevent this?

Carryover means the analyte was not fully desorbed from the SPME fiber in the previous run. To fix this:

  • Increase Desorption Temperature or Time: Ensure the GC inlet temperature and the time the fiber spends in the inlet are sufficient for complete desorption. Refer to the fiber manufacturer's maximum temperature limit to avoid damage.

  • Bake-Out the Fiber: After desorbing in the inlet, move the fiber to a separate bake-out station or re-insert it into a clean, hot GC inlet for an extended period (e.g., 5-10 minutes) between runs to clean off any residual compounds.[10]

Section 3: Data & Visualized Workflows

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

FeatureLiquid-Liquid Extraction (LLE)Static Headspace GC (HS-GC)Solid Phase Microextraction (SPME)
Solvent Consumption High (e.g., 5-10 mL per sample)NoneNone[8]
Sample Throughput Low (manual, multi-step)High (fully automatable)[8]High (fully automatable)
Sensitivity Moderate (requires concentration step)Good (for volatiles)Excellent (concentrates analytes)[10]
Matrix Interference High (co-extraction of impurities)Very Low (only volatiles injected)[6]Very Low (selective extraction)
Key Advantages Established, well-understoodSimple, robust, ideal for dirty matricesSolvent-free, high sensitivity
Key Disadvantages Solvent cost/disposal, labor-intensiveLimited to volatile/semi-volatile analytesFiber cost/durability, requires method development
Experimental Workflows & Logic

A logical approach is essential when choosing and implementing a solvent-reduction strategy. The following diagrams illustrate the decision-making process and the steps involved in HS-GC and SPME-GC.

Diagram 1: Decision Workflow for Solvent Reduction

Decision_Workflow start Start: Analyze this compound matrix_check What is the sample matrix? start->matrix_check liquid_simple Clean, simple liquid matrix? matrix_check->liquid_simple Simple liquid_complex Complex matrix? (solid, viscous, high water, non-volatiles) matrix_check->liquid_complex Complex optimized_liquid Consider optimized liquid injection (if solvent use is acceptable) liquid_simple->optimized_liquid sensitivity_check Is trace-level sensitivity (ppb or lower) required? liquid_complex->sensitivity_check hs_gc Implement Headspace GC (HS-GC) - Robust & simple - Excellent for routine QC sensitivity_check->hs_gc No spme_gc Implement Solid Phase Microextraction (SPME) - Highest sensitivity - Solvent-free concentration sensitivity_check->spme_gc Yes

Caption: Decision tree for selecting an appropriate analytical method.

Diagram 2: Static Headspace (HS-GC) Experimental Workflow

HS_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis prep1 1. Place known amount of sample into vial prep2 2. Add internal standard & matrix modifiers (if any) prep1->prep2 prep3 3. Securely seal vial with cap and septum prep2->prep3 analysis1 4. Incubate vial at set temperature & time prep3->analysis1 analysis2 5. Pressurize vial with carrier gas analysis1->analysis2 analysis3 6. Inject aliquot of headspace into GC analysis2->analysis3 analysis4 7. GC-MS Analysis analysis3->analysis4

Caption: Step-by-step workflow for Static Headspace GC analysis.

Diagram 3: Solid Phase Microextraction (SPME-GC) Workflow

SPME_Workflow cluster_prep_spme Sample Preparation cluster_extraction Analyte Extraction (Automated) cluster_desorption Analysis prep_spme1 1. Place sample into vial & seal ext1 2. Incubate vial at set temperature with agitation prep_spme1->ext1 ext2 3. Expose SPME fiber to headspace for set time ext1->ext2 ext3 4. Retract fiber into needle ext2->ext3 des1 5. Insert fiber into hot GC inlet (Desorption) ext3->des1 des2 6. GC-MS Analysis des1->des2 des3 7. Condition/Bake fiber for next use des2->des3

Caption: Workflow for Solid Phase Microextraction GC analysis.

Section 4: Detailed Experimental Protocols

Protocol 1: Static Headspace GC-MS Method for this compound

This protocol provides a starting point for the routine analysis of this compound in a solid or liquid matrix.

1. Sample Preparation:

  • Accurately weigh or pipette a consistent amount of sample (e.g., 1.0 g or 1.0 mL) into a 20 mL headspace vial.
  • If required, add an internal standard and any matrix modifiers (e.g., a saturated NaCl solution for aqueous samples).
  • Immediately seal the vial using a crimper, ensuring a tight seal.

2. Headspace Autosampler Parameters:

  • Oven Temperature: 90 °C
  • Incubation (Equilibration) Time: 20 minutes[28]
  • Agitation: 750 rpm (if available)[28]
  • Transfer Line Temperature: 110 °C
  • Injection Volume: 1.0 mL
  • Injection Mode: Split (e.g., 20:1 ratio, optimize as needed)[29]

3. GC-MS Parameters:

  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Column: Mid-polarity column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 240 °C.
  • Hold: 5 minutes at 240 °C.
  • MS Parameters:
  • Transfer Line Temp: 250 °C
  • Ion Source Temp: 230 °C
  • Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions for this compound.

Protocol 2: SPME-GC-MS Method Development for this compound

This protocol outlines the steps to develop a robust, solvent-free SPME method.

1. Initial Setup:

  • Fiber Selection: Start with a combination fiber like 50/30 µm DVB/CAR/PDMS, which is effective for a broad range of flavor and fragrance compounds.[26] Condition the fiber according to the manufacturer's instructions before first use.
  • Sample Preparation: Place a known amount of sample (e.g., 2 g or 2 mL) into a 10 or 20 mL vial. Add a stir bar if using magnetic agitation. Seal the vial.

2. Optimization of Extraction Parameters:

  • Extraction Temperature: Test a range of temperatures (e.g., 30 °C, 45 °C, 60 °C). Plot peak area vs. temperature to find the optimal balance between volatility and fiber adsorption.
  • Extraction Time: With the optimal temperature, perform extractions at different time points (e.g., 5, 10, 20, 30, 45 min). Plot peak area vs. time to determine the shortest time that provides adequate and reproducible sensitivity.
  • Agitation: Compare results with and without agitation (or at different speeds) to see its effect on extraction efficiency. Consistent agitation is crucial.[14]
  • Matrix Modification (Optional): For aqueous samples, repeat the optimized extraction after adding NaCl to the point of saturation (~25% w/v) and observe the impact on peak area.[14]

3. Optimized SPME and GC-MS Parameters (Example):

  • SPME Parameters:
  • Extraction Mode: Headspace
  • Extraction Temperature: 55 °C
  • Extraction Time: 20 min (with agitation)
  • GC-MS Parameters:
  • Inlet Temperature: 250 °C (for thermal desorption)
  • Desorption Time: 2 minutes
  • Injection Mode: Splitless (to transfer all analytes to the column).
  • Column & Oven Program: Use a similar setup as in the Headspace protocol, adjusting as needed based on analytical results.

References

Technical Support Center: Optimization of SPME Fiber Selection for Amyl-2-Methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting and optimizing Solid-Phase Microextraction (SPME) fibers for the analysis of amyl-2-methylbutyrate. Moving beyond a simple list of procedures, this document explains the fundamental principles and causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient the user.

Q1: What is this compound and why is SPME an ideal technique for its analysis?

This compound (also known as isoamyl 2-methylbutanoate) is a volatile ester compound recognized for its characteristic sweet, fruity, and apple-like aroma.[1][2] It is a key component in flavor and fragrance formulations and can be a significant indicator in food quality and stability studies.[3][4] SPME is a solvent-free, efficient, and sensitive sample preparation technique that concentrates volatile and semi-volatile compounds from a sample matrix onto a coated fiber.[5][6] Its key advantages for analyzing compounds like this compound include minimal sample preparation, ease of automation, and the combination of extraction and preconcentration into a single step, making it ideal for trace-level analysis in complex matrices.[7][8]

Q2: Which SPME fiber should I choose as a starting point for this compound?

For an initial screening, a mixed-phase fiber such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended. This fiber is known for its ability to adsorb a wide range of volatile compounds with varying polarities and molecular weights, making it an excellent general-purpose choice for complex flavor profiles.[9][10] Alternatively, a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a strong candidate, as it is particularly effective for semi-volatile compounds and analytes with higher molecular weights, which includes this compound.[11][12]

Q3: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this analysis?

Headspace (HS) SPME is the recommended mode. This compound is a volatile compound, and HS-SPME minimizes matrix interference by exposing the fiber only to the vapor phase above the sample.[13] This protects the fiber from non-volatile, high-molecular-weight components in the sample (e.g., sugars, proteins, lipids) that could cause irreversible contamination and shorten the fiber's lifespan. DI-SPME is typically reserved for less volatile or highly water-soluble analytes in clean matrices.[8]

Q4: What are the most critical parameters to optimize after selecting a fiber?

Once a fiber is chosen, the most critical parameters to optimize for quantitative and reproducible results are extraction temperature and extraction time .[8][13] Temperature influences the vapor pressure of the analyte, affecting its concentration in the headspace, while time determines how close to equilibrium the extraction process gets.[14] Agitation speed and the addition of salt ("salting out") can also significantly impact extraction efficiency and should be investigated for comprehensive method development.[13]

Section 2: In-Depth Fiber Selection Guide

Pillar 1: Understanding the Analyte

The selection of an appropriate SPME fiber is fundamentally dictated by the physicochemical properties of the target analyte. The principle of "like attracts like" is a useful starting point; the polarity of the fiber coating should be matched to the polarity of the analyte for optimal partitioning.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for SPME Analysis
Synonyms Isoamyl 2-methylbutanoate, 3-methylbutyl 2-methylbutanoateImportant for literature and database searches.[2][3]
Molecular Formula C10H20O2Indicates a moderately sized organic molecule.
Molecular Weight 172.27 g/mol Classified as a semi-volatile compound.[15][16] This influences diffusion rates into the fiber coating.
Boiling Point ~185-195 °CHigh enough to be considered semi-volatile, requiring thermal energy (heating) to efficiently partition into the headspace.[15][17]
Polarity Moderately PolarAs an ester, it possesses both non-polar alkyl chains and a polar ester group. This suggests a bipolar or mixed-phase fiber will be effective.
Vapor Pressure 0.713 mmHg @ 25 °C (est.)Relatively low vapor pressure at room temperature reinforces the need for sample heating to increase headspace concentration.[1][15]
Pillar 2: Understanding the Tools: SPME Fiber Coatings

Commercially available SPME fibers are broadly categorized by their extraction mechanism: absorption (for liquid polymer coatings like PDMS) and adsorption (for solid porous particles like DVB and Carboxen).[6][12]

Table 2: Common SPME Fibers and Their Suitability for this compound

Fiber CoatingTypePolarityPrimary ApplicationSuitability for this compound
100 µm PDMS AbsorptionNon-polarVolatile to semi-volatile non-polar compounds.Moderate. May show lower affinity due to the analyte's ester group. Less efficient than mixed-phase fibers.
85 µm Polyacrylate (PA) AbsorptionPolarPolar semi-volatile compounds (e.g., phenols, alcohols).Moderate. Good for the polar functional group but may have a lower affinity for the non-polar alkyl chains.
65 µm PDMS/DVB MixedBipolarGeneral purpose for volatiles and semi-volatiles, including amines, nitroaromatics, and alcohols.[12]High. The DVB provides adsorption sites for the aromatic-like character of the ester group, while the PDMS interacts with the alkyl chains. An excellent choice.[18]
50/30 µm DVB/CAR/PDMS MixedBipolarBroad-spectrum analysis of volatiles with diverse polarities and molecular weights (C3-C20).Very High. This three-phase fiber offers the most comprehensive extraction capabilities and is a robust choice for initial method development and complex matrices.[9]
75 µm CAR/PDMS MixedBipolarHighly volatile compounds and gases (MW 30-225).Low to Moderate. While within the molecular weight range, this fiber is optimized for smaller, more volatile analytes and may not be as efficient as DVB-containing fibers for this compound.[19]
Pillar 3: The Logic of Selection: A Self-Validating Workflow

The process of selecting a fiber should be systematic. The following workflow ensures an evidence-based decision.

SPME_Fiber_Selection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Candidate Selection cluster_2 Phase 3: Experimental Verification cluster_3 Phase 4: Optimization A Define Analyte: This compound B Review Properties: - MW: 172.27 (Semi-volatile) - Polarity: Moderately Polar (Ester) - Matrix: Liquid/Solid? A->B Characterize C Hypothesis: A bipolar, mixed-phase fiber is required for optimal extraction. B->C Formulate D Select Candidate Fibers: 1. DVB/CAR/PDMS (Broadest Range) 2. PDMS/DVB (Strong for Semi-volatiles) C->D Implement E Run Screening Protocol (See Protocol 2.1) D->E Test F Compare Peak Area Response for each fiber under identical conditions. E->F Analyze G Decision Point: Select fiber with highest signal-to-noise and peak area. F->G Evaluate H Proceed to Method Optimization (Temp, Time, etc.) G->H Confirm

Caption: Workflow for SPME Fiber Selection.

Experimental Protocol 2.1: SPME Fiber Screening

This protocol provides a standardized method to compare the performance of different fibers.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Spike an appropriate amount into a matrix blank (e.g., deionized water, stripped oil) in a 20 mL headspace vial to a final concentration of ~1-10 ppb. Prepare at least three vials per fiber type to be tested.

  • Incubation: Place the vial in a heating block or autosampler agitator set to 60 °C. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 500 rpm). The goal is to establish equilibrium between the liquid and vapor phases.[7]

  • Extraction: Introduce the SPME fiber into the headspace of the vial. Do not let the fiber touch the liquid sample. Expose the fiber for a fixed time, for example, 20 minutes, at 60 °C with continued agitation.

  • Desorption: Immediately transfer the fiber to the gas chromatograph (GC) inlet, heated to 250 °C. Desorb for 5 minutes to ensure complete transfer of the analyte to the GC column.

  • Analysis: Perform the GC-MS analysis.

  • Repeat: Repeat steps 2-5 for each candidate fiber (e.g., DVB/CAR/PDMS and PDMS/DVB), ensuring all conditions (time, temperature, agitation) are identical.

  • Evaluation: Compare the resulting peak areas for this compound from each fiber. The fiber yielding the highest, most consistent response is the optimal choice for your application.

Section 3: Troubleshooting Guide

Q: My analyte response is critically low or non-existent. What are the likely causes?

A low response is one of the most common issues. A systematic approach is required to diagnose the problem.

Low_Response cluster_Extraction Extraction Parameters cluster_Fiber SPME Fiber Issues cluster_System GC System Issues center Low Analyte Response Temp Temperature Too Low center->Temp Check Time Time Too Short center->Time Check Salt No 'Salting Out' center->Salt Consider WrongFiber Incorrect Fiber Choice (Poor Affinity) center->WrongFiber Verify OldFiber Fiber Degradation (Used Too Many Times) center->OldFiber Inspect Contamination Active Site Contamination center->Contamination Condition/Clean Desorption Incomplete Desorption (Inlet Temp Too Low) center->Desorption Verify Leak Inlet Leak center->Leak Check Depth Incorrect Fiber Depth in Inlet center->Depth Verify

Caption: Troubleshooting Low Analyte Response.

Troubleshooting Steps:

  • Verify Extraction Parameters: Increase the extraction temperature in 10 °C increments (e.g., from 60 °C to 70 °C) and extraction time (e.g., from 20 min to 30 min) to see if the response improves. These are the most influential factors.[14]

  • Check Fiber Health: Has the fiber been used for many injections? Coatings degrade over time. Condition the fiber in a hot GC inlet as recommended by the manufacturer. If the response is still low, replace the fiber.

  • Confirm GC Inlet Conditions: Ensure the GC inlet temperature is sufficient for thermal desorption (typically 250-270 °C for this compound). Also, verify the fiber is exposed in the hottest zone of the inlet during desorption.[9]

  • Consider Matrix Effects: For complex matrices, consider adding salt (e.g., NaCl) to the sample. This "salting out" effect decreases the solubility of organic analytes in the aqueous phase and increases their volatility, driving more analyte into the headspace.[13]

Q: I'm observing poor reproducibility (%RSD > 15%) between replicate injections. What's wrong?

Poor reproducibility is often caused by inconsistent experimental conditions or a failure to reach equilibrium.

  • Automation is Key: Manual SPME is highly user-dependent. If possible, use an autosampler for precise control over extraction time, temperature, and fiber positioning.[20][21]

  • Equilibrium Time: Ensure your extraction time is on the flat part of the extraction curve (i.e., at or near equilibrium). Perform a time-course study (e.g., extract at 10, 20, 30, 40, and 50 minutes) to determine when the analyte response plateaus. Operating before this point means small variations in timing will cause large variations in response.[13]

  • Consistent Sample Volume and Headspace: Maintain a consistent sample volume in every vial. A larger headspace can lead to lower analyte concentration in the vapor phase, reducing extraction efficiency. A good rule is to fill the vial to about two-thirds of its volume.

Q: I suspect analyte carryover from a high-concentration sample. How can I eliminate it?

Carryover occurs when the analyte is not fully desorbed from the fiber.

  • Increase Desorption Time/Temperature: The simplest solution is to increase the desorption time (e.g., from 5 to 8 minutes) or temperature (e.g., from 250 °C to 270 °C).

  • Fiber Bake-Out: After each injection, re-condition the fiber in a separate, clean, hot inlet or a dedicated conditioning station before the next extraction.

  • Run a Blank: After analyzing a high-concentration sample, run a "blank" desorption cycle (insert the fiber into the hot inlet without performing an extraction) to check for residual analyte peaks.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 2-Methylbutyrate Esters in Apple Cultivars

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Quintessential Apple Aroma

The characteristic aroma of an apple is not a single entity but a complex orchestra of volatile organic compounds (VOCs). Among these, esters are the principal conductors, responsible for the fruity and sweet notes that define a cultivar's unique sensory profile.[1][2] Esters such as amyl-2-methylbutyrate and its close chemical relatives, including ethyl 2-methylbutyrate and hexyl 2-methylbutyrate, are critical contributors to this profile.[1][3][4] These branched-chain esters, often possessing low odor thresholds, impart potent fruity, apple-like aromas that significantly influence consumer preference.[4][5][6]

The concentration and composition of these crucial esters vary dramatically among apple cultivars, a direct consequence of genetic differences, fruit maturity, and post-harvest conditions.[1][7][8] Therefore, a robust and reproducible analytical framework is essential for accurately profiling these compounds. This guide provides a comprehensive, in-depth methodology for the comparative analysis of 2-methylbutyrate esters across different apple cultivars, grounded in established scientific principles and field-proven techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system from sample preparation to data interpretation.

I. The Biochemical Foundation: Biosynthesis of Branched-Chain Esters

Understanding the origin of these compounds is fundamental to interpreting analytical results. This compound and related esters are not primary metabolites but are synthesized during the ripening process. Their production is primarily linked to the catabolism of branched-chain amino acids, particularly isoleucine.[2][4] The pathway involves the enzymatic conversion of the amino acid into its corresponding acyl-CoA and alcohol precursors. The final, critical step is the esterification of the alcohol with the acyl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AAT).[2][9] The genetic expression and activity of AAT enzymes are key determinants of the final ester profile, making them a focal point in explaining cultivar-specific aroma differences.[8][9]

Biosynthesis_of_2_Methylbutyrate_Esters Isoleucine L-Isoleucine (Amino Acid) KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transamination AcylCoA 2-Methylbutanoyl-CoA KetoAcid->AcylCoA Decarboxylation Alcohol_precursor 2-Methylbutanol (Alcohol Precursor) AcylCoA->Alcohol_precursor Reduction AAT Alcohol Acyltransferase (AAT Enzyme) AcylCoA->AAT Alcohol Amyl Alcohol (Pentanols) Alcohol->AAT Ester This compound (Target Ester) AAT->Ester Esterification

Caption: Simplified biosynthesis pathway of this compound from L-isoleucine.

II. Experimental Design and Protocol: A Validated Workflow

The reliability of comparative analysis hinges on a meticulously controlled experimental workflow. The following protocol, which combines Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS), is the industry standard for its sensitivity, reproducibility, and solvent-free nature.[1][10][11]

Experimental_Workflow start Apple Sample Selection (Controlled Maturity & Cultivar) prep Sample Preparation (Homogenization, Internal Standard) start->prep extraction Volatile Extraction (HS-SPME) prep->extraction analysis GC-MS Analysis extraction->analysis identification Compound Identification (Mass Spectra & Retention Index) analysis->identification quantification Quantification (Peak Area vs. Standard) identification->quantification data_analysis Comparative Data Analysis (PCA, Statistical Tests) quantification->data_analysis

Caption: Comprehensive workflow for apple volatile analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation and Homogenization

  • Rationale: To minimize biological variability, select apples of the same cultivar at an identical, commercially mature stage. Apple peels often contain a higher concentration of volatiles and are a suitable matrix for analysis.[3][10] An internal standard is crucial for correcting variations in extraction efficiency and instrument response.

  • Protocol:

    • Select a minimum of five representative apples per cultivar.

    • Carefully peel the apples, avoiding the flesh. Pool the peels for each cultivar to create a representative sample.

    • Weigh precisely 5.0 g of the pooled apple peel into a 20 mL or 50 mL headspace vial.[10]

    • Add 1.0 g of sodium chloride (NaCl). This increases the ionic strength of the sample matrix, promoting the release of volatile compounds into the headspace.

    • Spike the sample with 10 µL of an internal standard solution (e.g., 3-nonanone at 0.4 mg/mL in methanol).[10]

    • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

2. Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

  • Rationale: HS-SPME is a highly effective equilibrium-based extraction technique. A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs the volatile compounds. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for the diverse range of compounds found in apples.[10]

  • Protocol:

    • Place the sealed vial in a heating block or autosampler agitator set to 50°C.

    • Allow the sample to equilibrate for 10 minutes with agitation to facilitate the release of volatiles into the headspace.[10]

    • Introduce the DVB/CAR/PDMS SPME fiber into the vial's headspace.

    • Expose the fiber for 30 minutes at 50°C to allow for adsorption of the volatile compounds.

    • After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.

3. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS provides the necessary chromatographic resolution to separate the complex mixture of apple volatiles and the mass spectrometric data required for positive identification.

  • Typical GC-MS Parameters:

    • Inlet: Splitless mode, 250°C. The fiber is held in the inlet for 5 minutes for complete thermal desorption.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating these compounds.

    • Oven Program: 40°C hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min. This program effectively separates the highly volatile esters from other matrix components.

    • MS Parameters:

      • Transfer Line: 250°C.

      • Ion Source: 230°C.

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

4. Compound Identification and Quantification

  • Rationale: Identification is a two-step process for maximum confidence. Mass spectral matching against a trusted library (e.g., NIST) provides a preliminary identification, which must be confirmed by comparing the compound's linear retention index (LRI) with published values or those of an authentic standard.[1]

  • Protocol:

    • Identification: Compare the obtained mass spectrum for the peak of interest with the NIST/Wiley mass spectral library. To confirm, calculate the LRI by analyzing a series of n-alkanes (C7-C30) under the exact same GC conditions.[1]

    • Quantification: Create a multi-point calibration curve using an authentic standard of the target analyte (e.g., ethyl 2-methylbutyrate). The concentration in the apple sample is calculated based on the peak area ratio of the analyte to the internal standard. Results are typically expressed in micrograms per kilogram of fresh weight (µg/kg FW).

III. Comparative Data and Interpretation

The application of this methodology will reveal significant quantitative differences in 2-methylbutyrate esters across various apple cultivars. While this compound is a known contributor, studies more frequently quantify related esters like ethyl 2-methylbutyrate and hexyl 2-methylbutyrate, which serve as excellent markers for this class of compounds. For instance, 'Jonagold' apples are known to have significantly higher ester content compared to cultivars like 'Granny Smith'.[7] 'Honey Crisps' has been reported to have one of the highest total volatile contents among many cultivars.[3]

Table 1: Representative Comparative Data for Key 2-Methylbutyrate Esters in Different Apple Cultivars (Hypothetical Data Based on Literature Trends)

CultivarEthyl 2-methylbutyrate (µg/kg FW)[1][12]Hexyl 2-methylbutyrate (µg/kg FW)[3][7]Sensory Profile Contribution
Fuji 60 - 7525 - 40Sweet, Fruity, Apple-like[9]
Gala 40 - 5515 - 30Mildly Sweet, Fruity
Granny Smith 1 - 50.1 - 1.0Low ester aroma, dominated by green notes (aldehydes)[7]
Honeycrisp 80 - 100+50 - 70Intense Fruity, Complex
Jonagold 100 - 120+30 - 50Strong Fruity, Ester-dominant[7]
Red Delicious 20 - 3510 - 20Classic but often milder fruity aroma[8]

Note: The values presented are illustrative and serve to demonstrate the expected range of variation. Actual concentrations will depend on specific growing conditions, maturity, and storage.

Interpretation: Cultivars like 'Jonagold' and 'Honeycrisp' show high levels of these esters, correlating with their perception as highly aromatic and fruity. Conversely, 'Granny Smith' produces very low levels, and its aroma is typically dominated by green-note aldehydes like hexanal, reflecting a different metabolic focus during ripening.[7] These differences are primarily genetic, linked to the expression levels of key biosynthetic genes like AAT.[9] Statistical methods such as Principal Component Analysis (PCA) are highly effective for visualizing these differences and clustering cultivars based on their overall volatile profiles.[3][10]

IV. Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the comparative analysis of this compound and related esters in apple cultivars. By combining the precision of HS-SPME-GC-MS with a thorough understanding of the underlying biochemistry, researchers can generate high-quality, reproducible data. This information is invaluable not only for fundamental food science and cultivar characterization but also for breeding programs aiming to enhance desirable flavor profiles.

Future research should focus on integrating this metabolomic data with transcriptomic analyses to pinpoint specific AAT gene isoforms responsible for the production of key esters. Furthermore, correlating instrumental data with trained sensory panel evaluations will bridge the gap between chemical concentrations and human perception, providing a complete picture of what makes each apple cultivar unique.[13][14][15]

References

A Comparative Guide to Amyl-2-Methylbutyrate and Ethyl-2-Methylbutyrate in Fruit Aroma for Researchers and Flavor Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the complex tapestry of fruit aroma, esters are the vibrant threads that impart characteristic sweet and fruity notes. Among these, amyl-2-methylbutyrate and ethyl-2-methylbutyrate are significant contributors to the bouquet of many fruits, particularly apples. This guide provides an in-depth, objective comparison of these two esters, supported by experimental data and methodologies, to assist researchers, scientists, and professionals in the fields of flavor chemistry and drug development in understanding their distinct roles and analytical characterization.

Introduction: The Subtle Distinction Between Two Fruity Esters

This compound and ethyl-2-methylbutyrate are branched-chain esters that, despite their structural similarities, contribute differently to the overall aroma profile of fruits. Ethyl-2-methylbutyrate is widely recognized as a key "character impact" compound in apples, possessing a potent, sweet, and fruity aroma even at very low concentrations[1]. This compound, while also contributing a fruity and apple-like scent, is often found in different concentrations and may play a more nuanced role in the aromatic symphony[2]. Understanding the subtleties of their aroma profiles, natural prevalence, and sensory impact is crucial for applications ranging from flavor formulation to the development of food products with desirable sensory attributes.

Chemical and Olfactory Properties: A Head-to-Head Comparison

The sensory perception of an aroma compound is intrinsically linked to its chemical structure and volatility. Here, we compare the key properties of this compound and ethyl-2-methylbutyrate.

PropertyThis compoundEthyl-2-Methylbutyrate
Chemical Formula C10H20O2C7H14O2
Molar Mass 172.26 g/mol 130.18 g/mol
Boiling Point ~192 °C132-133 °C
Aroma Profile Fruity, apple, tropical[3]Fruity, green, apple peel, pineapple skin, diffusive[1]
Odor Threshold Not readily available in cited literature0.006 ppb in water (for (S)-(+)-enantiomer)[4]

Ethyl-2-methylbutyrate's significantly lower odor threshold indicates its high potency and ability to influence the overall aroma at trace concentrations[4]. The aroma profile of ethyl-2-methylbutyrate is often described with more complex and green notes, such as "apple peel" and "pineapple skin," suggesting a sharper, more defined scent compared to the broader "fruity, apple, tropical" description of this compound[1][3].

Natural Occurrence and Concentration in Fruits: An Apple-Centric Perspective

Both esters are naturally present in a variety of fruits, with apples being a primary example where their concentrations have been studied extensively. Research has shown that the levels of these esters can vary significantly between different apple cultivars, highlighting their role in defining a variety's unique aromatic signature[2][5].

A study on 40 apple cultivars found that both this compound and ethyl-2-methylbutyrate were present, with their concentrations varying widely. For instance, the average content of this compound was found to be 43.17 µg/kg FW, with a range of 0–180.78 µg/kg FW across different cultivars[2]. In another study focusing on 35 apple varieties, ethyl 2-methylbutyrate was identified as one of the most important variables for discriminating between cultivars[5].

The following table summarizes the concentration ranges of these two esters in the peels of selected apple cultivars, as reported in a comprehensive study[2].

Apple CultivarThis compound (µg/kg FW)Ethyl-2-methylbutyrate (µg/kg FW)
Honey Crisp180.78Not Reported
Fuji35.89Not Reported
Golden Delicious11.23Not Reported
Granny Smith0Not Reported

Note: The referenced study provided a comprehensive list of volatiles, and while it quantified this compound, it did not provide specific quantitative data for ethyl-2-methylbutyrate in the same table. However, other studies emphasize the importance of ethyl-2-methylbutyrate in apple aroma[1][5].

Experimental Methodologies for Analysis

To accurately quantify and compare the presence and sensory impact of these esters in fruit matrices, robust analytical techniques are essential. The following sections detail the standard protocols for instrumental and sensory analysis.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is a powerful tool for the extraction and quantification of volatile organic compounds from complex matrices like fruit.

Experimental Workflow Diagram:

Caption: Workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Step-by-Step Protocol:

  • Sample Preparation:

    • Select ripe, healthy fruits.

    • Wash and peel the fruits.

    • Homogenize a known weight of the fruit pulp (e.g., 5 g) in a sealed vial.

    • Add a known concentration of an internal standard (e.g., ethyl heptanoate) to the homogenate for quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a temperature-controlled water bath (e.g., 40°C) for a set equilibration time (e.g., 30 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace above the sample for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph (e.g., 250°C).

    • Separate the volatile compounds on a capillary column (e.g., DB-5ms) using a temperature program (e.g., start at 40°C, ramp up to 240°C).

    • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis and Quantification:

    • Identify this compound and ethyl-2-methylbutyrate by comparing their mass spectra and retention times with those of authentic standards.

    • Quantify the concentration of each ester by comparing its peak area to that of the internal standard.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Sensory analysis by a trained panel provides invaluable data on the perceived aroma characteristics and intensity of these esters.

Experimental Workflow Diagram:

Caption: Workflow for Quantitative Descriptive Analysis of fruit aroma.

Step-by-Step Protocol:

  • Panelist Selection and Training:

    • Recruit a panel of individuals (typically 8-12) based on their sensory acuity and ability to describe aromas.

    • Train the panel over several sessions to recognize and rate the intensity of various aroma attributes relevant to fruits, including specific fruity, green, and apple-like notes. Use reference standards for this compound and ethyl-2-methylbutyrate to anchor the panel's perception.

  • Sensory Lexicon Development:

    • Through a consensus process, the trained panel develops a list of descriptive terms (a lexicon) that accurately characterize the aromas of the fruit samples being tested. This will include terms that can differentiate between the nuances of the two target esters.

  • Sample Preparation and Presentation:

    • Prepare fruit samples in a standardized manner (e.g., sliced or pureed) and present them to the panelists in coded, identical containers.

    • Ensure samples are at a controlled temperature to ensure consistent volatile release.

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled lighting and with proper ventilation to prevent cross-contamination of aromas.

    • Panelists rate the intensity of each attribute in the lexicon on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences in the aroma profiles of the samples and to visualize the relationships between the samples and the sensory attributes.

Synthesis of Reference Standards

The availability of pure reference standards is critical for the accurate identification and quantification of this compound and ethyl-2-methylbutyrate in experimental samples. These esters can be synthesized via Fischer esterification.

Reaction Scheme:

2-Methylbutanoic Acid + Amyl Alcohol (or Ethanol) --(Acid Catalyst, Heat)--> this compound (or Ethyl-2-methylbutyrate) + Water

General Synthesis Protocol:

  • In a round-bottom flask, combine 2-methylbutanoic acid with a slight excess of the corresponding alcohol (amyl alcohol or ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture under reflux for several hours to drive the reaction to completion.

  • After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Separate the organic layer containing the ester using a separatory funnel.

  • Wash the organic layer with water to remove any remaining impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the ester by distillation.

  • Confirm the identity and purity of the synthesized ester using techniques such as GC-MS and NMR spectroscopy.

Conclusion: Distinctive Roles in the Symphony of Fruit Aroma

While both this compound and ethyl-2-methylbutyrate contribute to the desirable fruity aroma of many fruits, particularly apples, they are not interchangeable. Ethyl-2-methylbutyrate stands out as a high-impact aroma compound with an exceptionally low odor threshold and a complex, green-fruity profile that is crucial for defining the characteristic aroma of certain apple cultivars. This compound, with its more general fruity and tropical notes, also plays a significant role, and its concentration can vary substantially between varieties.

For researchers and professionals in the flavor and food industry, a comprehensive understanding of the distinct sensory properties and natural concentrations of these esters is paramount. The application of rigorous analytical methodologies, such as HS-SPME-GC-MS and quantitative descriptive sensory analysis, allows for the precise characterization of their contribution to fruit aroma. This knowledge is fundamental for the development of authentic and appealing fruit flavors, the quality control of food products, and the breeding of new fruit varieties with enhanced aromatic profiles.

References

A Comparative Guide to the Cross-Validation of GC-MS and GC-FID for the Quantification of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of flavor and fragrance analytics, the precise quantification of volatile esters such as amyl-2-methylbutyrate is paramount for quality control, formulation development, and regulatory compliance.[1] This ester, with its characteristic fruity and sweet aroma, is a key component in numerous consumer products.[2][3][4] The choice of analytical instrumentation is a critical decision that directly impacts data reliability and experimental throughput. This guide provides an in-depth cross-validation of two stalwart techniques in gas chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the robust quantification of this compound.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for methodological comparison, moving beyond a simple recitation of specifications to a nuanced discussion of the practical implications of instrument selection. The experimental design and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically rigorous and defensible comparison.[5][6][7][8]

Understanding the Core Technologies: GC-MS and GC-FID

Gas chromatography serves as the foundational separation technique for both GC-MS and GC-FID. A volatile sample, such as this compound, is injected into the instrument, vaporized, and carried by an inert gas through a capillary column. The differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase results in its separation from other components in the sample matrix. The key distinction between the two techniques lies in the detector.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the qualitative and quantitative capabilities of mass spectrometry. As the this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.[9][10] This high degree of specificity allows for confident identification of the analyte, even in complex matrices.[1][11] For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored, significantly enhancing sensitivity.

Gas Chromatography-Flame Ionization Detection (GC-FID) employs a flame to ionize the organic compounds eluting from the GC column.[9] The resulting ions generate an electrical current that is proportional to the amount of carbon atoms in the analyte.[9] This makes the FID a highly sensitive and universal detector for almost all organic compounds.[9] While it does not provide the structural information of a mass spectrometer, its robustness, wide linear range, and ease of use have made it a workhorse for routine quantitative analysis in many industries.[12]

Experimental Design for Cross-Validation

A robust cross-validation study is essential to ensure that an analytical method is suitable for its intended purpose.[13][14] The following experimental workflow provides a comprehensive approach to comparing the performance of GC-MS and GC-FID for the quantification of this compound.

Cross_Validation_Workflow Experimental Workflow for GC-MS and GC-FID Cross-Validation cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Comparison prep_start Prepare Stock Solution of this compound prep_cal Prepare Calibration Standards (e.g., 0.1 - 100 µg/mL) prep_start->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_start->prep_qc analysis_gcfid GC-FID Analysis prep_cal->analysis_gcfid analysis_gcms GC-MS Analysis prep_cal->analysis_gcms prep_qc->analysis_gcfid prep_qc->analysis_gcms val_specificity Specificity analysis_gcfid->val_specificity val_linearity Linearity & Range analysis_gcfid->val_linearity val_lod_loq LOD & LOQ analysis_gcfid->val_lod_loq val_accuracy Accuracy analysis_gcfid->val_accuracy val_precision Precision analysis_gcfid->val_precision val_robustness Robustness analysis_gcfid->val_robustness analysis_gcms->val_specificity analysis_gcms->val_linearity analysis_gcms->val_lod_loq analysis_gcms->val_accuracy analysis_gcms->val_precision analysis_gcms->val_robustness data_analysis Statistical Analysis of Validation Parameters val_specificity->data_analysis val_linearity->data_analysis val_lod_loq->data_analysis val_accuracy->data_analysis val_precision->data_analysis val_robustness->data_analysis data_conclusion Conclusion on Method Suitability data_analysis->data_conclusion

Caption: A flowchart illustrating the key stages of the cross-validation process.

Step-by-Step Methodology

1. Preparation of Standards and Quality Control Samples:

  • Stock Solution: Prepare a primary stock solution of this compound (certified reference material) in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to 150% of the working concentration. A typical range could be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low, medium, and high (e.g., 0.3, 7.5, and 75 µg/mL). These should be prepared from a separate weighing of the reference standard to ensure an independent check of accuracy.

2. GC-FID and GC-MS Instrumental Conditions: The following are representative starting conditions and should be optimized for the specific instrumentation used.

ParameterGC-FID ConditionGC-MS ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the analysis of volatile esters.
Carrier Gas Helium or HydrogenHeliumHelium is the preferred carrier gas for most mass spectrometers.
Inlet Temperature 250 °C250 °CEnsures complete vaporization of the analyte.
Injection Volume 1 µL1 µLA standard injection volume for capillary GC.
Split Ratio 20:1 (adjustable based on concentration)20:1 (adjustable based on concentration)Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 minA typical temperature program to ensure good separation.
Detector Temp. 280 °CN/AEnsures the analyte remains in the gas phase in the detector.
MS Source Temp. N/A230 °COptimal for ionization of the analyte.
MS Quad Temp. N/A150 °CStandard quadrupole temperature.
Ionization Mode N/AElectron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Acquisition Mode N/AFull Scan (for identification) and SIM (for quantification)Full scan confirms identity, while SIM mode provides enhanced sensitivity.

3. Validation Protocol: The following validation parameters should be assessed for both the GC-MS and GC-FID methods in accordance with ICH Q2(R1) guidelines.[5][6][15]

  • Specificity: Analyze a blank solvent and a matrix blank (if applicable) to ensure no interfering peaks are present at the retention time of this compound. For GC-MS, the mass spectrum of the analyte peak should be compared to a reference library for positive identification.

  • Linearity and Range: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line.[16][17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[15][16][18]

  • Accuracy: Analyze the QC samples at three concentration levels against the calibration curve. Accuracy is expressed as the percentage recovery of the known amount.[16][17]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the mid-level QC sample on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible. Precision is expressed as the relative standard deviation (%RSD).[16][17]

  • Robustness: Intentionally make small variations to the method parameters (e.g., oven temperature, gas flow rate) and assess the impact on the results.[16]

Comparative Performance Data

The following table summarizes the expected performance characteristics of GC-MS and GC-FID for the quantification of this compound based on the known principles of the techniques.

Validation ParameterGC-FIDGC-MS (SIM Mode)Discussion
Specificity ModerateHighGC-FID relies solely on retention time for identification, which can be prone to interference.[19] GC-MS provides a mass spectrum, offering a much higher degree of confidence in analyte identification.[10][19]
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are expected to exhibit excellent linearity over a wide dynamic range.[16][18]
LOD ~ 1-5 pg~ 0.1-1 pgGC-MS in SIM mode is generally more sensitive than GC-FID for targeted analysis.[20]
LOQ ~ 5-15 pg~ 0.5-3 pgThe higher sensitivity of GC-MS translates to a lower limit of quantification.[20]
Accuracy (% Recovery) 98-102%98-102%Both methods, when properly validated, should provide high accuracy.[16][17]
Precision (%RSD) < 2%< 2%Both techniques are capable of excellent precision.[16][17]
Robustness HighHighBoth methods are generally robust when developed systematically.

Conclusion and Recommendations

Both GC-MS and GC-FID are highly capable and reliable techniques for the quantification of this compound.[13] The choice between the two will ultimately depend on the specific requirements of the analysis.

GC-FID is the recommended technique for:

  • High-throughput quality control environments where the sample matrix is well-characterized and the primary goal is to determine the concentration of a known analyte.

  • Laboratories where cost-effectiveness and ease of operation are major considerations.

GC-MS is the preferred method for:

  • Analyses requiring unambiguous identification of this compound, especially in complex or unknown sample matrices.[1]

  • Trace-level analysis where the enhanced sensitivity of the SIM mode is necessary to achieve the required reporting limits.

  • Research and development applications where the identification of potential impurities or degradation products is also of interest.

In many laboratories, a combination of both techniques provides a comprehensive analytical workflow.[9] GC-MS can be used for initial method development, peak identification, and the analysis of complex samples, while the validated method can be transferred to a more cost-effective GC-FID system for routine quantitative analysis. A thorough cross-validation, as outlined in this guide, is the cornerstone of ensuring data integrity and interchangeability between these powerful analytical tools.

References

Comparison of extraction methods for AMYL-2-METHYLBUTYRATE from a solid matrix

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Extraction of Amyl-2-Methylbutyrate from Solid Matrices: A Comparative Analysis

For researchers and professionals in analytical chemistry and drug development, the accurate quantification of volatile and semi-volatile compounds from complex solid matrices is a persistent challenge. This compound, an ester known for its characteristic fruity, apple-like aroma, serves as a representative analyte in various fields, from flavor profiling in food science to monitoring off-gassing in material science or identifying trace components in pharmaceutical excipients.[1][2] Its volatility and chemical properties necessitate sophisticated extraction techniques that can efficiently isolate it from a solid sample while preserving its integrity for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

This guide provides a comprehensive comparison of four prevalent extraction methodologies for this compound from a solid matrix: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). We will delve into the mechanistic principles behind each technique, provide validated experimental protocols, and present a comparative analysis of their performance based on key analytical parameters.

The Analyte: this compound

This compound (C₁₀H₂₀O₂) is an organic ester with moderate volatility.[1] Its extraction from a solid matrix is governed by its partitioning behavior between the solid phase, any available headspace, and the extraction medium. The choice of extraction technique must consider the analyte's physicochemical properties, the nature of the solid matrix, and the desired analytical outcomes, such as sensitivity, sample throughput, and green chemistry principles.

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂[5]
Molecular Weight172.27 g/mol [6]
Boiling Point~177 °C (est.)-
Vapor Pressure~0.413 mmHg @ 25°C[1]
Water Solubility~38.59 mg/L @ 25°C (est.)[1]
LogP (o/w)~3.686 (est.)[1]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique where a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace (vapor phase) above a solid sample.[7] Volatile analytes, like this compound, partition from the solid matrix into the headspace and then adsorb or absorb onto the fiber coating until an equilibrium is reached.[7] The fiber is then retracted and transferred to a GC injector for thermal desorption and analysis.[8]

Causality of Experimental Choices: The selection of the fiber coating is the most critical parameter. For a moderately non-polar ester like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often chosen.[7] This combination provides a mixed-mode stationary phase with different pore sizes and surface chemistries, enabling the effective trapping of a wide range of volatile and semi-volatile compounds. Incubation temperature and time are optimized to facilitate the release of the analyte from the solid matrix into the headspace without causing thermal degradation.

Experimental Protocol: HS-SPME
  • Sample Preparation: Accurately weigh 1.0 g of the homogenized solid matrix into a 20 mL headspace vial.

  • Internal Standard: If required, spike the sample with an appropriate internal standard.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum screw cap.

  • Incubation & Equilibration: Place the vial in a heating block or autosampler agitator. Incubate the sample at 65°C for 20 minutes with agitation (500 rpm) to facilitate the release of volatiles and reach equilibrium between the sample and the headspace.

  • Extraction: Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the vial, exposing it to the headspace for 30 minutes at 65°C with continued agitation.

  • Desorption & Analysis: Retract the fiber and immediately transfer it to the GC injection port, set to 250°C. Desorb for 5 minutes in splitless mode to ensure quantitative transfer of the analyte to the GC column.

HS-SPME Workflow

cluster_0 Sample Prep cluster_1 Extraction cluster_2 Analysis A 1. Weigh 1g Solid into 20mL Vial B 2. Seal Vial A->B C 3. Incubate & Agitate (65°C, 20 min) B->C D 4. Expose SPME Fiber to Headspace (30 min) C->D E 5. Retract Fiber D->E F 6. Thermal Desorption in GC Inlet (250°C) E->F G 7. GC-MS Analysis F->G

HS-SPME experimental workflow.

Stir Bar Sorptive Extraction (SBSE)

SBSE is another sorptive extraction technique, conceptually similar to SPME but with a significantly larger volume of the stationary phase.[9] The method utilizes a small magnetic stir bar encapsulated in glass and coated with a thick layer (0.5-1 mm) of polydimethylsiloxane (PDMS).[10] This larger phase volume provides a much higher extraction capacity and sensitivity compared to SPME, especially for less volatile or trace-level analytes.[9][11] The extraction is based on the partitioning equilibrium of the analyte between the sample matrix and the PDMS coating.

Causality of Experimental Choices: For solid matrices, SBSE is typically performed by creating a slurry or suspension of the solid in a liquid (e.g., ultrapure water or a buffer) to facilitate contact between the analyte and the stir bar. PDMS is an excellent choice for non-polar to moderately polar compounds like this compound due to its hydrophobic nature.[12] The extraction time is longer than for SPME to allow the analyte to diffuse through the liquid phase and partition into the thick PDMS layer. Following extraction, the stir bar is removed, dried, and thermally desorbed.

Experimental Protocol: SBSE
  • Sample Preparation: Place 0.5 g of the homogenized solid matrix into a 40 mL glass vial.

  • Slurry Formation: Add 20 mL of ultrapure water to the vial to create a slurry. Add a salt (e.g., 25% w/v NaCl) to increase the ionic strength of the aqueous phase, which can enhance the partitioning of organic analytes into the PDMS phase (salting-out effect).

  • Extraction: Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the slurry. Seal the vial and stir at 1000 rpm for 90 minutes at room temperature.

  • Stir Bar Recovery: After extraction, remove the stir bar with forceps, rinse it briefly with deionized water to remove any adhered particles, and gently dry it with a lint-free tissue.

  • Desorption & Analysis: Place the dry stir bar into an empty thermal desorption tube. The tube is then placed in a thermal desorption unit coupled to a GC-MS system. Desorb at 260°C for 10 minutes with a helium flow, cryofocusing the analytes at the head of the GC column before initiating the temperature program.

SBSE Workflow

cluster_0 Sample Prep cluster_1 Extraction cluster_2 Analysis A 1. Weigh 0.5g Solid into 40mL Vial B 2. Add 20mL Water/Salt to create Slurry A->B C 3. Add PDMS Stir Bar B->C D 4. Stir (1000 rpm, 90 min) C->D E 5. Remove, Rinse, & Dry Stir Bar D->E F 6. Thermal Desorption in TDU-GC-MS (260°C) E->F G 7. GC-MS Analysis F->G cluster_0 Sample Prep cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis A 1. Weigh 2g Solid into Beaker B 2. Add 20mL Extraction Solvent A->B C 3. Sonicate in Bath (35 kHz, 30 min, 40°C) B->C D 4. Decant & Filter Solvent Extract C->D E 5. Concentrate Extract (if needed) D->E F 6. Liquid Injection into GC-MS E->F cluster_0 Sample Prep cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis A 1. Weigh 2g Solid into MW Vessel B 2. Add 20mL Extraction Solvent A->B C 3. Seal & Irradiate (100°C, 15 min) B->C D 4. Cool Vessel C->D E 5. Decant & Filter Solvent Extract D->E F 6. Concentrate Extract (if needed) E->F G 7. Liquid Injection into GC-MS F->G

References

A Researcher's Comparative Guide to Olfactory Threshold Determination of Amyl-2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and professionals in drug development and sensory science who seek to understand and implement reliable methods for characterizing the sensory properties of chiral compounds.

The Significance of Chirality in Olfaction: A Brief Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in olfaction. Our olfactory receptors, being chiral entities themselves, can exhibit different affinities for the enantiomers of a volatile compound. This can lead to distinct odor characteristics and perception thresholds for each enantiomer.[1][2][3] The classic example of carvone, where (S)-(+)-carvone smells of caraway and (R)-(-)-carvone of spearmint, underscores the profound impact of stereochemistry on odor perception. Understanding these differences is paramount for applications ranging from flavor creation and fragrance formulation to the development of pharmaceuticals with acceptable sensory profiles.

Methodologies for Olfactory Threshold Determination

The determination of an olfactory threshold, the minimum concentration of a substance that can be detected by the human sense of smell, requires a systematic and controlled approach. The industry-standard methodology is outlined in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.[4][5][6][7][8] This method is designed to minimize psychological biases and provide a statistically robust measure of sensory sensitivity.

Core Principles of the Forced-Choice Ascending Concentration Series Method:
  • Forced-Choice Presentation: Panelists are presented with a set of samples, typically three (a "triangle test"), where one contains the odorant at a specific concentration and the others are blanks (odor-free medium). They are forced to choose the sample they believe is different, even if they are not certain. This mitigates guessing bias.

  • Ascending Concentration: The test begins with concentrations below the expected threshold and gradually increases in a stepwise manner. This prevents olfactory fatigue and adaptation that can occur with descending concentration series.

  • Best-Estimate Threshold (BET): The threshold for an individual is typically calculated as the geometric mean of the last concentration at which they could not detect the odorant and the first concentration at which they could correctly identify it in consecutive presentations. The group threshold is then calculated from the individual BETs.

Experimental Workflow for Amyl-2-Methylbutyrate Enantiomer Threshold Determination

The following detailed protocol outlines the steps for determining and comparing the olfactory thresholds of (R)- and (S)-amyl-2-methylbutyrate.

Materials and Preparation:
  • Enantiomerically Pure Samples: Obtain high-purity (>99%) samples of (R)-amyl-2-methylbutyrate and (S)-amyl-2-methylbutyrate. Chiral purity should be verified using chiral gas chromatography.

  • Odor-Free Solvent: A suitable, non-odorous solvent is required for dilution. For many applications, propylene glycol or mineral oil are used. The choice of solvent should be validated to ensure it does not interfere with the odor of the analytes.

  • Sample Presentation Vessels: Use identical, odor-free glass sniffer bottles or jars with secure caps. All glassware must be thoroughly cleaned and deodorized before use.

  • Panelists: Recruit a panel of at least 10-15 individuals who have been screened for their olfactory acuity and ability to follow instructions. Panelists should be free from colds, allergies, or other conditions that could affect their sense of smell on the day of testing.

Step-by-Step Protocol:
  • Stock Solution Preparation: Prepare a stock solution of each enantiomer in the chosen solvent at a concentration that is well above the expected detection threshold.

  • Serial Dilution: Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., a factor of 2 or 3 between steps). The range of concentrations should span from well below the anticipated threshold to a level that is easily detectable.

  • Sample Coding and Randomization: Code all sample vessels with random, three-digit numbers to blind the panelists to the identity and concentration of the samples.

  • Triangle Test Presentation: For each concentration step, prepare three sample vessels: two containing the pure solvent (blanks) and one containing the diluted enantiomer. The order of presentation should be randomized for each panelist.

  • Panelist Evaluation: Each panelist is instructed to sniff the samples in the order presented and identify the one that has a different odor. The evaluation should take place in a well-ventilated, odor-controlled environment.

  • Data Recording: Record whether the panelist correctly identified the odd sample at each concentration level. A rest period between concentration sets is crucial to prevent olfactory fatigue.

  • Individual Threshold Calculation: Determine the individual best-estimate threshold (BET) for each panelist as the geometric mean of the highest concentration they failed to detect and the first concentration at which they correctly identified the odorant.

  • Group Threshold Calculation: Calculate the group threshold as the geometric mean of the individual BETs.

Visualizing the Experimental Workflow

Caption: Workflow for Olfactory Threshold Determination

Comparative Analysis: Insights from Methyl 2-Methylbutanoate

In the absence of direct data for this compound, we can turn to its methyl ester analog, methyl 2-methylbutanoate, for which enantiomer-specific sensory data is available. This comparison provides a strong indication of the expected differences between the this compound enantiomers.

CompoundOdor CharacterOdor Perception Threshold (in water)
(R)-(-)-methyl 2-methylbutanoate Fruity, Dairy~0.5 ppb
(S)-(+)-methyl 2-methylbutanoate Fruity, Apple-like0.3 ppb
Racemic methyl 2-methylbutanoate -0.4 ppb

Data sourced from Leffingwell & Associates.[9]

Key Observations and Implications for this compound:
  • Different Odor Profiles: The (R) and (S) enantiomers of methyl 2-methylbutanoate possess distinct odor characteristics, with the (R) form described as "fruity, dairy" and the (S) form as "fruity, apple-like". It is highly probable that the enantiomers of this compound, which is generally described as having a fruity, apple, and pineapple aroma, will also exhibit discernible differences in their odor profiles.[10][11]

  • Varying Thresholds: The (S)-enantiomer of methyl 2-methylbutanoate has a lower odor threshold (0.3 ppb) than the (R)-enantiomer (~0.5 ppb), indicating it is more potent. This difference in potency is a common phenomenon among chiral odorants.[7] We can hypothesize that a similar difference in potency exists between the (R) and (S) forms of this compound.

  • Racemate Threshold: The threshold of the racemic mixture of methyl 2-methylbutanoate (0.4 ppb) falls between the thresholds of the individual enantiomers. This is a typical finding and suggests that the perceived intensity of the racemate is a composite of the contributions of both enantiomers.

The Role of Gas Chromatography-Olfactometry (GC-O)

For a more in-depth analysis of chiral compounds within complex mixtures, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool.[12][13][14][15] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

GC-O Workflow:
  • Chiral Separation: A gas chromatograph equipped with a chiral column is used to separate the (R) and (S) enantiomers in a sample.

  • Effluent Splitting: The column effluent is split between a conventional detector (e.g., a mass spectrometer for identification) and a heated sniffing port.

  • Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and odor character of any detected aroma-active compounds.

This allows for the direct comparison of the odor properties of the separated enantiomers as they elute from the column.

Visualizing the GC-O Analysis Process

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow

Conclusion and Future Directions

The determination of olfactory thresholds for chiral molecules like the enantiomers of this compound is a nuanced yet critical endeavor in sensory science. While specific data for this compound remains to be published, the established methodologies, particularly the ASTM E679 standard, provide a clear and reliable path for its determination. The comparative data from methyl 2-methylbutanoate strongly suggests that significant differences in both odor character and potency can be expected between the (R) and (S) forms of this compound.

For researchers in this field, the rigorous application of forced-choice sensory protocols and the complementary use of advanced analytical techniques like GC-O are essential for generating high-quality, reproducible data. The insights gained from such studies will not only advance our fundamental understanding of structure-odor relationships but also have significant practical implications in the food, fragrance, and pharmaceutical industries. Further research to establish and publish the olfactory thresholds of a wider range of chiral compounds, including the this compound enantiomers, will be a valuable contribution to the scientific community.

References

A Guide to Inter-laboratory Comparison for the Quantification of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of flavor and fragrance analysis, as well as in the broader fields of food science and drug development, the precise and accurate quantification of volatile organic compounds is paramount. Amyl-2-methylbutyrate, a key ester contributing to the fruity and apple-like aroma in many products, presents a common analytical challenge.[1][2] Ensuring that different laboratories can achieve comparable and reliable results when measuring this compound is crucial for quality control, regulatory compliance, and product consistency. This guide provides a framework for conducting an inter-laboratory comparison for the quantification of this compound, offering insights into methodology, data analysis, and best practices.

Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of a laboratory's quality assurance system.[3] They provide an objective means of assessing a laboratory's performance against its peers and a benchmark for maintaining high analytical standards.[4][5] Participation in such programs is often a requirement for accreditation under standards like ISO/IEC 17025.[6]

This guide will explore two prevalent analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols for each, present a hypothetical inter-laboratory comparison study, and discuss the interpretation of the results.

The Importance of Method Validation and Proficiency Testing

Before embarking on an inter-laboratory study, it is essential that each participating laboratory has a fully validated analytical method for this compound. Method validation ensures that the chosen procedure is fit for its intended purpose, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Proficiency testing serves as an external validation of a laboratory's capabilities. By analyzing a common, homogeneous sample, participating laboratories can identify potential biases in their methods, instrumentation, or personnel.[4]

Designing the Inter-laboratory Comparison Study

A successful inter-laboratory comparison hinges on a well-designed study protocol. The following workflow outlines the key stages of such a study.

Inter-laboratory_Comparison_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Coordinator Study Coordinator SamplePrep Preparation of Homogeneous Test Material Coordinator->SamplePrep oversees Protocol Development of Detailed Study Protocol SamplePrep->Protocol informs Distribution Distribution of Samples and Protocol to Labs Protocol->Distribution guides Analysis Analysis of Samples by Participating Labs Distribution->Analysis initiates Reporting Submission of Results to Coordinator Analysis->Reporting generates Stats Statistical Analysis of Results (e.g., Z-scores) Reporting->Stats provides data for ReportGen Generation of Final Report with Performance Evaluation Stats->ReportGen informs Feedback Feedback to Participating Laboratories ReportGen->Feedback delivers

Caption: A typical workflow for an inter-laboratory comparison study.

Test Material

The cornerstone of a reliable inter-laboratory comparison is the test material. It must be homogeneous and stable throughout the duration of the study. For this compound, a suitable matrix could be a simulated beverage or a solution in a stable solvent. The concentration of this compound should be within a realistic range for the intended application, for example, in the parts-per-million (ppm) or mg/L range for beverages.

Analytical Methods

This guide focuses on two widely used techniques for the analysis of volatile esters:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and cost-effective method for quantification, particularly when the identity of the analyte is known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers higher selectivity and definitive identification of the analyte, which is crucial in complex matrices.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound using GC-FID and GC-MS.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common and efficient technique for extracting volatile compounds from liquid and solid samples.[7]

  • Sample Aliquoting: Pipette 5 mL of the test sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of anhydrous sodium chloride to the vial to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., ethyl heptanoate) to each sample for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes to allow the sample to equilibrate.

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Parameter Setting
Injector Temperature 250°C
Injection Mode Splitless (1 minute)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 40°C, hold for 2 min, ramp to 180°C at 5°C/min, then to 240°C at 20°C/min, hold for 5 min
Detector Temperature 260°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Parameter Setting
Injector Temperature 250°C
Injection Mode Splitless (1 minute)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 40°C, hold for 2 min, ramp to 180°C at 5°C/min, then to 240°C at 20°C/min, hold for 5 min
Transfer Line Temp 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 57, 70, 85 (quantification ion in bold)

Quantification: Similar to GC-FID, quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve. The use of SIM mode enhances sensitivity and selectivity.[8]

Hypothetical Inter-laboratory Comparison Data

The following table presents hypothetical results from an inter-laboratory comparison study involving ten laboratories. The assigned value for this compound in the test material is 5.25 mg/L, with a standard deviation for proficiency assessment of 0.40 mg/L.

LaboratoryMethodReported Value (mg/L)Z-ScorePerformance
Lab 1GC-FID5.10-0.38Satisfactory
Lab 2GC-MS5.350.25Satisfactory
Lab 3GC-FID4.95-0.75Satisfactory
Lab 4GC-MS5.600.88Satisfactory
Lab 5GC-FID4.20-2.63Unsatisfactory
Lab 6GC-MS5.851.50Satisfactory
Lab 7GC-FID5.05-0.50Satisfactory
Lab 8GC-MS6.102.13Questionable
Lab 9GC-FID5.450.50Satisfactory
Lab 10GC-MS5.20-0.13Satisfactory
Data Analysis and Interpretation

A common metric for evaluating performance in proficiency testing is the Z-score, calculated as:

Z = (x - X) / σ

Where:

  • x is the participant's result

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

Generally, a Z-score is interpreted as follows:

  • |Z| ≤ 2.0: Satisfactory performance

  • 2.0 < |Z| < 3.0: Questionable performance

  • |Z| ≥ 3.0: Unsatisfactory performance

In our hypothetical study, Lab 5 shows an unsatisfactory result, indicating a potential systematic error in their analysis. Lab 8's result is questionable, warranting an investigation into their procedure. The remaining laboratories demonstrate satisfactory performance.

Conclusion and Recommendations

A well-structured inter-laboratory comparison is an invaluable tool for ensuring the quality and comparability of analytical data for this compound. By adhering to validated methods, employing sound experimental protocols, and critically evaluating performance through statistical measures like Z-scores, laboratories can demonstrate their competence and contribute to the overall reliability of data within the scientific community. It is recommended that laboratories participate in such proficiency testing schemes regularly to monitor and maintain their analytical performance over time.

References

A Comparative Guide to Volatile Organic Compounds as Markers for Fruit Ripeness: The Case of Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of fruit ripeness is a critical factor for ensuring optimal flavor, quality, and shelf-life, impacting the entire supply chain from harvest to consumer. While traditional methods rely on physical and visual cues, the analysis of volatile organic compounds (VOCs) offers a quantitative and objective measure of the biochemical state of ripening. This guide provides an in-depth comparison of VOCs as ripeness markers, with a specific focus on amyl-2-methylbutyrate, a key ester contributing to the characteristic aroma of many fruits. We will explore the biosynthetic pathways, present comparative data against other markers like ethylene, and provide detailed, field-proven analytical protocols for researchers and quality control professionals.

Introduction: The Scent of Ripeness

Fruit ripening is a complex, genetically programmed process involving a cascade of metabolic changes that alter color, texture, and flavor.[1] A crucial component of this transformation is the production of a complex bouquet of VOCs, which serve as the primary contributors to the fruit's aroma.[2][3] These compounds, predominantly esters, alcohols, and aldehydes, are not merely byproducts; their composition and concentration are direct indicators of the fruit's metabolic activity and maturity stage.[3]

Among the most significant VOCs are esters, which are largely responsible for the sweet and "fruity" notes we associate with ripe fruit.[4] this compound (also known as pentyl 2-methylbutanoate) is a branched-chain ester recognized for its contribution to the aroma profile of fruits like apples.[5][6] Its concentration changes dynamically during ripening, making it a promising candidate as a chemical marker for assessing fruit maturity.[7][8] This guide will dissect the utility of this compound in this role, comparing it to other established and emerging markers.

This compound: A Biosynthetic Perspective

The presence and concentration of this compound are intrinsically linked to the metabolic pathways active during ripening. In climacteric fruits like apples, the biosynthesis of branched-chain esters is closely tied to the metabolism of amino acids, particularly isoleucine.[9][10] The production of these esters is also influenced by the gaseous plant hormone ethylene, which orchestrates many aspects of ripening.[1][9][11]

The pathway, simplified, involves the conversion of isoleucine into α-keto-β-methylvalerate, which serves as a precursor to both 2-methylbutanol and 2-methylbutanoic acid.[7] The final step is the condensation of an alcohol with a CoA-thioester, catalyzed by the enzyme alcohol acyltransferase (AAT), to form the final ester.[4] The activity of AAT is often dependent on ethylene, linking ester production directly to the hormonal control of ripening.[9]

Biosynthesis_of_Amyl_2_Methylbutyrate Figure 1: Simplified Biosynthetic Pathway of this compound Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Methylbutanol 2-Methylbutanol Keto_Acid->Methylbutanol Methylbutanoic_Acid 2-Methylbutanoic Acid Keto_Acid->Methylbutanoic_Acid Amyl_2_MB This compound Methylbutanoic_Acid->Amyl_2_MB Amyl_Alcohol Amyl Alcohol (Pentanol) Amyl_Alcohol->Amyl_2_MB AAT Alcohol Acyltransferase (AAT) Amyl_2_MB->AAT Ethylene Ethylene Ethylene->AAT Upregulates

Caption: Simplified pathway of this compound formation.

Comparative Analysis of Ripeness Markers

While this compound is a strong candidate, it is crucial to evaluate it against other markers. The ideal marker should be sensitive, specific to the ripening stage, and detectable with reliable and accessible analytical methods.

MarkerTypePrincipleProsCons
This compound Volatile EsterConcentration correlates with enzymatic activity during ripening.[4][7]Directly relates to aroma profile; High specificity for certain fruits (e.g., apples).[12]Cultivar-dependent; Requires sensitive analytical equipment (GC-MS).[12]
Ethylene Gaseous HormoneA surge in production initiates ripening in climacteric fruits.[1][13]Universal trigger for climacteric fruit; Can predict onset of ripening.[11]Not a direct measure of flavor development; Less relevant for non-climacteric fruits.[1]
Total Soluble Solids (TSS) Chemical PropertyMeasures sugar content (e.g., in °Brix), which increases during ripening.[2][14]Simple, rapid measurement (refractometer); Good indicator of sweetness.Can be influenced by environmental factors; Not a direct measure of aromatic profile.
Firmness Physical PropertyTissue softening occurs due to enzymatic breakdown of cell walls.[15]Non-destructive options available; Correlates with textural changes.[15]Can vary within a single fruit; Not directly linked to flavor.
Color Visual PropertyChlorophyll degradation and synthesis of pigments (e.g., carotenoids, anthocyanins).Simple, non-destructive visual assessment.Can be misleading; skin color may not reflect internal ripeness.
CO2 Respiration Rate Metabolic IndicatorClimacteric fruits show a characteristic peak in respiration during ripening.[11]Indicates the metabolic state of the fruit.Requires specialized equipment for measurement; Indirect marker of ripeness.

Experimental Protocols

Accurate quantification of volatile markers is paramount. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for analyzing VOCs in fruit.[16][17]

Protocol 1: Analysis of this compound via HS-SPME-GC-MS

This protocol provides a robust method for the extraction and quantification of this compound and other esters from a fruit matrix.

Causality: The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is critical as its mixed-phase coating allows for the effective adsorption of a broad range of volatile and semi-volatile compounds, including esters like this compound.[17][18][19] The addition of sodium chloride increases the ionic strength of the sample matrix, "salting out" the volatile compounds and driving them into the headspace for more efficient extraction.

Methodology:

  • Sample Preparation:

    • Homogenize 5g of fruit tissue (without skin or seeds) in 10mL of a saturated NaCl solution.

    • Transfer a 5mL aliquot of the homogenate into a 20mL headspace vial.

    • Add an internal standard (e.g., 5µL of ethyl heptanoate at 100 ppm) for semi-quantification.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator.

    • Pre-incubate the sample for 10 minutes at 50°C with agitation to allow for equilibration of volatiles in the headspace.[20]

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C to adsorb the analytes.[20]

  • GC-MS Analysis:

    • Immediately after extraction, insert the fiber into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes.

    • GC Column: Use a non-polar column such as a DB-5ms (30m x 0.25mm x 0.25µm).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with an authentic standard and by matching against a spectral library (e.g., NIST).

HS_SPME_GCMS_Workflow Figure 2: HS-SPME-GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 HS-SPME Extraction cluster_2 GC-MS Analysis Homogenize 1. Homogenize Fruit in Saturated NaCl Vial 2. Transfer to Headspace Vial Homogenize->Vial Spike 3. Add Internal Standard & Seal Vial->Spike Equilibrate 4. Equilibrate Headspace (50°C, 10 min) Spike->Equilibrate Extract 5. Expose SPME Fiber (50°C, 30 min) Equilibrate->Extract Desorb 6. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometry Detection & Identification Separate->Detect

Caption: Workflow for volatile compound analysis using HS-SPME-GC-MS.

Protocol 2: Comparative Ethylene Measurement

Causality: This protocol measures the production of ethylene, the key ripening hormone in climacteric fruits. By enclosing the fruit in a sealed container, the ethylene it produces accumulates in the headspace, allowing for quantification by GC. This provides a measure of the fruit's progression into the climacteric, auto-catalytic ethylene production phase.[1][13]

Methodology:

  • Sample Incubation:

    • Place a single, intact fruit into an airtight container of known volume (e.g., a 1L glass jar with a septa-fitted lid).

    • Seal the container and incubate at a controlled temperature (e.g., 20°C) for a defined period (e.g., 1 hour).

  • Gas Sampling:

    • Using a gas-tight syringe, withdraw a 1mL sample of the headspace gas through the septum.

  • GC-FID Analysis:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: Alumina-packed column suitable for gas separations.

    • Temperatures: Inlet at 150°C, Oven at 80°C, Detector at 200°C.

    • Injection: Manually inject the 1mL gas sample.

    • Quantification: Calculate ethylene concentration (in µL/kg·h) by comparing the peak area to a standard curve prepared from certified ethylene gas standards.

Data Interpretation & Conclusion

The data obtained from these analyses provide a multi-faceted view of fruit ripeness. An increase in the concentration of this compound, often coinciding with the climacteric peak of ethylene production, is a strong indicator of advancing ripeness and flavor development in fruits like apples.[2] However, the absolute concentration of esters can be highly cultivar-dependent.[12]

Comparative Logic:

Marker_Selection_Logic Figure 3: Logic for Selecting a Ripeness Marker Question1 Climacteric Fruit? Question2 Primary Goal: Flavor/Aroma Profile? Question1->Question2 No Question3 Need Predictive (Pre-Ripening) Data? Question1->Question3 Yes VOC_Analysis Use VOCs (e.g., this compound) Question2->VOC_Analysis Yes Physical_Tests Use Physical/TSS (Firmness, Brix) Question2->Physical_Tests No Question3->Question2 No Ethylene Use Ethylene Question3->Ethylene Yes

Caption: Decision tree for selecting an appropriate fruit ripeness marker.

References

The Shifting Perception of Fruity: A Guide to Amyl-2-Methylbutyrate's Concentration-Dependent Sensory Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – In the intricate world of flavor and fragrance chemistry, understanding the precise relationship between a molecule's concentration and its perceived sensory attributes is paramount. This guide offers an in-depth comparison of how varying concentrations of amyl-2-methylbutyrate, a key ester in many natural and formulated products, directly influence its sensory perception. Designed for researchers, scientists, and professionals in product development, this document synthesizes analytical data with sensory science to provide a comprehensive reference for harnessing the nuanced characteristics of this versatile compound.

Introduction to this compound: The Compound Behind the "Fruity"

This compound (CAS No. 68039-26-9) is an organic ester recognized for its characteristic fruity aroma.[1] Structurally, it belongs to a class of volatile compounds that contribute significantly to the flavor profiles of many fruits, beverages, and consumer products. Its primary sensory descriptors are typically "apple," "fruity," and "tropical".[1] However, the intensity and specific character of these notes are not static; they are deeply intertwined with the compound's concentration in a given matrix. This guide explores that critical relationship, providing the quantitative and qualitative data necessary for precise formulation and sensory design.

The Sensory Spectrum: From Subtle Nuance to Dominant Note

The perceived aroma of this compound undergoes a distinct evolution as its concentration increases. This is a common phenomenon in flavor chemistry where a single compound can elicit different sensory responses at different levels.

  • At Low Concentrations (Near-Threshold): The aroma is often described as a subtle, sweet, and general fruity note. It can be difficult to pinpoint a specific fruit character, contributing more to the overall complexity and roundness of a flavor profile.

  • At Moderate Concentrations: The characteristic "apple" and "tropical" notes become more pronounced and identifiable.[1] This is often the target concentration range for applications where a distinct fruity character is desired without overwhelming other flavor components.

  • At High Concentrations: The fruity notes can become intense and potentially sharp, sometimes described as overly "estery" or "green." This can be desirable in certain applications, such as hard candies, but may be considered unbalanced in more delicate formulations like beverages or fine fragrances.

Table 1: Comparative Sensory Profile of this compound at Varying Concentrations

Concentration Range (in aqueous solution)Predominant Sensory DescriptorsIntensity (Typical Scale 1-9)Common Applications
< 10 ppb Faint, sweet, general fruity1 - 3Background complexity in beverages, enhancing other fruit notes.
10 - 100 ppb Distinct apple, tropical, sweet4 - 6Fruit-flavored yogurts, juices, confectioneries.
> 100 ppb Intense fruity, estery, green, waxy7 - 9Hard candies, fragrance concentrates, industrial flavorings.

Note: The perceived intensity and character can be influenced by the product matrix (e.g., presence of fats, sugars, or other volatile compounds).

Methodologies for Correlation: Bridging Analytical Chemistry and Human Perception

To establish a reliable correlation between concentration and sensory attributes, a dual-pronged approach combining precise analytical quantification with structured sensory evaluation is essential. This ensures that chemical measurements are linked to meaningful perceptual outcomes.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for accurately identifying and quantifying volatile compounds like this compound in a complex mixture. The process involves separating the volatile components and then identifying them based on their unique mass spectrum.

Experimental Protocol: Quantification of this compound via GC-MS

  • Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

    • Place a known quantity (e.g., 5 mL) of the liquid sample or a suspension of the solid sample in a sealed vial.

    • Add an internal standard (e.g., deuterated this compound) for accurate quantification.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined time and temperature (e.g., 30 min at 40°C) to adsorb volatile compounds.

    • Causality: SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace, mimicking the process of smelling.

  • GC-MS Analysis:

    • Inject the adsorbed compounds by thermally desorbing the SPME fiber in the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity.

    • Program the oven temperature with a gradient to ensure optimal separation.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • Causality: The mass spectrometer acts as a highly specific detector, providing a chemical fingerprint for each compound, allowing for unambiguous identification and quantification.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a formal sensory method used to describe and quantify the sensory attributes of a product.[2] It relies on a panel of trained assessors to provide reliable and repeatable data.

Experimental Protocol: QDA for this compound Solutions

  • Panelist Training:

    • Select 8-12 individuals based on their sensory acuity.

    • Train the panel to identify and score the intensity of key aroma attributes (e.g., "apple," "tropical," "sweet," "green," "estery") using reference standards.

    • Causality: Training is critical to calibrate the panelists, ensuring they use the same terminology and scale to describe their perceptions, much like calibrating a scientific instrument.[2]

  • Sample Evaluation:

    • Prepare a series of samples with varying, known concentrations of this compound in a neutral base (e.g., deionized water with 5% ethanol).

    • Present the samples blind and in a randomized order to the panelists.

    • Panelists individually rate the intensity of each sensory attribute on a structured scale (e.g., a 9-point or 15-point scale).

  • Data Analysis:

    • Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes across concentrations.

    • Correlate the mean sensory intensity scores with the analytical concentration data from GC-MS.

Visualizing the Correlation Workflow

The following diagram illustrates the integrated workflow for correlating the concentration of this compound with its perceived sensory attributes.

Correlation_Workflow cluster_analytical Analytical Quantification cluster_sensory Sensory Evaluation cluster_correlation Data Integration Sample Product Sample SPME SPME Headspace Extraction Sample->SPME GCMS GC-MS Analysis SPME->GCMS Concentration Quantitative Data (Concentration in ppb) GCMS->Concentration Correlation Statistical Correlation (e.g., PLSR) Concentration->Correlation SensorySample Blinded Samples Panel Trained Sensory Panel (QDA) SensorySample->Panel SensoryData Sensory Scores (Intensity Ratings) Panel->SensoryData SensoryData->Correlation

Caption: Integrated workflow for correlating analytical and sensory data.

Bridging the Gap: The Odor Activity Value (OAV) Concept

While concentration is a critical factor, the sensory impact of a compound is also dependent on its odor detection threshold—the lowest concentration at which it can be perceived by the human nose. The Odor Activity Value (OAV) provides a way to estimate the relative importance of a flavor compound by relating its concentration to its threshold.

OAV = Concentration / Odor Threshold

A compound with an OAV greater than 1 is generally considered to be a significant contributor to the overall aroma profile.[3] For esters like this compound, understanding the OAV is crucial for predicting their impact in a final product. For a similar compound, ethyl (S)-(+)-2-methylbutanoate, the odor threshold in water is as low as 0.006 ppb, highlighting the potential for these molecules to be impactful even at trace concentrations.[4]

The following diagram illustrates the relationship between concentration, threshold, and sensory impact.

OAV_Concept Concentration Compound Concentration OAV Odor Activity Value (OAV) Concentration->OAV / Threshold Odor Threshold Threshold->OAV Impact Sensory Impact OAV->Impact > 1 is significant

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Amyl-2-Methylbutyrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of amyl-2-methylbutyrate, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Understanding the Chemical Profile and Associated Hazards of this compound

This compound is an ester, a class of organic compounds often characterized by their fruity odors. While valuable in various applications, it is imperative to recognize its potential hazards to inform safe handling and disposal.

Key Hazard Considerations:

  • Flammability: Like many organic esters, this compound is a combustible liquid.[1][2] Vapors may be flammable and can form explosive mixtures with air.[3] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2][4][5]

  • Irritation: It can cause skin and eye irritation.[1][2] Prolonged or repeated contact should be avoided.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]

  • Environmental Hazards: Discharge into the environment must be avoided to prevent contamination of soil and water.[6]

A thorough risk assessment should be conducted before handling this chemical, and all personnel must be familiar with the contents of its Safety Data Sheet (SDS).

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and culminates in its removal by a licensed hazardous waste contractor.

Before handling this compound for any purpose, including disposal, ensure the following safety measures are in place:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2][4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[6]

    • Body Protection: A lab coat or chemical-resistant apron is mandatory.

Properly characterizing and segregating chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.

  • Hazardous Waste Determination: this compound waste is classified as hazardous due to its flammability.[4] Under the Resource Conservation and Recovery Act (RCRA), it would likely be categorized by its ignitability characteristic.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials. Esters can react with strong oxidizing acids, and their interaction with caustic solutions can generate heat.[3]

    • Segregate it into a dedicated waste container for flammable organic liquids.

    • Never dispose of this compound down the drain or in regular trash.[6][7]

The accumulation of hazardous waste in the laboratory is strictly regulated.

  • Satellite Accumulation Areas (SAAs): Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][9] This area must be under the control of laboratory personnel.

  • Container Requirements:

    • Use a container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[9]

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7]

    • Keep the waste container closed except when adding waste.[5][6][9]

Accurate and clear labeling is a critical safety and compliance requirement.

  • Labeling Requirements: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste".[8][9]

  • Content Identification: The label must clearly identify the contents. For mixtures, list all components and their approximate percentages.[9]

  • Hazard Identification: The label must indicate the specific hazards of the waste (e.g., "Flammable").[8][9]

  • Storage Limits: In an SAA, you can accumulate up to 55 gallons of a single hazardous waste stream. Once this limit is reached, the full container must be moved to a central accumulation area (CAA) within three days.[8]

  • Time Limits: Partially filled containers may remain in an SAA for up to one year.[9]

  • Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's designated and licensed hazardous waste disposal company.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe characterize Characterize Waste: Flammable Liquid ppe->characterize segregate Segregate as Flammable Organic Waste characterize->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (Flammable) - Accumulation Date container->label saa Store in Designated Satellite Accumulation Area (SAA) label->saa check_full Is Container Full? saa->check_full move_to_caa Move to Central Accumulation Area (CAA) within 3 days check_full->move_to_caa Yes continue_accumulation Continue Accumulation (Max 1 Year in SAA) check_full->continue_accumulation No disposal Arrange for Pickup by Licensed Waste Disposal Vendor move_to_caa->disposal continue_accumulation->check_full

Caption: Decision workflow for the safe disposal of this compound.

Quantitative Data Summary: Regulatory Timelines and Quantities
ParameterRequirementRegulatory Body
SAA Storage Limit Up to 55 gallons of a single hazardous waste streamEPA[8]
Time Limit for Full Container in SAA Must be moved to CAA within 3 days of becoming fullEPA[9]
Maximum Storage Time in SAA (partially full) Up to 1 yearEPA[9]
Generator Status Determined by the total amount of hazardous waste generated per month (VSQG, SQG, LQG)EPA[8]
Conclusion: Fostering a Culture of Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these detailed protocols, your institution can ensure it operates in full compliance with federal and local regulations, thereby building a deep and abiding trust in your operational integrity. This guide serves as a foundational document to be integrated into your laboratory's comprehensive chemical hygiene and waste management plan.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Amyl-2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of volatile organic compounds like amyl-2-methylbutyrate, a common flavoring and fragrance agent, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Understanding the Hazard Profile of this compound

Before any bottle is opened, a comprehensive risk assessment is paramount. The Safety Data Sheet (SDS) is the primary source for this information. This compound and its close structural isomers are generally classified with the following hazards:

  • Flammability: These esters are typically combustible or flammable liquids.[1][2][3] Vapors are heavier than air and can travel to an ignition source, potentially causing a flashback.[2][4][5] Therefore, all work must be conducted away from open flames, sparks, or hot surfaces.[1][2][3]

  • Skin Irritation: Direct contact can cause skin irritation, leading to redness and discomfort.[1][3] Prolonged or repeated exposure should be avoided.

  • Eye Irritation: The compound is a serious eye irritant.[1][2][3] Splashes can cause significant discomfort and potential damage if not addressed immediately.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]

Understanding these hazards is the foundational step in selecting appropriate PPE. The goal is to create a barrier between you and the chemical, mitigating all potential routes of exposure.

Core PPE Directives: A Multi-Layered Defense

A comprehensive PPE strategy for this compound involves protection for your eyes, skin, and respiratory system. The level of protection required is dictated by the scale of the operation and the adequacy of engineering controls, such as fume hoods.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times when handling this compound, wear tightly fitting safety goggles that meet appropriate government standards (e.g., NIOSH-approved in the U.S.).[6] This is crucial to prevent splashes from reaching the eyes.

  • Enhanced Protection: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[7] The face shield provides an additional barrier for the entire face.

Hand and Body Protection: Preventing Dermal Exposure

To prevent skin irritation, chemically resistant gloves and appropriate lab attire are mandatory.

  • Glove Selection: Nitrile rubber gloves are recommended for handling this compound.[6] A minimum thickness of 0.4 mm is suggested for adequate protection during routine laboratory procedures.[6] It is critical to use proper glove removal techniques to avoid contaminating your skin.[6] Always dispose of contaminated gloves immediately after use and wash your hands thoroughly.[6] For prolonged or immersive contact, consult a specific glove manufacturer's chemical resistance chart, as no single glove material is impervious to all chemicals indefinitely.[8][9][10]

  • Protective Clothing: A standard laboratory coat should be worn to protect against incidental splashes. For larger-scale operations, consider a chemically resistant apron or coveralls.[7] Contaminated clothing must be removed immediately and washed before reuse.[1][6]

Respiratory Protection: Safeguarding Against Inhalation

The need for respiratory protection is determined by a risk assessment of your specific work environment.

  • Under Normal Conditions: When handling small quantities of this compound in a properly functioning chemical fume hood, respiratory protection is typically not required, as the engineering controls are sufficient to minimize vapor concentration in your breathing zone.

  • When Respiratory Protection is Necessary: A respirator is required when a risk assessment indicates potential exposure to irritating vapor concentrations.[6] This may include:

    • Working outside of a fume hood.

    • Handling large volumes of the chemical.

    • Cleaning up a significant spill.

    • Inadequately ventilated areas.

  • Respirator Type: For these scenarios, a NIOSH-approved air-purifying respirator is appropriate.[6][11]

    • Half-Mask or Full-Facepiece: A half-mask respirator is often sufficient, but a full-facepiece model provides the added benefit of eye protection.[12]

    • Cartridge Type: Use an organic vapor (OV) cartridge.[6][12][13] Combination cartridges, such as a type ABEK (EN 14387), may also be used.[6] It is crucial to have a cartridge change-out schedule as part of your laboratory's respiratory protection program to ensure the cartridges remain effective.[14]

Operational and Disposal Plans

Proper procedure extends beyond simply wearing the equipment. It includes the entire lifecycle of the handling process, from preparation to disposal.

PPE Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on your laboratory coat.

    • Put on your respirator (if required), ensuring a proper fit check.

    • Put on safety goggles and a face shield (if required).

    • Wash and dry hands, then put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the face shield and goggles.

    • Remove the laboratory coat.

    • Remove the respirator (if worn).

    • Wash hands thoroughly with soap and water.

Spill and Emergency Response

In the event of a spill, personal safety is the top priority.

  • Evacuate and Alert: Evacuate personnel from the immediate area and remove all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection.

  • Containment: Contain the spillage using an inert absorbent material like sand or vermiculite.[6][15] Do not use combustible materials.

  • Cleanup: Sweep or scoop the absorbed material into a suitable, closed container for disposal.[6] Use non-sparking tools.[2][4]

  • Disposal: The waste is considered hazardous and must be disposed of in accordance with local, regional, and national regulations.[2][4]

Disposal of Contaminated PPE

All disposable PPE, such as gloves and respirator cartridges, that has been contaminated with this compound must be disposed of as hazardous waste.[2][6] Place these items in a designated, sealed container for collection by your institution's environmental health and safety department.

Summary of PPE Requirements

Task / ScaleEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Small-Scale Benchtop Work (<100 mL) in Fume Hood Tightly-fitting safety gogglesNitrile gloves (≥0.4mm)Standard laboratory coatNot generally required
Large-Scale Transfer (>500 mL) or Potential for Splashing Safety goggles and face shieldNitrile gloves (≥0.4mm)Laboratory coat or chemical apronRequired if not in a fully contained system or fume hood
Spill Cleanup Safety goggles and face shieldNitrile gloves (≥0.4mm)Chemical-resistant apron or coverallsRequired: Air-purifying respirator with organic vapor cartridges
Work in Poorly Ventilated Area Tightly-fitting safety gogglesNitrile gloves (≥0.4mm)Standard laboratory coatRequired: Air-purifying respirator with organic vapor cartridges

Decision Workflow for Respiratory Protection

The following diagram outlines the logical process for determining the appropriate level of respiratory protection when handling this compound.

PPE_Decision_Workflow Respiratory Protection Decision Workflow for this compound start Start: Assess Task fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood spill_risk Is there a risk of aerosol generation or a large spill? fume_hood->spill_risk Yes ventilation Is the general lab ventilation adequate? fume_hood->ventilation No no_respirator No respirator required. Proceed with caution. spill_risk->no_respirator No full_face Use air-purifying full-face respirator with OV cartridges. spill_risk->full_face Yes half_mask Use air-purifying half-mask respirator with organic vapor (OV) cartridges. ventilation->half_mask Yes stop_work Stop work. Consult EHS. Do not proceed. ventilation->stop_work No

Caption: Decision tree for selecting appropriate respiratory protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.